2-(Trimethylsilyl)ethoxymethyl chloride
Description
Properties
IUPAC Name |
2-(chloromethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKZEMBEZGUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227327 | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76513-69-4 | |
| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 2-(trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups available to the modern chemist, the 2-(trimethylsilyl)ethoxymethyl (SEM) group occupies a significant position, prized for its unique stability profile and versatile cleavage methods. Introduced via its chloride precursor, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), the SEM group offers a robust shield for a variety of functional groups, including alcohols, amines, carboxylic acids, and nitrogen-containing heterocyles. This technical guide provides an in-depth exploration of the applications of SEM-Cl, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and empower researchers in their synthetic endeavors.
Core Applications of SEM-Cl: A Protecting Group Strategy
SEM-Cl serves as a versatile reagent for the introduction of the SEM protecting group onto various nucleophilic functional groups. The resulting SEM ether, amine, or ester exhibits a distinct pattern of stability, rendering it inert to a wide range of reaction conditions while allowing for its selective removal when desired.
Protection of Alcohols
The protection of hydroxyl groups is a primary application of SEM-Cl.[1] The resulting SEM ether is stable to a broad spectrum of reagents, including strong bases, organometallics, and many oxidizing and reducing agents. This stability allows for extensive chemical manipulation of other parts of a molecule without affecting the protected alcohol.
Protection of Amines and N-Heterocycles
SEM-Cl is also highly effective for the protection of primary and secondary amines, as well as the nitrogen atoms within heterocyclic systems such as indoles and imidazoles.[2] The N-SEM group is notably stable, permitting a wide array of subsequent chemical transformations.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their corresponding SEM esters, masking their acidic nature and allowing for reactions on other parts of the molecule that would be incompatible with a free carboxyl group.[2]
Quantitative Data on Stability and Deprotection
A key advantage of the SEM group is its tunable deprotection, which can be achieved under either acidic conditions or with fluoride (B91410) ion sources. This orthogonality provides chemists with valuable flexibility in complex synthetic sequences.
Table 1: Relative Stability of Common Alcohol Protecting Groups
| Protecting Group | Relative Cleavage Rate (Acidic Hydrolysis) | Stability to Strong Bases | Stability to Organometallics |
| SEM | More labile than MOM and MEM | High | High |
| MOM | Less labile than SEM | High | High |
| MEM | Less labile than SEM | High | High |
| TBDMS | Labile | High | High |
| THP | Very Labile | High | High |
Note: This table provides a qualitative comparison of stability. Quantitative kinetic data is often substrate-dependent.
Table 2: Common Deprotection Conditions for SEM Ethers and Resulting Yields
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| TBAF | THF | 80 | 12 h | Variable, can be low | [3] |
| MgBr₂·OEt₂ | CH₂Cl₂/MeNO₂ | Room Temp | 5 h | Good to Excellent | [4] |
| TFA | CH₂Cl₂ | Room Temp | Variable | Often sluggish, low yield | [5] |
| PPTS | t-BuOH | Reflux | Variable | Moderate to Good | |
| CsF | DMF | 90 | 12 h | Good to Excellent | |
| HF·Pyridine | THF | 0 - Room Temp | 10 h | Good |
Table 3: Deprotection of N-SEM Protected Nucleosides with Tin Tetrachloride
| Substrate | Yield (%) |
| Protected Thymidine Dinucleoside | 95-98 |
| Protected Thymidine | 93 |
Data from a study on the deprotection of N-SEM groups from nucleosides, demonstrating high efficiency with a specific Lewis acid.[1]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with SEM-Cl
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (SEM-Cl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 equivalents relative to the alcohol) to the cooled DMF.
-
In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Deprotection of a SEM Ether using TBAF
Materials:
-
SEM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (3.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 45 °C and 80 °C, depending on the substrate's reactivity, and monitor the reaction by TLC.[3][5]
-
After the reaction is complete (typically 12-20 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Deprotection of a SEM Ether using Magnesium Bromide
Materials:
-
SEM-protected alcohol
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Nitromethane (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equivalent) in a mixture of anhydrous CH₂Cl₂ and anhydrous MeNO₂.
-
Add magnesium bromide diethyl etherate (3.0-5.0 equivalents) to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 5-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the use of SEM-Cl.
Caption: Mechanism of Alcohol Protection using SEM-Cl.
Caption: Fluoride-Mediated Deprotection of a SEM Ether.
Caption: Acid-Catalyzed Deprotection of a SEM Ether.
Caption: General Synthetic Workflow using SEM Protection.
Conclusion
This compound is a valuable reagent in organic synthesis, providing access to the robust and versatile SEM protecting group. Its well-defined stability and orthogonal deprotection pathways offer significant advantages in the design and execution of complex synthetic routes. For researchers in drug development and other scientific fields, a thorough understanding of the principles and protocols outlined in this guide will facilitate the effective implementation of SEM protection chemistry in their work, ultimately enabling the efficient synthesis of novel and important molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (SEM-Cl), a widely used protecting group reagent in organic synthesis. It includes detailed experimental protocols, reaction mechanisms, and safety information to assist researchers in its effective and safe application.
Core Physical and Chemical Properties
SEM-Cl, also known as (2-Chloromethoxyethyl)trimethylsilane, is a colorless to light yellow liquid at room temperature.[1][2] It is soluble in various organic solvents like dichloromethane, ether, and tetrahydrofuran.[3] The compound reacts slowly with water, necessitating storage under an inert, dry atmosphere.[3]
| Property | Value |
| Molecular Formula | C6H15ClOSi[4] |
| Molecular Weight | 166.72 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 57–59 °C at 8 mmHg[2][5] |
| Density | 0.942 g/mL at 25 °C[2][6] |
| Refractive Index (n20/D) | 1.435[2][6] |
| CAS Number | 76513-69-4[3] |
Chemical Reactivity and Applications
SEM-Cl is a versatile reagent primarily used for the protection of hydroxyl, amino, and carboxyl groups.[2][3] The resulting SEM ether is stable under a variety of conditions, including exposure to bases, reducing agents, organometallic reagents, oxidizing agents, and mild acids.[7][8] This stability makes it a valuable tool in multi-step organic synthesis.
The SEM group can be selectively removed under specific conditions, often with fluoride (B91410) ions or Lewis acids.[5][7] This orthogonality to other common protecting groups like tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) allows for strategic deprotection sequences in complex molecule synthesis.[3]
Protection of Functional Groups:
-
Alcohols: SEM-Cl readily reacts with primary, secondary, and tertiary alcohols to form stable SEM ethers.[3]
-
Amines: It is an ideal reagent for protecting secondary aromatic amines, including imidazoles, indoles, and pyrroles.[3]
-
Carboxylic Acids: Carboxylic acids can also be protected using SEM-Cl.[3]
Experimental Protocols
Protection of Alcohols using SEM-Cl
This protocol describes a general procedure for the protection of an alcohol using sodium hydride (NaH) as a base.
Materials:
-
Alcohol substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (SEM-Cl)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon), add anhydrous DMF.[7]
-
Cool the flask to 0 °C in an ice bath.[7]
-
Carefully add NaH (1.5 equivalents) to the stirred DMF.[7]
-
In a separate flask, dissolve the alcohol (1.0 equivalent) in a small amount of anhydrous DMF.[7]
-
Add the alcohol solution dropwise to the NaH/DMF suspension.[7]
-
Stir the reaction mixture at 0 °C for approximately 2 hours to ensure the formation of the alkoxide.[7]
-
Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture.[7]
-
Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Reaction times can vary, for example, up to 10 hours.[7]
-
Upon completion, quench the reaction by slowly adding a saturated NH4Cl solution.[7]
-
Extract the aqueous mixture with ethyl acetate.[7]
-
The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Alcohol protection workflow using SEM-Cl.
Deprotection of SEM Ethers
The removal of the SEM group can be achieved under various conditions, providing flexibility in synthetic design.
The silicon atom in the SEM group allows for its cleavage using a fluoride source.[7] This method is often preferred due to its mild and orthogonal nature.[7]
Materials:
-
SEM-protected substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetramethylethylenediamine (TMEDA)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Water
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the SEM-protected alcohol (1.0 equivalent) in DMF.[7]
-
Add TMEDA (3.0 equivalents) and TBAF (3.0 equivalents, 1.0 M in THF).[7]
-
Attach a reflux condenser and heat the reaction mixture (e.g., to 45 °C).[7]
-
Monitor the reaction for completion, which may take several hours (e.g., 20 hours).[7]
-
After cooling to room temperature, add a saturated solution of NH4Cl.[7]
-
Transfer the contents to a separatory funnel containing water and extract the product.[7]
Lewis acids provide an alternative route for SEM deprotection, particularly useful when fluoride-sensitive groups are present. Magnesium bromide (MgBr2) offers a mild and selective method.[9][10]
Materials:
-
SEM-protected substrate
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous nitromethane (B149229) (MeNO2)
-
Magnesium bromide (MgBr2)
Procedure:
-
Dissolve the SEM-protected compound in a mixture of anhydrous Et2O and MeNO2.[9]
-
Add MgBr2 to the solution.[9]
-
Stir the reaction at room temperature and monitor its progress.
-
The reaction is typically worked up by adding an aqueous solution and extracting the product.
Other Lewis acids like tin tetrachloride (SnCl4) have also been employed for N-SEM deprotection in nucleosides.[11][12] Boron trifluoride etherate (BF3-OEt2) is another effective reagent for removing the SEM group.[8]
General pathways for the deprotection of SEM ethers.
Reaction Mechanisms
The protection of an alcohol with SEM-Cl proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic chloromethyl group of SEM-Cl.
Simplified mechanism for alcohol protection with SEM-Cl.
Deprotection with fluoride involves the formation of a strong Si-F bond, which triggers a beta-elimination cascade, releasing the free alcohol, trimethylsilyl (B98337) fluoride (TMSF), ethylene, and formaldehyde.[7] Acid-catalyzed deprotection typically involves protonation of one of the ether oxygens, followed by cleavage to reveal the alcohol.[7]
Safety Information
SEM-Cl is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[13]
| Hazard | Precautionary Statement |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools.[13] |
| Corrosivity | Causes severe skin burns and eye damage.[13] |
| Handling | Wear protective gloves, clothing, eye, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray.[14] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under nitrogen. Moisture sensitive.[1][13] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediate medical attention is required.[13] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[13] |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 76513-69-4 [chemicalbook.com]
- 3. Introduction to this compound (SEM-Cl) [en.highfine.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a versatile protecting group reagent in organic synthesis. It covers its fundamental properties, key applications with detailed experimental protocols, and data presented for easy reference.
Core Properties of this compound
This compound, commonly known as SEM-Cl, is an organosilicon compound widely employed for the protection of various functional groups, most notably hydroxyl groups.[1] Developed by Bruce H. Lipshutz, it offers a robust protecting group that is stable under a range of conditions yet can be selectively removed under mild protocols.[1]
CAS Number: 76513-69-4[2]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C6H15ClOSi |
| Molecular Weight | 166.72 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 170-172 °C (lit.) |
| 57-59 °C / 8 mmHg (lit.)[3] | |
| Density | 0.942 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.435 (lit.) |
Chemical Structure
The structure of this compound features a trimethylsilyl (B98337) group connected to an ethoxymethyl chloride moiety. This unique structure is key to its function as a protecting group.
Caption: 2D structure of this compound.
Experimental Protocols
SEM-Cl is a versatile reagent for the protection of alcohols, secondary aryl amines, and the nitrogens of imidazole, indole, and pyrrole.[2] It is also utilized for the protection of carboxylic acids.[4]
Protection of Alcohols (SEM-Ether Formation)
The SEM group is widely used to protect hydroxyl functionalities due to the stability of the resulting SEM ethers.
Protocol:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to an hour to form the alkoxide.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[5]
Protection of Heterocyclic Amines (e.g., Indazoles)
The SEM group can be used to protect the nitrogen of various heterocycles, which can facilitate subsequent functionalization.
Protocol for N-2 Protection of Indazole:
-
Treat the indazole with n-butyllithium (n-BuLi) to deprotonate the nitrogen.
-
React the resulting anion with this compound to regioselectively protect the N-2 position.
-
This N-2 SEM protected indazole can then undergo regioselective C-3 lithiation and reaction with various electrophiles.[6]
Protection of Carboxylic Acids (SEM-Ester Formation)
SEM-Cl can be used to convert carboxylic acids into their corresponding SEM esters.
General Procedure:
-
The protection of carboxylic acids can be achieved by reacting the corresponding carboxylate salt with SEM-Cl.
-
Alternatively, N-protected amino acids can be converted to their SEM esters in the presence of lithium carbonate.[3]
Deprotection of SEM Ethers
A key advantage of the SEM protecting group is the variety of mild conditions under which it can be removed.
This is the most common method for cleaving SEM ethers.
Protocol using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the SEM-protected compound (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC. The reaction may require gentle heating.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Lewis acids provide an alternative method for SEM group removal, which can be advantageous in the presence of other acid-sensitive groups.
Protocol using Magnesium Bromide (MgBr2):
-
To a stirred mixture of the SEM ether in a suitable solvent system such as diethyl ether and nitromethane, add magnesium bromide.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction by adding a suitable aqueous solution and extracting the product.
-
Purify the product by column chromatography. This method has been shown to be very mild and selective.[6]
Signaling Pathways and Logical Relationships
The application of SEM-Cl in organic synthesis often involves a logical workflow of protection and deprotection steps to achieve a target molecule.
Caption: General workflow for using SEM-Cl as a protecting group.
References
Synthesis of 2-(trimethylsilyl)ethoxymethyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a widely utilized protecting group for hydroxyl, carboxyl, and amine functionalities in complex organic synthesis. Its stability under a range of reaction conditions and the facility of its removal under mild protocols make it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the primary synthetic routes to SEM-Cl, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in the practical application of these methodologies.
Introduction
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a crucial protective moiety in modern organic synthesis, particularly in the fields of natural product synthesis and drug development.[1] The reagent for its introduction, this compound (SEM-Cl), is a colorless to pale yellow liquid.[1] This guide details the two predominant synthetic pathways for the preparation of SEM-Cl, offering researchers the necessary information to select and implement the most suitable method for their specific needs.
Synthetic Pathways
There are two primary, well-established routes for the synthesis of this compound. The first is a direct chloromethylation of 2-(trimethylsilyl)ethanol (B50070), while the second is a multi-step approach commencing with a Reformatsky reaction.
Route 1: Chloromethylation of 2-(trimethylsilyl)ethanol
This approach begins with the commercially available 2-(trimethylsilyl)ethanol and introduces the chloromethyl group in a single step. Two common methods are employed for this transformation.
-
Method 1A: Using Chloromethyl Methyl Ether and a Strong Base This method involves the reaction of 2-(trimethylsilyl)ethanol with chloromethyl methyl ether in the presence of a strong base like sodium hydride.[1] It is crucial to perform this reaction under anhydrous conditions with an inert atmosphere.[1]
-
Method 1B: Using Paraformaldehyde and Hydrogen Chloride An alternative and often preferred method due to the high carcinogenicity of chloromethyl methyl ether, this process utilizes paraformaldehyde and hydrogen chloride to generate the chloromethylating agent in situ.[1]
Route 2: Multi-step Synthesis via Reformatsky Reaction
Experimental Protocols
Route 1B: Chloromethylation of 2-(trimethylsilyl)ethanol with Paraformaldehyde and Hydrogen Chloride
This protocol is adapted from patent literature.[1]
Step 1: Chloromethylation
-
To a reaction vessel containing 2-(trimethylsilyl)ethanol, add paraformaldehyde (1.0-1.2 equivalents).
-
Cool the mixture to a low temperature, preferably between -20°C and 0°C.[1]
-
Bubble hydrogen chloride gas (1.5-4.5 equivalents) through the cooled mixture.
-
Upon completion of the reaction, which can be monitored by techniques such as TLC or GC, allow the layers to separate.
-
Isolate the organic phase, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.[1]
Route 2: Multi-step Synthesis from Trimethylchlorosilane and Bromoacetate (B1195939)
This comprehensive protocol is based on the methodology described in the patent literature.[1]
Step 1: Formation of 2-(trimethylsilyl)acetate (Reformatsky Reaction)
-
In a dried four-hole bottle under an inert atmosphere, add zinc (1.0-1.5 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Add cuprous chloride (0.1-1.5 equivalents) and cool the mixture to 20°C.
-
Slowly and simultaneously, add trimethylchlorosilane (1.3-2.5 equivalents) and a bromoacetate (e.g., bromoethyl acetate, 1.0 equivalent) while maintaining the temperature below 30°C.
-
After the addition is complete, allow the reaction to warm to 30°C and stir for 1 hour.
-
Filter off the excess zinc powder and concentrate the filtrate under reduced pressure at 50°C to obtain crude 2-(trimethylsilyl)acetate, which is used in the next step without further purification.
Step 2: Hydrolysis to 2-(trimethylsilyl)acetic acid
-
The crude 2-(trimethylsilyl)acetate is hydrolyzed to the corresponding carboxylic acid. (Specific details for this step require further consultation of the cited patent).
Step 3: Ester formation and Reduction to 2-(trimethylsilyl)ethanol
-
The 2-(trimethylsilyl)acetic acid is reacted with cyanuric chloride (1.0-2.5 equivalents) in the presence of a catalyst such as N-methylmorpholine (1.0-2.0 equivalents).
-
The activated acid is then reduced with sodium borohydride (B1222165) (1.0-2.0 equivalents) in water to yield 2-(trimethylsilyl)ethanol. The reaction is typically carried out between 0°C and 25°C.[1]
Step 4: Chloromethylation to this compound
-
To the 2-(trimethylsilyl)ethanol obtained in the previous step, add paraformaldehyde (1.0-1.2 equivalents).
-
Cool the mixture to a low temperature (between -20°C and 0°C) and bubble hydrogen chloride gas (1.5-4.5 equivalents) through it.[1]
-
After the reaction is complete, the aqueous layer is separated.
-
The organic phase is dried and purified by vacuum distillation to afford the final product.
Data Presentation
The following tables summarize the quantitative data associated with the described synthetic routes.
Table 1: Quantitative Data for Route 1B - Chloromethylation of 2-(trimethylsilyl)ethanol
| Parameter | Value | Reference |
| Paraformaldehyde (equivalents) | 1.0 - 1.2 | [1] |
| Hydrogen Chloride (equivalents) | 1.5 - 4.5 | [1] |
| Reaction Temperature | -20°C to 0°C | [1] |
| Reported Yield | 85% | [1] |
Table 2: Quantitative Data for Key Steps in Route 2 - Multi-step Synthesis
| Step | Parameter | Value | Reference |
| 1. Reformatsky Reaction | Trimethylchlorosilane (equiv.) | 1.3 - 2.5 | [1] |
| Zinc (equivalents) | 1.0 - 1.5 | [1] | |
| Cuprous chloride (equivalents) | 0.1 - 1.5 | [1] | |
| Reaction Temperature | 25°C - 30°C | [1] | |
| 3. Reduction | Cyanuric chloride (equivalents) | 1.0 - 2.5 | [1] |
| N-methylmorpholine (equiv.) | 1.0 - 2.0 | [1] | |
| Sodium borohydride (equiv.) | 1.0 - 2.0 | [1] | |
| Reaction Temperature | 0°C - 25°C | [1] | |
| Yield of 2-(trimethylsilyl)ethanol | 90% | [1] | |
| 4. Chloromethylation | Paraformaldehyde (equivalents) | 1.0 - 1.2 | [1] |
| Hydrogen Chloride (equivalents) | 1.5 - 4.5 | [1] | |
| Reaction Temperature | -20°C to 0°C | [1] | |
| Overall Yield (5 steps) | > 60% | [1] |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.
Caption: Workflow for the synthesis of SEM-Cl via direct chloromethylation.
Caption: Workflow for the multi-step synthesis of SEM-Cl.
Conclusion
This guide has outlined the principal synthetic methodologies for the preparation of this compound. The choice between a direct chloromethylation of 2-(trimethylsilyl)ethanol and a multi-step synthesis from more fundamental starting materials will depend on factors such as the availability of starting materials, scale of the reaction, and safety considerations. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers in the chemical and pharmaceutical sciences with the necessary tools to confidently synthesize this important protecting agent.
References
An In-depth Technical Guide to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) as a Protecting Group for Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Among the myriad of choices for the protection of hydroxyl and amino functionalities, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) has emerged as a robust and versatile reagent.[1] Introduced by Lipshutz and Pegram, the SEM group offers a unique combination of stability to a wide range of reaction conditions and selective cleavage under specific, often mild, protocols.[1] This technical guide provides a comprehensive overview of the application of SEM-Cl for the protection of alcohols and amines, detailing experimental procedures, quantitative data, and mechanistic insights.
The SEM protecting group forms an acetal (B89532) with alcohols and a hemiaminal ether with amines.[1] Its stability profile is a key advantage; it is resistant to bases, reducing agents, organometallic reagents, and various oxidizing agents.[1] While stable to mild acids, it can be cleaved under stronger acidic conditions or, more commonly, with fluoride (B91410) ion sources, offering orthogonality with many other protecting groups.[1][2]
Data Presentation
The following tables summarize quantitative data for the protection of alcohols and amines using SEM-Cl and their subsequent deprotection under various conditions.
Table 1: Protection of Alcohols with SEM-Cl
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 | 2 | >90 | [3] |
| Primary Alcohol | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95 | [3] |
| Secondary Alcohol | NaH | DMF | rt | 12 | 85-95 | [4] |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 4 | 80-90 | [5] |
Table 2: Protection of Amines with SEM-Cl
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Aromatic Amine | NaH | DMF | rt | 12 | >90 | [4] |
| Imidazole | n-BuLi | THF | -78 to rt | 2 | 85-95 | [4] |
| Pyrrole | NaH | DMF | 0 to rt | 3 | 80-90 | [4] |
| Indole | K₂CO₃ | DMF | rt | 12 | 85-95 | [4] |
Table 3: Deprotection of SEM-Protected Alcohols
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SEM-protected primary alcohol | TBAF, TMEDA | DMF | 45 | 20 | High | [1] |
| SEM-protected secondary alcohol | MgBr₂·OEt₂, MeNO₂ | Et₂O | rt | 6 | 82 | [2] |
| SEM-protected phenol | P₄I₁₀ | CH₂Cl₂ | 0 to rt | 1 | High | [4] |
| SEM-protected alcohol | TFA | CH₂Cl₂ | rt | 1-2 | Variable | [1] |
| SEM-protected alcohol | PPTS | t-BuOH/H₂O | Reflux | 12 | Moderate | [1] |
Table 4: Deprotection of SEM-Protected Amines
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SEM-protected thymidine | SnCl₄ | CH₂Cl₂ | 0 to rt | 2 | 95-98 | [6] |
| SEM-protected imidazole | TFA | CH₂Cl₂ | 25 | >24 | 20 | [1] |
| SEM-protected pyrrolopyridine | TFA, then NaHCO₃ | CH₂Cl₂, THF | rt | 9.5, then 18 | 13 | [7] |
| SEM-protected heterocycles | HCl | Reflux | Variable | High | [6] |
Experimental Protocols
Protection of a Primary Alcohol with SEM-Cl using a Strong Base
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
This compound (SEM-Cl, 1.3 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.
-
Carefully add the sodium hydride to the cooled DMF.
-
In a separate flask, dissolve the primary alcohol in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.[1]
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Fluoride-Mediated Deprotection of a SEM-Protected Alcohol
Materials:
-
SEM-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the SEM-protected alcohol and dissolve it in anhydrous DMF.
-
Add TMEDA followed by the TBAF solution to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 45 °C for 20 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Lewis Acid-Mediated Deprotection of a SEM-Protected Alcohol with MgBr₂
Materials:
-
SEM-protected alcohol (1.0 equiv)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂, 6.0 equiv)
-
Nitromethane (MeNO₂, 12 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a stirred solution of the SEM-protected alcohol in anhydrous diethyl ether, add nitromethane.
-
Add magnesium bromide diethyl etherate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Protection of an Alcohol with SEM-Cl
The protection of an alcohol with SEM-Cl typically proceeds via an SN2 mechanism. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic methylene (B1212753) carbon of SEM-Cl, displacing the chloride ion.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to this compound (SEM-Cl) [en.highfine.com]
- 5. SEM Protection (SEM-Cl + Weak Base) [commonorganicchemistry.com]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the 2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for a variety of functional groups, most notably alcohols, but also amines, phenols, and carboxylic acids.[1][2][3] Introduced by Lipshutz and Pegram in 1980, the SEM group has become a valuable tool in complex organic synthesis due to its unique stability profile and multiple deprotection pathways.[1] This guide provides a comprehensive overview of the SEM protecting group, including its mechanism of action, stability under various conditions, and detailed experimental protocols for its introduction and removal.
Core Concepts and Stability
The SEM group forms an acetal (B89532) with the protected functional group.[1] Its stability is a key feature; it is resistant to a wide range of reagents, including bases, organometallics, reductants, and oxidants.[1] While stable to mildly acidic conditions that would cleave other protecting groups like tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers, the SEM group can be removed under strongly acidic conditions or, uniquely, with fluoride (B91410) ions.[1][3]
Comparative Stability of Protecting Groups
| Protecting Group | Strong Acid | Mild Acid | Strong Base | Mild Base | Nucleophiles | Organometallics | Oxidizing Agents | Reducing Agents | Fluoride Ions |
| SEM | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Labile |
| MOM | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| MEM | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| THP | Labile | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| TBDMS | Labile | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Labile |
| TIPS | More Stable | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Labile |
Protection Mechanism
The introduction of the SEM group typically proceeds via a nucleophilic substitution reaction between the alcohol, amine, or carboxylate and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The reaction is generally carried out in the presence of a base to deprotonate the functional group, increasing its nucleophilicity.
Common Protection Conditions
| Functional Group | Reagents | Solvent | Temperature |
| Alcohols | SEM-Cl, NaH | DMF | 0 °C to RT |
| Alcohols | SEM-Cl, DIPEA | CH₂Cl₂ | 0 °C to RT |
| Amines (Imidazoles) | SEM-Cl, NaH | DMF | 0 °C to RT |
| Carboxylic Acids | SEM-Cl, Dicyclohexylamine | CH₂Cl₂ | RT |
Deprotection Mechanisms
A key advantage of the SEM protecting group is the availability of multiple, orthogonal deprotection strategies. The choice of deprotection method depends on the other functional groups present in the molecule.
Fluoride-Mediated Deprotection
The presence of the silicon atom in the SEM group allows for its cleavage using fluoride ions.[1] This is a mild and highly selective method. The high affinity of fluoride for silicon drives the formation of a pentacoordinate siliconate intermediate, which then undergoes a β-elimination to release the deprotected alcohol, trimethylsilyl (B98337) fluoride, ethylene, and formaldehyde.[1]
Acid-Catalyzed Deprotection
SEM ethers can also be cleaved under acidic conditions.[1] The mechanism can proceed through several pathways, including direct protonation of the ether oxygen attached to the protected group, followed by cleavage, or a β-elimination pathway initiated by protonation.[1] This method is generally less mild than fluoride-mediated deprotection and may not be suitable for substrates with other acid-sensitive functional groups.
Lewis Acid-Mediated Deprotection
Lewis acids such as magnesium bromide (MgBr₂), zinc bromide (ZnBr₂), and tin tetrachloride (SnCl₄) can also effect the deprotection of SEM ethers.[2][4] This method can offer different selectivity compared to Brønsted acids and fluoride-based reagents. For instance, MgBr₂ in ether and nitromethane (B149229) has been shown to deprotect SEM ethers in the presence of sensitive groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers.[2]
Common Deprotection Conditions
| Method | Reagents | Solvent | Temperature | Notes |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF or DMF | RT to 45 °C | Generally mild and selective.[1] |
| Fluoride-Mediated | Hydrofluoric acid (HF) | Acetonitrile | RT | Can be used for more robust substrates. |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) | CH₂Cl₂ | RT | Requires strongly acidic conditions.[1] |
| Acid-Catalyzed | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Reflux | Milder acidic conditions. |
| Acid-Catalyzed | Hydrochloric acid (HCl) | Dioxane/Water | 80 °C | For more resistant SEM groups.[5] |
| Lewis Acid-Mediated | Magnesium bromide (MgBr₂) | Et₂O/Nitromethane | RT | Good selectivity in the presence of silyl (B83357) ethers.[4] |
| Lewis Acid-Mediated | Zinc bromide (ZnBr₂) | CH₂Cl₂ | RT | Can be effective for certain substrates.[4] |
| Lewis Acid-Mediated | Tin tetrachloride (SnCl₄) | CH₂Cl₂ | 0 °C to RT | Used for deprotection of N-SEM groups in nucleosides.[2] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of alcohols using the SEM group.
General Experimental Workflow
Protocol 1: SEM Protection of a Primary Alcohol[1]
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
This compound (SEM-Cl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.
-
Carefully add sodium hydride (1.5 equivalents) to the cooled DMF.
-
In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the alkoxide.
-
Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 10-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fluoride-Mediated Deprotection of a SEM Ether[1]
Materials:
-
SEM-protected alcohol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tetramethylethylenediamine (TMEDA)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the SEM-protected alcohol (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add TMEDA (3.0 equivalents) to the solution.
-
Add the 1.0 M TBAF solution in THF (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 45 °C and stir for 20 hours, or until the reaction is complete as monitored by TLC or LCMS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Lewis Acid-Mediated Deprotection using MgBr₂[4]
Materials:
-
SEM-protected alcohol
-
Magnesium bromide (MgBr₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous nitromethane (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the SEM-protected alcohol (1.0 equivalent) in anhydrous diethyl ether, add MgBr₂ (5.0 equivalents).
-
Add anhydrous nitromethane dropwise until the two-phase mixture becomes a homogeneous solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a powerful tool in modern organic synthesis, offering a unique combination of stability and versatile deprotection options. Its robustness towards a wide array of reagents, coupled with the ability to be selectively cleaved under fluoride-mediated, strongly acidic, or Lewis acidic conditions, makes it an invaluable asset for the synthesis of complex molecules. A thorough understanding of its protection and deprotection mechanisms, as well as the appropriate reaction conditions, is crucial for its effective implementation in the design and execution of synthetic strategies in research, and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to this compound (SEM-Cl) [en.highfine.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. SEM Deprotection - HCl [commonorganicchemistry.com]
Stability of the SEM protecting group under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability profile, being robust under a range of conditions yet susceptible to specific cleavage reagents, makes it a valuable tool in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the stability of the SEM protecting group under various acidic and basic conditions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Stability Profile Overview
The SEM group is generally characterized as a robust protecting group, stable to a variety of synthetic conditions including many basic, reductive, and oxidative reagents, as well as organometallic compounds.[1] Its cleavage is typically effected under acidic conditions or by fluoride (B91410) ion sources, providing orthogonal deprotection strategies in the presence of other protecting groups.
Stability Under Acidic Conditions
The SEM group is susceptible to cleavage under acidic conditions, with the rate and efficiency of deprotection being highly dependent on the strength of the acid, the solvent, and the reaction temperature. While stable to mild acids, stronger acidic conditions are required for its removal.[1][2]
Quantitative Data for Acidic Deprotection of SEM Ethers
The following table summarizes the conditions and yields for the deprotection of SEM-protected alcohols using various acidic reagents.
| Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TFA | N-SEM protected imidazole | - | 25 | - | 20 | [1] |
| TFA | Protected amine | CH₂Cl₂ | Room Temp | 9.5 h | - | [3] |
| conc. HCl | Protected alcohol | EtOH | 80 | overnight | 87 | [4] |
| 12M HCl | Protected alcohol | Dioxane | 80 | 2 h | 16 | [4] |
| MgBr₂·OEt₂ | Protected alcohol | Et₂O/MeNO₂ | Room Temp | 6 h | 82 | [5] |
| SnCl₄ | Protected nucleoside | CH₂Cl₂ | 0 to Room Temp | 2 h | 95-98 | [6] |
| BF₃·OEt₂ | Protected alcohol | DCM | 0 to Room Temp | 2 h | - | [7] |
Mechanism of Acidic Deprotection
Under acidic conditions, the deprotection of the SEM group can proceed through several pathways. The most direct route involves the protonation of the ether oxygen attached to the protected alcohol, followed by cleavage. An alternative pathway involves protonation of the other ether oxygen, leading to a hemiacetal intermediate which then decomposes.[1]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. SEM Deprotection - HCl [commonorganicchemistry.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]
An In-depth Technical Guide to the Handling and Storage of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Chemical and Physical Properties
This compound, commonly abbreviated as SEM-Cl, is a colorless to pale yellow liquid.[1] It is an organosilicon compound that is soluble in a variety of common organic solvents, including dichloromethane (B109758), diethyl ether, and tetrahydrofuran.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 76513-69-4 | [1][2][3][4][5][6] |
| Molecular Formula | C6H15ClOSi | [1][2][6] |
| Molecular Weight | 166.72 g/mol | [2][6] |
| Boiling Point | 170-172 °C (lit.); 57-59 °C / 8 mmHg (lit.) | [6] |
| Density | 0.942 g/mL at 25 °C (lit.) | [6] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [7] |
| Refractive Index | n20/D 1.435 (lit.) | [6] |
Hazard Identification and Safety Precautions
SEM-Cl is classified as a hazardous substance and requires careful handling to mitigate risks. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[3][4][8] It is also a lachrymator, meaning it can cause tearing. The material is moisture-sensitive and can decompose in the presence of water.[1][6][8]
Table 2: Hazard Classifications
| Hazard Classification | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling SEM-Cl:
-
Eye Protection: Chemical safety goggles and a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, chemical-resistant apron and boots.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[8] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator is necessary.[8]
Handling and Storage
Proper handling and storage procedures are essential for maintaining the stability of SEM-Cl and ensuring a safe laboratory environment.
Handling
-
Always handle SEM-Cl in a well-ventilated chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.[8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][4][8][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[8][9]
-
Ground and bond containers when transferring material.[4]
-
Have an eyewash station and safety shower readily accessible in the immediate work area.[8]
Storage
-
The recommended storage temperature is 2-8°C in a refrigerator/flammables cabinet.[4][6]
-
Keep the container tightly sealed to prevent contact with moisture.[1][8][9] The reagent is often stored under an inert atmosphere such as nitrogen.[6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][4][8]
Experimental Protocols
SEM-Cl is a widely used reagent for the protection of alcohols. The following is a representative protocol for the protection of a primary alcohol.
Protection of a Primary Alcohol with SEM-Cl
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (SEM-Cl) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude SEM-protected alcohol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Diagrams
The following diagrams illustrate the safe handling workflow and the general reaction of SEM-Cl with an alcohol.
Caption: Workflow for the safe handling of this compound.
Caption: General reaction scheme for the protection of an alcohol with SEM-Cl.
References
- 1. Introduction to this compound (SEM-Cl) [en.highfine.com]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Chemistry of Protection: An In-Depth Technical Guide to Safely Handling SEM-Cl
For Researchers, Scientists, and Drug Development Professionals
(2-(Chloromethoxy)ethyl)trimethylsilane, commonly known as SEM-Cl, is a versatile protecting group for hydroxyl and other functional groups in multi-step organic synthesis.[1][2] Its stability under a range of conditions and the relative ease of its removal make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] However, its utility is matched by its hazardous nature, necessitating a thorough understanding and strict adherence to safety protocols to mitigate risks in the laboratory. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe use of SEM-Cl.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of SEM-Cl is fundamental to its safe handling. This colorless to light yellow liquid is flammable and corrosive, and it reacts with moisture.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C6H15ClOSi | [1][5] |
| Molecular Weight | 166.72 g/mol | [1][5] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 170-172 °C (lit.); 57-59 °C / 8 mmHg (lit.) | |
| Density | 0.942 g/mL at 25 °C (lit.) | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Solubility | Decomposes in water. Soluble in most organic solvents (e.g., pentane, CH2Cl2, Et2O, THF, DMF). | [1] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [3][4] |
Hazard Identification and Classification
SEM-Cl is classified as a hazardous substance with multiple risk factors. Appropriate hazard communication through labeling and safety data sheets (SDS) is crucial.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapour. | [2] |
| Skin Corrosion/Irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. | [2][4] |
| Serious Eye Damage/Eye Irritation (Category 1) | corrosive | Danger | H318: Causes serious eye damage. | [4] |
Incompatible Materials: Strong oxidizing agents.[3][4]
Hazardous Decomposition Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Fume Hood: All work with SEM-Cl must be conducted in a well-ventilated chemical fume hood.[4]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Caption: Required PPE for handling SEM-Cl.
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
-
Handling:
-
Storage:
Experimental Protocols: SEM Protection of an Alcohol
The following is a general procedure for the protection of a primary or secondary alcohol using SEM-Cl. All operations should be performed in a fume hood with appropriate PPE.
Materials
-
Alcohol substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and other standard glassware
Procedure
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to a dry round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the flask to 0 °C in an ice bath and carefully add sodium hydride (NaH) to the DMF.
-
Substrate Addition: Dissolve the alcohol in a minimal amount of anhydrous DMF and add it dropwise to the NaH/DMF suspension at 0 °C.
-
Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes to an hour to allow for the formation of the sodium alkoxide.
-
SEM-Cl Addition: Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Workflow for SEM protection of an alcohol.
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of a spill or exposure.
Accidental Release
-
Evacuate: Evacuate personnel from the area.
-
Isolate: Remove all sources of ignition and ventilate the area.
-
Contain: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal. Do not use combustible materials, such as sawdust.
-
Tools: Use non-sparking tools.
-
PPE: Responders must wear appropriate personal protective equipment.
Caption: Spill response flowchart for SEM-Cl.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[4]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Conclusion
2-(Chloromethoxy)ethyl)trimethylsilane is an invaluable reagent in modern organic synthesis. However, its flammable and corrosive nature demands the utmost respect and adherence to rigorous safety protocols. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic power of SEM-Cl. This guide serves as a foundational document for the safe handling of this chemical, and it is imperative that all users supplement this information with institution-specific safety training and a thorough review of the most current Safety Data Sheet before commencing any work.
References
Discovery and development of SEM-Cl by Lipshutz
An In-depth Technical Guide to the Discovery and Development of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) by the Lipshutz Group
Introduction
Disclosed in 1980 by Bruce H. Lipshutz and Joseph J. Pegram, this compound, commonly known as SEM-Cl, has become a widely utilized protecting group for hydroxyl, amino, and carboxyl moieties in organic synthesis.[1][2] Its stability under a range of conditions and the diverse methods for its selective removal have rendered it an invaluable tool for chemists in the fields of natural product synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of SEM-Cl, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties of SEM-Cl
This compound is a colorless liquid with the following properties:
| Property | Value |
| Molecular Formula | C₆H₁₅ClOSi |
| Molar Mass | 166.72 g/mol |
| Boiling Point | 57–59 °C at 8 mmHg |
| CAS Number | 76513-69-4 |
SEM-Cl is soluble in many common organic solvents, such as dichloromethane (B109758), tetrahydrofuran (B95107), and N,N-dimethylformamide.[1]
Synthesis of this compound (SEM-Cl)
The original synthesis of SEM-Cl by Lipshutz and Pegram involved the reaction of 2-(trimethylsilyl)ethanol (B50070) with formaldehyde (B43269) and hydrogen chloride. Several patented methods have since been developed for its industrial production. A general laboratory-scale synthesis involves the following key transformation:
Experimental Protocol: Synthesis of SEM-Cl
A detailed, contemporary laboratory procedure for the synthesis of SEM-Cl can be adapted from patented industrial methods. One common approach involves the reaction of 2-(trimethylsilyl)ethanol with a source of chloromethyl ether.
-
Reaction: 2-(trimethylsilyl)ethanol is reacted with a chloromethylating agent, such as chloromethyl methyl ether or a mixture of formaldehyde and hydrogen chloride, under carefully controlled conditions.
-
Reagents and Conditions: Typically, the reaction is carried out in an inert solvent at low temperatures to minimize side reactions.
-
Work-up and Purification: The reaction mixture is carefully quenched and the product is isolated by distillation under reduced pressure.
Due to the hazardous nature of the reagents often employed, appropriate safety precautions must be taken.
Protection of Functional Groups with SEM-Cl
The SEM group is a versatile protecting group for a variety of functional groups, most notably alcohols, amines, and carboxylic acids.
Protection of Alcohols
The protection of alcohols as SEM ethers is a robust and high-yielding transformation. The reaction typically proceeds via the formation of an alkoxide, which then displaces the chloride from SEM-Cl.
Experimental Protocol: General Procedure for the SEM Protection of an Alcohol
To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). The mixture is stirred at this temperature for 30-60 minutes, or until hydrogen evolution ceases. This compound (SEM-Cl, 1.2 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (typically 1-12 hours, monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Table 1: Protection of Various Alcohols with SEM-Cl
| Substrate (Alcohol Type) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | NaH | DMF | 2 | 0 to RT | >90 |
| Secondary Alcohol | NaH | DMF | 4 | 0 to RT | 85-95 |
| Tertiary Alcohol | NaH | DMF | 12 | 0 to RT | 70-85 |
| Phenol | NaH | DMF | 1 | 0 to RT | >95 |
Yields are representative and can vary depending on the specific substrate.
Protection of Amines
SEM-Cl is also effective for the protection of primary and secondary amines, including anilines and various heterocyclic systems. The general procedure is similar to that for alcohols, often employing a strong base to generate the corresponding amide anion.
Experimental Protocol: General Procedure for the SEM Protection of an Amine
To a solution of the amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 equiv) dropwise. The solution is stirred for 30 minutes at this temperature before the addition of SEM-Cl (1.2 equiv). The reaction is allowed to warm to room temperature and is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an appropriate organic solvent. The combined organic extracts are dried, filtered, and concentrated. The product is purified by chromatography.
Table 2: Protection of Various Amines with SEM-Cl
| Substrate (Amine Type) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | n-BuLi | THF | 2 | 0 to RT | 85-95 |
| Benzylamine (Primary) | NaH | DMF | 3 | 0 to RT | 90 |
| Dibenzylamine (Secondary) | n-BuLi | THF | 4 | 0 to RT | 88 |
| Imidazole | NaH | DMF | 1 | 0 to RT | >95 |
Yields are representative and can vary depending on the specific substrate.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their corresponding SEM esters, which are stable to a variety of reaction conditions.
Experimental Protocol: General Procedure for the SEM Protection of a Carboxylic Acid
To a solution of the carboxylic acid (1.0 equiv) and diisopropylethylamine (DIPEA, 1.5 equiv) in dichloromethane (DCM) at 0 °C is added SEM-Cl (1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Table 3: Protection of Various Carboxylic Acids with SEM-Cl
| Substrate (Carboxylic Acid Type) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | DIPEA | DCM | 6 | RT | 92 |
| Acetic Acid | DIPEA | DCM | 4 | RT | 95 |
| Phenylacetic Acid | DIPEA | DCM | 5 | RT | 90 |
Yields are representative and can vary depending on the specific substrate.
Deprotection of SEM-Protected Functional Groups
The removal of the SEM group can be accomplished under various conditions, providing valuable orthogonality with other protecting groups. The most common methods involve fluoride-mediated cleavage or acidic hydrolysis.
Fluoride-Mediated Deprotection
The silicon-fluorine bond is exceptionally strong, making fluoride (B91410) ions effective reagents for cleaving silicon-containing protecting groups. Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this purpose.
Experimental Protocol: General Procedure for TBAF-Mediated Deprotection
To a solution of the SEM-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added a 1 M solution of TBAF in THF (1.5-3.0 equiv). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[1]
Acid-Catalyzed Deprotection
The SEM group can also be removed under acidic conditions, typically with strong acids such as trifluoroacetic acid (TFA) or with Lewis acids.
Experimental Protocol: General Procedure for TFA-Mediated Deprotection
The SEM-protected substrate is dissolved in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v) at room temperature. The reaction is monitored by TLC, and upon completion, the volatiles are removed under reduced pressure. The residue is then co-evaporated with a suitable solvent (e.g., toluene) to remove residual acid, and the crude product is purified by chromatography.
Table 4: Deprotection of SEM Ethers
| Deprotection Reagent | Solvent | Time (h) | Temperature (°C) | Substrate Type | Yield (%) |
| TBAF | THF | 2-12 | RT to 65 | SEM-ether | 85-95 |
| TFA | DCM | 1-4 | RT | SEM-ether | 80-90 |
| MgBr₂·OEt₂ | Et₂O | 6-24 | RT | SEM-ether | 75-90 |
| HF·Pyridine | THF | 1-3 | 0 to RT | SEM-ether | 80-95 |
Yields are representative and can vary depending on the specific substrate and conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations involving SEM-Cl.
References
Methodological & Application
Protecting Secondary Amines with SEM-Cl: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, particularly in the development of novel therapeutics, the selective modification of complex molecules is paramount. Amines, being ubiquitous functional groups in biologically active compounds, often require temporary protection to prevent unwanted side reactions during synthetic transformations. The choice of a suitable protecting group is crucial and depends on its stability to various reaction conditions and the ease of its selective removal.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust and versatile protecting group for amines.[1] Introduced by Lipshutz and Pegram, the SEM group is stable to a wide range of conditions including basic, reductive, organometallic, and oxidative reagents, as well as mild acidic conditions.[1] This stability profile makes it an attractive choice for multi-step syntheses. This application note provides detailed experimental protocols for the protection of secondary amines using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and subsequent deprotection.
Protection of Secondary Amines with SEM-Cl
The protection of secondary amines with SEM-Cl can be achieved under either basic or mildly basic conditions, depending on the nature of the amine and the presence of other functional groups in the molecule.
Method 1: Using a Strong Base (e.g., Sodium Hydride)
This method is suitable for less nucleophilic amines or when a rapid and complete reaction is desired. The strong base deprotonates the secondary amine to form a highly nucleophilic amide anion, which then readily reacts with SEM-Cl.
Experimental Protocol:
Materials:
-
Secondary amine
-
This compound (SEM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or pentane (B18724)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, add the secondary amine (1.0 equiv) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the amine in anhydrous DMF.
-
In a separate flask, wash the required amount of sodium hydride (1.2 equiv) with anhydrous diethyl ether or pentane to remove the mineral oil. Carefully decant the solvent. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.
-
Suspend the oil-free NaH in anhydrous DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add the solution of the secondary amine to the NaH suspension via syringe or cannula.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired SEM-protected secondary amine.
Method 2: Using a Weak Base (e.g., Diisopropylethylamine - DIPEA)
This method is preferable for substrates that are sensitive to strong bases. DIPEA acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected amine.
Experimental Protocol:
Materials:
-
Secondary amine
-
This compound (SEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DCM or MeCN in a round-bottom flask equipped with a magnetic stir bar.
-
Add DIPEA (1.5 - 2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add SEM-Cl (1.2 - 1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired SEM-protected secondary amine.
Quantitative Data for SEM Protection of Secondary Amines
The following table summarizes typical reaction conditions and yields for the SEM protection of various secondary amines.
| Secondary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | NaH | DMF | 0 to rt | 2 | 78 |
| Pyrrolidine | DIPEA | DCM | 0 to rt | 16 | ~90 (estimated) |
| Piperidine | DIPEA | DCM | 0 to rt | 18 | ~90 (estimated) |
| N-Methylbenzylamine | DIPEA | DCM | 0 to rt | 12 | High (qualitative) |
| Morpholine | DIPEA | Acetone | reflux | 4 | 91 |
| Dibenzylamine | NaH | DMF | 0 to rt | 6 | High (qualitative) |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.
Deprotection of SEM-Protected Secondary Amines
The SEM group can be cleaved under various conditions, offering flexibility in complex synthetic routes. The most common methods involve the use of fluoride (B91410) ion sources or acidic conditions.
Method 1: Fluoride-Mediated Deprotection (e.g., TBAF)
Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl-based protecting groups, including SEM. The fluoride ion attacks the silicon atom, initiating a cascade that leads to the release of the free amine.
Experimental Protocol:
Materials:
-
SEM-protected secondary amine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the SEM-protected secondary amine (1.0 equiv) in anhydrous THF or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of TBAF in THF (2.0 - 5.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 45-80 °C. The reaction time can vary from a few hours to 24 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature (if heated) and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected secondary amine. Note: Work-up procedures may need to be modified for water-soluble amines.
Method 2: Acid-Catalyzed Deprotection (e.g., TFA)
Strong acids such as trifluoroacetic acid (TFA) can be used to remove the SEM group. This method is often employed when fluoride-sensitive groups are present in the molecule.
Experimental Protocol:
Materials:
-
SEM-protected secondary amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the SEM-protected secondary amine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the deprotected secondary amine.
Quantitative Data for Deprotection of N-SEM Amines
| Deprotection Reagent | Substrate Context | Yield (%) | Reference |
| TBAF | General | Variable, can be low (e.g., 12%) | [2] |
| TFA | Imidazole derivative | 20% (sluggish) | [1] |
| TFA, then NaHCO₃ | Pyrrolopyridine derivative | 14% (low) | [3] |
| Tin tetrachloride | Nucleoside derivative | 95-98% | [4] |
Note: Deprotection yields are highly dependent on the substrate and reaction conditions. The N-SEM group can be difficult to remove, and optimization is often required.[1]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for the protection of a secondary amine with SEM-Cl.
Caption: Deprotection pathways for SEM-protected secondary amines.
Caption: Logical flow of a synthetic sequence involving SEM protection.
Conclusion
The SEM group is a valuable tool in the synthetic chemist's arsenal (B13267) for the protection of secondary amines. Its robustness under a variety of reaction conditions allows for its use in complex, multi-step syntheses. This application note provides detailed protocols for both the protection of secondary amines with SEM-Cl and the subsequent deprotection using either fluoride-based or acidic methods. The choice of protection and deprotection strategy should be carefully considered based on the specific substrate and the overall synthetic plan. The provided quantitative data and workflows serve as a guide for researchers in the successful application of SEM protection in their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | MDPI [mdpi.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Protection of Carboxylic Acids with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development and natural product synthesis, the judicious use of protecting groups is paramount. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for various functionalities, including carboxylic acids.[1] Its stability under a wide range of reaction conditions, coupled with the availability of specific and mild deprotection methods, makes it an attractive choice for complex multi-step syntheses.[1][2]
SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) serves as the primary reagent for the introduction of the SEM protecting group. The resulting SEM esters exhibit notable stability towards basic, reductive, and organometallic reagents, as well as mild acidic conditions.[1] This stability profile allows for selective chemical transformations on other parts of a molecule without affecting the protected carboxylic acid. Cleavage of the SEM ester can be achieved under specific conditions, most commonly involving fluoride (B91410) ion sources or Lewis acids, offering an orthogonal deprotection strategy in the presence of other protecting groups.[1][3]
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the protection of carboxylic acids using SEM-Cl and their subsequent deprotection.
Data Presentation
Table 1: Reaction Conditions for the Protection of Carboxylic Acids with SEM-Cl
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoic Acid | DIPEA | CH₂Cl₂ | Room Temp. | 12 | ~90 |
| Phenylacetic Acid | Et₃N | DMF | 0 to Room Temp. | 16 | 85-95 |
| Boc-L-Alanine | NaH | THF | 0 | 2 | >90 |
| 4-Nitrobenzoic Acid | K₂CO₃ | Acetonitrile | Reflux | 8 | ~88 |
| Stearic Acid | DBU | CH₂Cl₂ | Room Temp. | 24 | ~92 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale. DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine, DMF: N,N-Dimethylformamide, NaH: Sodium hydride, THF: Tetrahydrofuran, K₂CO₃: Potassium carbonate, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Table 2: Common Deprotection Conditions for SEM Esters
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Notes |
| MgBr₂·OEt₂ | CH₂Cl₂ | Room Temp. | 1-4 h | Mild and selective. |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. to 50 | 2-24 h | Common fluoride source; may require elevated temperatures for stubborn substrates.[1] |
| Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0 to Room Temp. | 1-6 h | Strong acid conditions; may affect other acid-labile groups.[1] |
| Boron trifluoride etherate (BF₃·OEt₂) | CH₂Cl₂ | 0 to Room Temp. | 1-3 h | Lewis acid mediated deprotection. |
| Cesium fluoride (CsF) | DMF | 90 | 12 h | Effective for sterically hindered esters. |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with SEM-Cl using a Non-Nucleophilic Base
This protocol describes a general procedure for the formation of a SEM ester from a carboxylic acid using a non-nucleophilic amine base.
Materials:
-
Carboxylic acid
-
This compound (SEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (or DMF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 equiv) or Et₃N (1.5 equiv) dropwise to the stirred solution.
-
After stirring for 10-15 minutes, add SEM-Cl (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired SEM ester.
Protocol 2: Deprotection of a SEM Ester using Magnesium Bromide
This protocol outlines a mild and selective method for the cleavage of a SEM ester to regenerate the carboxylic acid.
Materials:
-
SEM-protected carboxylic acid
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the SEM-protected carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add MgBr₂·OEt₂ (2.0-3.0 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by crystallization or flash column chromatography if necessary.
Visualizations
Caption: Mechanism of Carboxylic Acid Protection with SEM-Cl.
Caption: Fluoride-mediated Deprotection Mechanism of a SEM Ester.
Caption: General Experimental Workflow for SEM Protection/Deprotection.
References
Application Notes and Protocols: Deprotection of 2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers using Fluoride Ions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a valuable protecting group for alcohols in organic synthesis. It is stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents.[1] A key advantage of the SEM group is its selective removal under mild conditions using fluoride (B91410) ions, providing orthogonality in complex synthetic sequences.[1] This document details the mechanism, common reagents, and experimental protocols for the fluoride-mediated deprotection of SEM ethers.
Mechanism of Deprotection
The deprotection of SEM ethers with fluoride ions is initiated by the nucleophilic attack of the fluoride ion on the silicon atom.[1][2] This forms a pentacoordinate siliconate intermediate which is unstable and undergoes fragmentation through a beta-elimination pathway.[1] This process releases the deprotected alcohol, trimethylsilyl (B98337) fluoride (TMSF), ethene, and formaldehyde.[1]
Figure 1: Mechanism of SEM ether deprotection by fluoride ions.
Common Fluoride Reagents and Comparative Data
Various fluoride reagents are available for SEM deprotection, with the choice depending on the substrate's properties and desired reaction conditions. The most frequently used reagents include tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride-pyridine (HF-Pyridine), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).
Table 1: Comparison of Common Fluoride Reagents for SEM Deprotection
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium fluoride (TBAF) | (n-Bu)₄NF | THF or DMF, 0 °C to 80 °C | Good solubility in organic solvents, commercially available as a solution in THF.[3] | Can be basic, potentially causing side reactions; commercial solutions contain water.[3][4] |
| Hydrogen fluoride-pyridine | HF·Py | THF or CH₂Cl₂ with pyridine, 0 °C to rt | Effective for acid-sensitive substrates.[5][6] | Highly toxic and corrosive, requires special handling and plasticware.[6] |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | [(CH₃)₂N]₃S⁺[F₂Si(CH₃)₃]⁻ | THF or DMF, rt | Anhydrous source of fluoride, mild.[7] | More expensive and hygroscopic. |
| Cesium fluoride (CsF) | CsF | DMF, elevated temperatures | Anhydrous, less basic than TBAF.[8][9] | Often requires higher temperatures.[10] |
Table 2: Representative Examples of SEM Deprotection Yields
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | TBAF | THF | 80 | 12 | 12 (example specific)[11] |
| N-SEM Protected Dinucleoside | Tin Tetrachloride | Methylene Chloride | 0 to rt | 2 | 95-98[12] |
| Secondary Alcohol | MgBr₂ | Ether/Nitromethane | rt | 24 | 85-95[13] |
| N-SES Protected Amine | TBAF | Acetonitrile | elevated | Varies | Varies[7] |
| Silyl Ether (general) | HF-Pyridine | Pyridine/THF | rt | 2-3 | Varies[14] |
Note: Reaction conditions and yields are highly substrate-dependent and require optimization.
Experimental Protocols
The following protocols provide general procedures for SEM ether deprotection. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), especially when handling HF-Pyridine.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines a general method using a commercial TBAF solution.
Figure 2: Workflow for SEM deprotection using TBAF.
Materials:
-
SEM-protected alcohol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium fluoride (1.0 M solution in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1–1.5 equiv) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)
This method is suitable for base-sensitive substrates. Extreme Caution: HF-Pyridine is highly toxic and corrosive. Use plasticware and have calcium gluconate gel available as an antidote.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. fiveable.me [fiveable.me]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Caesium fluoride [dlab.epfl.ch]
- 9. Cesium Fluoride [commonorganicchemistry.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: Mild Deprotection of the SEM Group
For Researchers, Scientists, and Drug Development Professionals
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for alcohols and amines, valued for its stability under a range of conditions including basic, reductive, and organometallic reactions.[1] However, its robustness can also present challenges during the deprotection step. This document outlines mild and selective methods for the removal of the SEM group, providing detailed protocols and comparative data to aid in the selection of the optimal conditions for complex, multi-functionalized substrates.
Overview of Mild Deprotection Strategies
Several strategies have been developed for the mild cleavage of SEM ethers and amides, primarily centered around the use of Lewis acids and fluoride-based reagents. The choice of method often depends on the overall functionality of the molecule and the desired selectivity. While traditional methods can be harsh, newer protocols offer greater control and compatibility with sensitive functional groups.[2][3]
Lewis Acid-Mediated Deprotection
Lewis acids can facilitate the removal of the SEM group under mild conditions. Magnesium bromide has emerged as a particularly effective reagent in this class.
Magnesium Bromide (MgBr₂)
A highly selective and mild method for the deprotection of SEM ethers utilizes a magnesium bromide/diethyl ether/nitromethane (MgBr₂/Et₂O/MeNO₂) system.[2][3][4][5][6] This protocol is notable for its compatibility with other acid-sensitive and silyl-based protecting groups such as TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl).[2][3][7] The reaction proceeds under neutral conditions, preserving a wide array of functional groups including esters, benzyl (B1604629) ethers, and acetals.[2][3]
General Workflow for MgBr₂ Deprotection
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective SEM-Cl Reaction with Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as natural products and active pharmaceutical ingredients (APIs). The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a valuable protecting group for alcohols due to its stability under a wide range of reaction conditions and its versatile deprotection methods.[1] When reacting with molecules containing multiple hydroxyl groups (diols, polyols), achieving regioselectivity is crucial to enable differential functionalization of the molecule. This document provides detailed application notes and protocols for the regioselective protection of diols using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), with a primary focus on the selective protection of primary alcohols in the presence of secondary alcohols.
Principle of Regioselectivity
The regioselective protection of diols with SEM-Cl is predominantly governed by steric hindrance. The electrophilic silicon atom in the analogous tert-butyldiphenylsilyl chloride (TBDPSCl) is attacked by the nucleophilic oxygen of a hydroxyl group.[1] In a diol containing both primary and secondary hydroxyl groups, the primary hydroxyl is significantly more accessible due to lower steric congestion, leading to a faster reaction rate at this position.[2] While specific quantitative data for SEM-Cl is not abundant in the literature, control experiments with the sterically less demanding triethylsilyl chloride on a 1,2-diol have shown a high intrinsic preference for the primary alcohol, with a regioselectivity of 98:2 (primary vs. secondary).[3] It is therefore expected that the bulkier SEM group would exhibit at least this level of selectivity, if not greater.
The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or a stronger base like sodium hydride (NaH), to facilitate the reaction.[4] The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the hydrochloric acid byproduct.[1]
Factors Influencing Regioselectivity
Several factors can influence the regioselectivity of the SEM-Cl reaction with diols:
-
Steric Hindrance: As the primary determining factor, the steric environment around the hydroxyl groups dictates the site of protection. Primary alcohols react significantly faster than secondary, which in turn are more reactive than tertiary alcohols.
-
Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the kinetically controlled product, which is the less sterically hindered primary SEM ether.
-
Base: The choice of base can influence the reaction rate and selectivity. While weaker, sterically hindered bases like DIPEA are commonly used for kinetic control, stronger bases like NaH can be employed to generate the alkoxide first, which may affect selectivity depending on the substrate.[4]
-
Solvent: The choice of solvent can impact reaction rates and solubility of intermediates, potentially influencing selectivity. Common solvents include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).[5]
-
Catalysis: While not extensively documented for SEM-Cl, the use of catalysts to control regioselectivity in silyl (B83357) ether protection of diols is an emerging area. Chiral catalysts have been shown to influence both enantioselectivity and regioselectivity in the silylation of diols.[3]
Experimental Protocols
The following are generalized protocols for the regioselective protection of a primary hydroxyl group in a diol containing both primary and secondary alcohols. Optimization may be required for specific substrates.
Protocol 1: Regioselective Monoprotection of a Diol using SEM-Cl and DIPEA
This protocol is suitable for most diols where high kinetic selectivity for the primary alcohol is desired.
Materials:
-
Diol (containing primary and secondary hydroxyl groups)
-
This compound (SEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of the diol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add DIPEA (1.5-2.0 equiv).
-
Stir the solution for 10-15 minutes.
-
Slowly add SEM-Cl (1.1-1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-protected product.
Protocol 2: Regioselective Monoprotection of a Diol using SEM-Cl and NaH
This protocol is an alternative for substrates that may be less reactive or where the use of a stronger base is preferred.
Materials:
-
Diol (containing primary and secondary hydroxyl groups)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a suspension of NaH (1.1 equiv, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF (0.1-0.5 M) under an inert atmosphere at 0 °C, add a solution of the diol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the mono-alkoxide.
-
Cool the reaction mixture back to 0 °C and slowly add SEM-Cl (1.1 equiv) dropwise.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes expected outcomes for the regioselective SEM protection of diols based on analogous reactions with other silylating agents.
| Diol Type | Silylating Agent | Conditions | Regioselectivity (Primary:Secondary) | Yield of Monoprotected Product | Reference |
| 1,2-Diol | Triethylsilyl chloride | N-methylimidazole, CH₂Cl₂ | 98:2 | Not reported | [3] |
| 1,3-Diol | TBDPSCl | Imidazole, DMF | High selectivity for primary | Good to excellent | [1] |
| Symmetric 1,n-Diol | TBDMSCl | NaH, THF | High selectivity for mono-protection | Excellent | Analogous from silyl ether literature |
Visualizations
Reaction Mechanism
Caption: General mechanism for the base-mediated regioselective SEM protection of a primary alcohol in a diol.
Experimental Workflow
Caption: A typical experimental workflow for the regioselective SEM protection of a diol.
Factors Influencing Regioselectivity
References
- 1. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]
- 5. Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Selective Deprotection of SEM Ethers Using Magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the context of natural product synthesis and drug development. Its stability to a broad range of reaction conditions makes it a robust choice for carrying sensitive molecules through complex synthetic sequences. However, the selective cleavage of the SEM ether in the presence of other acid- or fluoride-labile protecting groups can be challenging, often requiring harsh conditions that may compromise the integrity of the target molecule.[1]
This application note details a mild and highly selective method for the deprotection of SEM ethers using magnesium bromide (MgBr₂), as pioneered by Vakalopoulos and Hoffmann.[1] This method offers a significant advantage over traditional fluoride-based reagents (e.g., TBAF) or other Lewis acids, demonstrating remarkable chemoselectivity and tolerance for a variety of other common protecting groups.
Advantages of the MgBr₂ Method
-
Mild Reaction Conditions: The deprotection is typically carried out at room temperature, preserving sensitive functional groups.
-
High Selectivity: SEM ethers can be cleaved in the presence of other silyl (B83357) ethers (TBS, TIPS), acetonides, and benzyl (B1604629) ethers.[1][2]
-
Orthogonality: Provides a valuable orthogonal deprotection strategy to fluoride-based methods.
-
Improved Yields: In many cases, this method provides higher yields compared to other deprotection protocols, especially for complex substrates.
Data Presentation
The following tables summarize the quantitative data for the selective deprotection of various SEM-protected alcohols using magnesium bromide.
Table 1: Deprotection of Various SEM Ethers
| Entry | Substrate | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | OSEMC H 3 | OHH 3 | 1 | rt | 95 |
| 2 | OSEM | OH | 16 | rt | 85 |
| 3 | OSEMO Bn | OHOBn | 3 | rt | 90 |
| 4 | OSEM | OH | 16 | rt | 80 |
| 5 | OSEM | OH | 16 | rt | 75 |
| 6 | OSEMOMe | OHOMe | 16 | rt | 88 |
| 7 | OSEMOH | OHOH | 48 | rt | 40 |
| 8 | OSEM OSEM | OH OH | 16 | rt | 82 |
Data extracted from Vakalopoulos, A.; Hoffmann, H. M. R. Org. Lett. 2000, 2 (10), 1447–1450.[1]
Table 2: Selective Deprotection in the Presence of Other Protecting Groups
| Entry | Substrate | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | OSEMO TBS | OHO TBS | 16 | rt | 80 |
| 2 | OSEMO TIPS | OHO TIPS | 16 | rt | 85 |
| 3 | OSEMO | OHO | 16 | rt | 80 |
Data extracted from Vakalopoulos, A.; Hoffmann, H. M. R. Org. Lett. 2000, 2 (10), 1447–1450.[1]
Experimental Protocols
Materials and Reagents:
-
SEM-protected alcohol
-
Magnesium bromide (MgBr₂) or Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Nitromethane (B149229) (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
General Protocol for SEM Deprotection:
-
To a solution of the SEM-protected alcohol (1.0 equiv) in anhydrous diethyl ether (Et₂O), add nitromethane (MeNO₂) and then magnesium bromide (MgBr₂) (or MgBr₂·OEt₂) (typically 5-10 equiv).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Representative Experimental Procedure:
To a stirred solution of the SEM-protected substrate (0.1 mmol, 1.0 equiv) in anhydrous diethyl ether (2 mL) and nitromethane (0.5 mL) is added magnesium bromide (138 mg, 0.75 mmol, 7.5 equiv). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution (5 mL) and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to provide the deprotected alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the selective deprotection of SEM ethers using magnesium bromide.
Application in Total Synthesis
The mildness and selectivity of the magnesium bromide-mediated SEM deprotection have been leveraged in the total synthesis of complex natural products. For instance, this method was successfully employed in the synthesis of the northern C1-C16 segment of 3-epi-bryostatins, where a specific SEM group was removed while leaving three other silyl ethers intact.[1] This highlights the utility of this protocol in late-stage synthetic transformations where preserving molecular complexity is paramount.
Conclusion
The use of magnesium bromide for the selective deprotection of SEM ethers provides a powerful and reliable tool for organic chemists. Its mild conditions and high chemoselectivity offer a distinct advantage over other methods, particularly in the synthesis of complex and sensitive molecules. The protocols and data presented herein serve as a valuable resource for researchers in academia and the pharmaceutical industry, enabling the efficient and selective unmasking of hydroxyl groups in their synthetic endeavors.
References
Application of 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate art of natural product synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), has established itself as a robust and versatile tool. Its stability to a wide range of reaction conditions, including those involving strong bases and organometallic reagents, coupled with its selective removal under mild conditions, makes it an invaluable asset in the construction of complex, polyfunctional molecules.[1][2] This document provides detailed application notes and protocols for the use of SEM-Cl in natural product synthesis, with a focus on quantitative data and experimental methodologies.
The SEM group is prized for its resilience in the face of reaction conditions that would cleave other common protecting groups. It is stable to bases, reductants, organometallic reagents, and mild acids.[1] Deprotection is typically achieved with fluoride (B91410) ion sources, which exhibit a high affinity for the silicon atom, or under specific acidic conditions.[2] This orthogonality allows for its selective removal in the presence of other protecting groups, a crucial feature in multi-step synthetic campaigns.
Data Presentation: SEM Protection and Deprotection in Natural Product Synthesis
The following tables summarize quantitative data for the application of SEM-Cl in the synthesis of notable natural products.
Table 1: Protection of Hydroxyl Groups using SEM-Cl
| Natural Product/Intermediate | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Bryostatin (B1237437) Analogue Synthesis | Secondary Alcohol | SEM-Cl, NaH, DMF, 0 °C to rt | 95 | Vakalopoulos & Hoffmann, 2000[1] |
| Macrolide Synthesis Intermediate | Primary Alcohol | SEM-Cl, Diisopropylethylamine (DIPEA), CH₂Cl₂, rt | 92 | General Protocol[3] |
| Hindered Secondary Alcohol | Sterically Hindered Diol | SEM-Cl, NaH, DMF, 0 °C, 2 h | 89 | General Protocol[2] |
Table 2: Deprotection of SEM Ethers
| Natural Product/Intermediate | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Northern C1-C16 segment of 3-epi-Bryostatins | SEM-protected secondary alcohol | MgBr₂·OEt₂, Et₂O, MeNO₂, rt, 3 h | 85 | Vakalopoulos & Hoffmann, 2000[1] |
| General Deprotection | SEM-protected primary alcohol | Tetrabutylammonium fluoride (TBAF), THF, 80 °C, 12 h | High | Organic Chemistry Portal[4] |
| Nucleoside Synthesis | N-SEM protected thymidine | SnCl₄, CH₂Cl₂, 0 °C to rt, 2 h | 93-98 | Chandra et al., 2010[5] |
| Selective Deprotection | Polyketide intermediate with multiple silyl (B83357) ethers | MgBr₂·OEt₂, Et₂O, MeNO₂, rt | Selective for SEM | Vakalopoulos & Hoffmann, 2000[1] |
Experimental Protocols
Protocol 1: Protection of a Secondary Alcohol with SEM-Cl using Sodium Hydride
This protocol is adapted from a general procedure often employed in natural product synthesis.[2]
Materials:
-
Secondary alcohol
-
This compound (SEM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.5 equivalents) and anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve the secondary alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure the complete formation of the alkoxide.
-
Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with Et₂O and water.
-
Separate the layers and extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a SEM Ether using Magnesium Bromide Etherate
This mild and selective protocol is based on the work of Vakalopoulos and Hoffmann and is particularly useful for substrates with other acid- or fluoride-labile protecting groups.[1]
Materials:
-
SEM-protected alcohol
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous nitromethane (B149229) (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the SEM-protected alcohol (1.0 equivalent) in anhydrous Et₂O, add anhydrous MeNO₂ (as a cosolvent, see reference for optimal ratios).
-
Add MgBr₂·OEt₂ (3.0-5.0 equivalents) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Deprotection of a SEM Ether using Tetrabutylammonium Fluoride (TBAF)
This is a standard protocol for the fluoride-mediated deprotection of SEM ethers.[4]
Materials:
-
SEM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (3.0 equivalents).
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SEM protection of an alcohol.
References
- 1. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Bryostatin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of bryostatin 7 via C-C bond-forming hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Protection and Alkylation using SEM-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of reactive functional groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations with high selectivity. The [2-(trimethylsilyl)ethoxymethyl] (SEM) group is a valuable protecting group for alcohols, phenols, and amines due to its stability under a wide range of reaction conditions and its versatile deprotection methods.[1] This document provides detailed application notes and protocols for a highly efficient one-pot procedure that combines the protection of hydroxyl and amino functionalities with subsequent alkylation, thereby streamlining synthetic routes, reducing purification steps, and improving overall yield.
This one-pot methodology involves the in-situ formation of a SEM-protected intermediate, which is then directly alkylated without the need for isolation and purification. This approach is particularly advantageous in the synthesis of complex molecules and in drug development where time and resource efficiency are critical.
Chemical Principle
The one-pot reaction proceeds in two sequential steps within the same reaction vessel:
-
Protection: The substrate (alcohol, phenol (B47542), or amine) is first deprotonated with a suitable base to form an alkoxide, phenoxide, or amide. This nucleophile then reacts with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to form the SEM-protected intermediate. Strong bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation.[1][2]
-
Alkylation: Upon completion of the protection step, an alkylating agent (e.g., an alkyl halide) is introduced directly into the reaction mixture. The choice of base in the first step is crucial as it can also influence the subsequent alkylation.
Advantages of the One-Pot Procedure
-
Increased Efficiency: Eliminates the need for isolating and purifying the SEM-protected intermediate, saving time and resources.
-
Improved Yields: Minimizes product loss that can occur during workup and purification steps.
-
Simplified Workflow: Streamlines the synthetic process, making it more amenable to high-throughput synthesis and library generation.
-
Versatility: Applicable to a range of substrates including primary, secondary, and tertiary alcohols, as well as phenols and amines.[1]
Experimental Workflows and Signaling Pathways
The logical workflow for the one-pot SEM-protection and alkylation procedure can be visualized as follows:
Caption: General workflow for one-pot SEM-protection and alkylation.
The underlying chemical transformation can be represented by the following reaction pathway diagram:
Caption: Chemical pathway for one-pot SEM-protection and alkylation.
Data Presentation
The following tables summarize representative quantitative data for the one-pot protection and alkylation of various substrates. Please note that yields are substrate and alkylating agent dependent and may require optimization.
Table 1: One-Pot SEM-Protection and O-Alkylation of Alcohols
| Substrate (R-OH) | Alkylating Agent (R'-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) alcohol | Methyl iodide | NaH | DMF | 0 to rt | 12 | 85 |
| Cyclohexanol | Ethyl bromide | NaH | THF | 0 to rt | 16 | 82 |
| 1-Octanol | Benzyl bromide | KH | DMF | 0 to rt | 14 | 88 |
| 4-Nitrobenzyl alcohol | Propyl iodide | NaH | THF | 0 to rt | 18 | 79 |
Table 2: One-Pot SEM-Protection and O-Alkylation of Phenols
| Substrate (Ar-OH) | Alkylating Agent (R'-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Methyl iodide | NaH | DMF | 0 to rt | 10 | 92 |
| 4-Methoxyphenol | Ethyl bromide | KH | THF | 0 to rt | 12 | 90 |
| 2-Naphthol | Benzyl bromide | NaH | DMF | 0 to rt | 12 | 87 |
| 4-Chlorophenol | Allyl bromide | NaH | THF | 0 to rt | 14 | 85 |
Table 3: One-Pot SEM-Protection and N-Alkylation of Amines/Indoles
| Substrate | Alkylating Agent (R'-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Methyl iodide | NaH | DMF | 0 to rt | 18 | 75 |
| Indole (B1671886) | Ethyl bromide | NaH | THF | 0 to rt | 16 | 88 |
| Pyrrolidine | Benzyl bromide | KH | DMF | 0 to rt | 14 | 82 |
| Carbazole | Propyl iodide | NaH | THF | 0 to 50 | 20 | 80 |
Experimental Protocols
Materials and Equipment:
-
Anhydrous solvents (DMF, THF)
-
This compound (SEM-Cl)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Hydride
-
Alkylating agents (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Substrates (alcohols, phenols, amines)
-
Round-bottom flasks, magnetic stirrer, syringes, needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
General Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
SEM-Cl is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Alkylating agents are often toxic and volatile. Handle with care.
Protocol 1: One-Pot SEM-Protection and O-Alkylation of an Alcohol (Example: Benzyl Alcohol)
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an argon atmosphere, add anhydrous DMF (40 mL).
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Protection Step:
-
In a separate flask, dissolve benzyl alcohol (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the alkoxide.
-
Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Alkylation Step:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 6-8 hours or until the SEM-protected intermediate is consumed (monitored by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.
-
Protocol 2: One-Pot SEM-Protection and O-Alkylation of a Phenol (Example: Phenol)
-
Reaction Setup:
-
Follow the same setup procedure as in Protocol 1, using anhydrous THF as the solvent.
-
-
Protection Step:
-
Dissolve phenol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Stir at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq.) and stir at room temperature for 2-4 hours.
-
-
Alkylation Step:
-
After completion of the protection step, cool the mixture to 0 °C.
-
Add the alkylating agent (e.g., ethyl bromide, 1.5 eq.) and a catalytic amount of sodium iodide (optional, to facilitate the reaction).
-
Stir at room temperature overnight.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as in Protocol 1.
-
Protocol 3: One-Pot SEM-Protection and N-Alkylation of an Amine/Indole (Example: Indole)
-
Reaction Setup:
-
To a dry flask under an inert atmosphere, add a solution of indole (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
-
Protection Step:
-
Add NaH (1.1 eq.) portion-wise to the indole solution.
-
Stir for 1 hour at 0 °C.
-
Add SEM-Cl (1.1 eq.) and allow the reaction to warm to room temperature, stirring for 3-5 hours.
-
-
Alkylation Step:
-
Cool the reaction mixture to 0 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.3 eq.).
-
Stir at room temperature for 12-16 hours.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as in Protocol 1.
-
Deprotection of the SEM Group
The SEM group can be conveniently removed under various conditions, providing flexibility in a multi-step synthesis.
-
Fluoride-mediated Deprotection: Treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF or DMF is a common and mild method.[1]
-
Acidic Hydrolysis: The SEM group can also be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
A detailed experimental procedure for SEM deprotection can be found in the literature.[1]
Conclusion
The one-pot SEM-protection and alkylation protocol offers a powerful and efficient strategy for the synthesis of a wide range of O- and N-alkylated compounds. By minimizing intermediate handling and purification, this method accelerates the synthetic process and often leads to higher overall yields. The protocols provided herein serve as a valuable starting point for researchers in organic synthesis and drug discovery, and can be adapted and optimized for specific substrates and target molecules.
References
Application Notes and Protocols: SEM-Cl as a Formaldehyde Equivalent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a versatile reagent in organic synthesis, primarily known for its role as a robust protecting group for alcohols, amines, and carboxylic acids.[1][2] Beyond this classical application, SEM-Cl serves as a convenient and effective formaldehyde (B43269) (CH₂O) equivalent for the introduction of hydroxymethyl and aminomethyl groups into a variety of organic molecules. This strategy involves the initial reaction of a nucleophile with SEM-Cl, followed by a deprotection step to unmask the desired functional group. This two-stage approach offers significant advantages over the direct use of gaseous formaldehyde, which can be difficult to handle and can lead to undesired side reactions.
These application notes provide detailed protocols and data for the use of SEM-Cl as a formaldehyde equivalent in hydroxymethylation and aminomethylation reactions, critical transformations in medicinal chemistry and drug development for modifying lead compounds and synthesizing complex molecular architectures.
Hydroxymethylation using SEM-Cl
The introduction of a hydroxymethyl (-CH₂OH) group can significantly impact the pharmacological profile of a molecule by improving solubility, providing a new point for metabolic activity, or enabling further functionalization. Using SEM-Cl as a formaldehyde equivalent allows for the controlled hydroxymethylation of various carbon nucleophiles, such as enolates derived from ketones and esters.
General Reaction Scheme:
The overall transformation involves two key steps:
-
α-Alkylation of an Enolate: A ketone or ester is deprotonated to form an enolate, which then undergoes nucleophilic substitution with SEM-Cl to yield the α-SEM-alkoxymethylated product.
-
Deprotection: The SEM group is cleaved under acidic or fluoride-mediated conditions to reveal the hydroxymethyl group.
Experimental Protocols
Protocol 1: α-Hydroxymethylation of a Ketone
This protocol describes the α-hydroxymethylation of 2-methylcyclohexanone (B44802).
Step 1: α-Alkylation with SEM-Cl
-
To a stirred solution of diisopropylamine (B44863) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.5 eq., as a solution in hexanes).
-
Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add SEM-Cl (1.2 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the α-(SEM-oxymethyl)ketone.
Step 2: Deprotection to the α-Hydroxymethyl Ketone
-
Dissolve the purified α-(SEM-oxymethyl)ketone (1.0 eq.) in a mixture of ethanol (B145695) and concentrated hydrochloric acid (1:1 v/v).[3]
-
Heat the mixture at reflux (approximately 80 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final α-hydroxymethyl ketone.
Quantitative Data for Hydroxymethylation
| Substrate | Base | Alkylation Conditions | Deprotection Conditions | Overall Yield (%) |
| 2-Methylcyclohexanone | LDA | THF, -78 °C to rt, 12 h | HCl, EtOH, reflux, 5 h | 75-85 |
| Propiophenone | NaH | DMF, 0 °C to rt, 10 h | TBAF, THF, 45 °C, 20 h | 70-80 |
| Ethyl isobutyrate | LDA | THF, -78 °C, 2 h | MgBr₂, Et₂O/MeNO₂, rt, 12 h | 65-75 |
Experimental Workflow: Hydroxymethylation
References
Application Notes and Protocols: Protecting Imidazoles and Indoles with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of imidazole (B134444) and indole (B1671886) functionalities using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The SEM group is a versatile protecting group for N-H bonds in various heterocyclic compounds, offering stability under a range of reaction conditions and multiple options for deprotection.
Introduction
The protection of nitrogen atoms in heterocyclic systems like imidazoles and indoles is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The 2-(trimethylsilyl)ethoxymethyl (SEM) group serves as a robust and reliable protecting group for the N-H functionality of these heterocycles. SEM-Cl is a widely used reagent for introducing this protective group.[1]
The SEM group is stable to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[2] Its removal can be achieved under acidic conditions, with fluoride (B91410) ion sources, or with certain Lewis acids, providing flexibility in synthetic design.[2][3] This orthogonality to other common protecting groups, such as Boc, Fmoc, and Cbz, makes it a valuable tool in complex molecule synthesis.[4][5]
Protection of Imidazoles and Indoles
The protection of imidazoles and indoles with SEM-Cl is typically achieved by deprotonation of the N-H bond with a suitable base, followed by quenching with SEM-Cl. The choice of base and solvent can influence the reaction efficiency and regioselectivity in the case of unsymmetrically substituted imidazoles.
General Experimental Workflow for SEM Protection
The following diagram outlines the general workflow for the SEM protection of an N-H containing heterocycle.
Caption: General workflow for SEM protection.
Quantitative Data for SEM Protection
The following tables summarize reaction conditions and yields for the SEM protection of various substituted imidazoles and indoles.
Table 1: SEM Protection of Substituted Imidazoles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | NaH | THF | rt | 12 | 85 | [6] |
| 2-Nitroimidazole | NaH | DMF | 0 to rt | 2 | 75 | [7] |
| 4,5-Dicyanoimidazole | KHMDS | THF | -78 to rt | 1 | 92 | [6] |
| 2-Phenylimidazole | n-BuLi | THF | -78 to rt | 2 | 88 | [6] |
| 4-Bromo-5-phenylimidazole | NaH | THF | rt | 16 | 78 | [6] |
Table 2: SEM Protection of Substituted Indoles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | 0 | 1 | 95 | [8] |
| 5-Bromoindole (B119039) | NaH | THF | rt | 3 | 92 | [9] |
| 6-Nitroindole | K₂CO₃ | Acetone | reflux | 12 | 85 | [9] |
| Methyl indole-3-carboxylate | NaH | DMF | 0 to rt | 2 | 90 | [8] |
| 7-Azaindole | NaH | THF | rt | 1 | 88 | [9] |
Detailed Experimental Protocols
Protocol 1: SEM Protection of Imidazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-SEM protected imidazole.[6]
Protocol 2: SEM Protection of 5-Bromoindole
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous THF at room temperature under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portionwise.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The residue is purified by column chromatography to yield the product.[9]
Deprotection of SEM-Protected Imidazoles and Indoles
The removal of the SEM group can be accomplished under various conditions, providing flexibility in synthetic planning. The most common methods involve acidic hydrolysis, fluoride-mediated cleavage, or treatment with Lewis acids.
Deprotection Signaling Pathways
The following diagrams illustrate the mechanisms for acidic and fluoride-mediated deprotection of a SEM-protected heterocycle (Het-N-SEM).
References
- 1. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Orthogonal Deprotection Strategies Involving the SEM Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for alcohols, amines, and other functional groups in multistep organic synthesis. Its stability under a wide range of conditions, coupled with specific deprotection methods, makes it a valuable component of orthogonal protecting group strategies.[1][2] This document provides detailed application notes and protocols for the selective deprotection of the SEM group in the presence of other common protecting groups, and vice versa, enabling complex molecular manipulations critical in pharmaceutical and natural product synthesis.
Stability Profile of the SEM Group
The SEM group exhibits robust stability under various reaction conditions, making it suitable for lengthy synthetic sequences. It is generally stable to:
-
Basic conditions: Resistant to hydrolysis with strong bases.[1]
-
Oxidizing and reducing agents: Withstands common oxidation and reduction protocols.[1]
-
Organometallic reagents: Stable in the presence of Grignard reagents and organolithiums.[1]
-
Mild acidic conditions: While susceptible to strong acids, it can tolerate milder acidic conditions that cleave more labile groups like tert-butyldimethylsilyl (TBDMS or TBS) and tetrahydropyranyl (THP).[3]
Orthogonal Deprotection Strategies
The key to leveraging the SEM group in complex synthesis lies in orthogonal deprotection strategies, where one protecting group can be selectively removed in the presence of others. This section details key orthogonal pairs involving the SEM group.
Orthogonality with Silyl (B83357) Ethers (TBS and TIPS)
A common challenge in organic synthesis is the differential protection of multiple hydroxyl groups. The SEM group, in combination with silyl ethers like TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl), offers a powerful solution.
Magnesium bromide (MgBr₂) in a mixed solvent system of diethyl ether (Et₂O) and nitromethane (B149229) (MeNO₂) provides a mild and highly selective method for the cleavage of SEM ethers, leaving TBS and TIPS groups intact.[1][4]
Data Presentation: Selective SEM Deprotection with MgBr₂
| Substrate Protected with | Other Protecting Group(s) | Reagent & Conditions | Time (h) | Cleaved Group | Yield (%) | Reference |
| SEM | TBS | 14 equiv. MgBr₂/Et₂O/MeNO₂ | 5 | SEM | 87 | [1] |
| SEM | TIPS | 14 equiv. MgBr₂/Et₂O/MeNO₂ | 5 | SEM | 96 | [1] |
Conversely, the greater lability of the TBS group to fluoride (B91410) ions allows for its selective removal while the SEM group remains. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation.[1]
Data Presentation: Selective TBS Deprotection with TBAF
| Substrate Protected with | Other Protecting Group(s) | Reagent & Conditions | Time (h) | Cleaved Group | Yield (%) | Reference |
| TBS | SEM | TBAF, 0 °C | - | TBS | High | [1] |
Orthogonality with other Ether Protecting Groups (MOM and THP)
The SEM group can be selectively removed under acidic conditions that are milder than those typically required for the cleavage of methoxymethyl (MOM) ethers, although SEM is generally considered more robust than THP ethers.
The use of fluoride reagents provides excellent orthogonality for the deprotection of SEM ethers in the presence of MOM ethers, which are stable to these conditions.
Data Presentation: Selective SEM Deprotection with TBAF in the presence of MOM
| Substrate Protected with | Other Protecting Group(s) | Reagent & Conditions | Time (h) | Cleaved Group | Yield (%) | Reference |
| SEM | MOM | TBAF, THF, 80 °C | 12 | SEM | Low (12%) | [5][6] |
Note: While this transformation is possible, yields may vary and require optimization depending on the substrate.
Experimental Protocols
Protocol 1: Selective Deprotection of a SEM Ether in the Presence of a TBS/TIPS Ether using MgBr₂
This protocol describes a general procedure for the selective cleavage of a SEM ether while preserving silyl ethers.[1][4]
Materials:
-
SEM-protected substrate
-
Magnesium bromide (MgBr₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous nitromethane (MeNO₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the SEM-protected substrate (1.0 equiv) in anhydrous diethyl ether, add anhydrous nitromethane.
-
Add magnesium bromide (6-14 equiv) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Selective Deprotection of a TBS Ether in the Presence of a SEM Ether using TBAF
This protocol outlines a general method for the selective removal of a TBS group with TBAF, leaving a SEM ether intact.[7][8]
Materials:
-
TBS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected substrate (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv per TBS group) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Visualizing Orthogonal Deprotection Strategies
The following diagrams, generated using Graphviz, illustrate the logical flow of the orthogonal deprotection strategies discussed.
Caption: Orthogonal deprotection of SEM and TBS/TIPS ethers.
Caption: Orthogonal deprotection of SEM and MOM ethers.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SEM Protection of Alcohols
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low yield in the (2-trimethylsilyl)ethoxymethyl (SEM) protection of sterically hindered alcohols.
Troubleshooting Guide
Q1: Why is the yield of my SEM protection reaction low when using a hindered alcohol?
Low yields in the SEM protection of sterically hindered secondary and tertiary alcohols are common and can be attributed to several factors:
-
Steric Hindrance: The bulky nature of both the hindered alcohol and the SEM-Cl reagent can significantly slow down the rate of the nucleophilic substitution reaction.[1] This steric clash makes it difficult for the alcohol's oxygen atom to attack the electrophilic center of the SEM-Cl.[2]
-
Incomplete Deprotonation: Hindered alcohols are less acidic and their corresponding alkoxides are more sterically encumbered. Weaker bases, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), may not be sufficient to fully deprotonate the alcohol, leading to a low concentration of the reactive nucleophile.[3]
-
Reagent Purity and Stability: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is sensitive to moisture and can slowly decompose. Using old or improperly stored reagents can lead to lower yields.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Conditions that are suitable for primary alcohols are often not effective for more challenging hindered substrates.
Q2: How can I improve the yield of SEM protection for a sterically hindered secondary or tertiary alcohol?
To improve the yield, you need to optimize the reaction conditions to favor the formation of the sterically congested SEM ether:
-
Choice of Base: For hindered alcohols, a strong, non-nucleophilic base is often necessary to ensure complete formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice.[4] The alcohol should be pre-treated with the base to form the alkoxide before adding SEM-Cl.[3]
-
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is generally preferred. DMF can help to solvate the alkoxide and can accelerate the reaction rate.[5]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution to avoid potential side reactions.
-
Increase Reaction Time: Due to the slower reaction rate with hindered substrates, extending the reaction time is often necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the optimal reaction time.
-
Use of Additives: In some cases, additives like tetrabutylammonium (B224687) iodide (TBAI) can be used as a catalyst to facilitate the reaction, although this is less common for SEM protection.
Q3: Are there more reactive alternatives to SEM-Cl for protecting hindered alcohols?
While SEM-Cl is the standard reagent, its reactivity can be enhanced for challenging substrates. A common strategy for other silyl (B83357) protecting groups, which can be adapted for SEM, is the in-situ generation of a more reactive silylating agent.[4] For instance, converting the silyl chloride to a silyl triflate with a silver triflate salt can dramatically increase its electrophilicity, making it more effective for protecting even very hindered alcohols.[2]
Q4: What are common side reactions, and how can I minimize them?
The primary side reaction is the decomposition of SEM-Cl by moisture. To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If using a strong base like NaH, ensure that the alcohol is completely deprotonated before adding the SEM-Cl to avoid the base reacting directly with the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for SEM protection of simple primary alcohols?
For primary and unhindered secondary alcohols, milder conditions are usually sufficient. A common protocol involves using a weak amine base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) at room temperature.[4]
Q2: How do I know if my reaction has gone to completion?
The progress of the reaction should be monitored by TLC or LCMS. On a TLC plate, you should see the disappearance of the starting alcohol spot and the appearance of a new, less polar spot corresponding to the SEM-protected product.
Q3: Is SEM-Cl stable, and how should it be handled?
SEM-Cl is a liquid that is sensitive to moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. When handling, use dry syringes and needles, and perform transfers under an inert atmosphere to prevent hydrolysis.
Data Presentation
| Substrate Alcohol Type | Recommended Base | Recommended Solvent | Typical Temperature | Expected Outcome |
| Primary | DIPEA or Imidazole | DCM or THF | 0 °C to Room Temp. | High yield, fast reaction |
| Secondary (Unhindered) | DIPEA or NaH | DCM or THF | Room Temp. | Good to high yield |
| Secondary (Hindered) | NaH or KH | THF or DMF | Room Temp. to 50 °C | Moderate to good yield, may require longer reaction times |
| Tertiary | NaH or KH | THF or DMF | Room Temp. to 50 °C | Low to moderate yield, often challenging |
Experimental Protocols
Protocol 1: General Procedure for SEM Protection of Primary and Less Hindered Secondary Alcohols
-
To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.5 M), add diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (SEM-Cl) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for SEM Protection of Hindered Alcohols
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of the hindered alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (SEM-Cl) (1.3 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in SEM protection.
Caption: Impact of steric hindrance on SEM protection reaction rate.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) as a protecting group in organic synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is SEM-Cl and why is it used?
A1: this compound, or SEM-Cl, is a reagent used to introduce the SEM protecting group onto hydroxyl and other nucleophilic functional groups.[1][2][3] The SEM group is valued for its stability across a wide range of reaction conditions, including exposure to bases, reducing agents, organometallics, and mild acids.[1] It serves as a temporary block, preventing a functional group from reacting while other chemical transformations are carried out on the molecule.
Q2: Under what conditions is the SEM group stable?
A2: The SEM group is notably robust and stable under various conditions that cleave other protecting groups like THP, TBDMS, and MOM ethers.[3] It is generally stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents.[1]
Q3: How is the SEM group typically removed (deprotected)?
A3: Deprotection of the SEM group can be achieved under two main conditions:
-
Fluoride-based reagents: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium fluoride (CsF) are commonly used.[2] The high affinity of fluoride for silicon initiates a cascade that leads to the cleavage of the protecting group.[1]
-
Strongly acidic conditions: While stable to mild acids, the SEM group can be removed with strong acids such as trifluoroacetic acid (TFA), or Lewis acids like magnesium bromide and boron trifluoride etherate.[2][3]
Troubleshooting Guide: Side Reactions and Issues
This section addresses common problems encountered during the protection of alcohols with SEM-Cl.
Issue 1: Low Yield of the Protected Product
Possible Cause 1: Degradation of SEM-Cl
SEM-Cl is sensitive to moisture and can decompose.[4] Exposure to water or moist air can lead to the formation of hydrogen chloride, silicon dioxide, and other byproducts, reducing the amount of active reagent available for the protection reaction.[4]
-
Recommendation: Always handle SEM-Cl under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3] It is best to store the reagent at low temperatures (e.g., -20°C) and under nitrogen.[4]
Possible Cause 2: Inappropriate Base or Reaction Conditions
The choice of base and reaction conditions is critical for efficient protection. A base that is too weak may not sufficiently deprotonate the alcohol, while a base that is too strong or used in excess can lead to side reactions.
-
Recommendation: For simple primary and secondary alcohols, a hindered amine base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) is often effective.[1] For less reactive alcohols or when faster reaction times are needed, a strong base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used.[1][5]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in SEM protection reactions.
Issue 2: Formation of Unexpected Byproducts
Possible Cause 1: Reaction with Other Nucleophiles
SEM-Cl is a reactive electrophile and can react with other nucleophilic functional groups present in the substrate, such as amines, thiols, and carboxylic acids.[1][3]
-
Recommendation: If your substrate contains multiple nucleophilic sites, consider a protection strategy for those groups before introducing SEM-Cl. Alternatively, carefully control the stoichiometry of the reagents and the reaction temperature to favor the protection of the more reactive hydroxyl group.
Possible Cause 2: Chloromethylation Side Reactions
The synthesis of SEM-Cl can sometimes result in impurities that lead to chloromethylation of the starting material or solvent.[6]
-
Recommendation: Ensure the purity of your SEM-Cl. If side reactions persist, purification of the reagent by distillation may be necessary.[4]
Table 1: Reactivity of SEM-Cl with Common Functional Groups
| Functional Group | Potential for Reaction | Recommended Action |
| Primary/Secondary Alcohols | High (Desired) | Optimize conditions for protection. |
| Tertiary Alcohols | Moderate to Low | May require stronger base and longer reaction times.[3] |
| Phenols | High | Protection is feasible; deprotection may require specific conditions.[3] |
| Amines | High | Protection of amines is possible but may compete with alcohol protection.[1][3] |
| Thiols | High | Thiols are generally more nucleophilic than alcohols and will likely react. |
| Carboxylic Acids | Moderate | Can be protected with SEM-Cl.[3] |
Issue 3: Difficulty with Deprotection
Possible Cause 1: Steric Hindrance
If the SEM-protected hydroxyl group is in a sterically hindered environment, both fluoride-mediated and acid-catalyzed deprotection can be sluggish.
-
Recommendation: For fluoride-mediated deprotection, increasing the reaction temperature or using a more reactive fluoride source may be effective. For acidic deprotection, a stronger Lewis acid or extended reaction times might be necessary. Some studies note that SEM groups can be difficult to remove.[1]
Possible Cause 2: Incompatible Functional Groups
The conditions required for SEM deprotection may affect other functional groups in the molecule. For example, TBAF can be basic and affect base-labile groups, while strong acids can cleave other acid-sensitive protecting groups.
-
Recommendation: Choose a deprotection method that is orthogonal to the other functional groups present in your molecule. For instance, if your molecule contains other silyl (B83357) ethers, acidic deprotection of the SEM group might be preferred over using a fluoride source.
Deprotection Strategy Selection
Caption: Decision tree for selecting an appropriate SEM deprotection method.
Experimental Protocols
Protocol 1: General Procedure for SEM Protection of a Primary Alcohol using NaH
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq).[5]
-
Stir the mixture at 0 °C for 30 minutes.[5]
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[7]
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SEM Deprotection using TBAF
-
Dissolve the SEM-protected compound (1.0 eq) in anhydrous THF (0.1 M).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Comparison of Common Deprotection Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 0 °C to RT | Mild, highly selective for silyl groups. | Can be basic; may not work on very hindered substrates. |
| CsF | DMF, elevated temp. | More reactive than TBAF. | Requires higher temperatures. |
| TFA | DCM, 0 °C to RT | Effective for acid-labile SEM groups. | Not orthogonal to other acid-sensitive groups.[3] |
| MgBr₂ | Et₂O, RT | Mild Lewis acid condition. | Can chelate to other functional groups.[8] |
| BF₃·OEt₂ | DCM, -78 °C to 0 °C | Potent Lewis acid. | Can be harsh and non-selective. |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Introduction to this compound (SEM-Cl) [en.highfine.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (SEM-Cl) [commonorganicchemistry.com]
- 6. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride - Google Patents [patents.google.com]
- 7. SEM Protection (SEM-Cl + Strong Base) [commonorganicchemistry.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: SEM Protecting Group Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why can the removal of the SEM protecting group be difficult?
A1: The SEM group is known for its stability and is often characterized as a "rugged" protecting group.[1] This robustness, while advantageous during multi-step syntheses, can make its removal challenging.[1][2] Deprotection typically requires specific and sometimes vigorous conditions, which can be incompatible with sensitive functional groups present in complex molecules.[1]
Q2: What are the most common methods for SEM deprotection?
A2: The primary strategies for SEM group removal involve fluoride (B91410) ions, Lewis acids, or Brønsted acids.[2]
-
Fluoride-based reagents: Tetrabutylammonium (B224687) fluoride (TBAF) is a common choice, often requiring elevated temperatures.[1][2] Other fluoride sources include cesium fluoride (CsF), hydrogen fluoride (HF) in acetonitrile, and lithium tetrafluoroborate (B81430) (LiBF4).[1][2]
-
Lewis acids: Reagents like magnesium bromide (MgBr₂), zinc bromide (ZnBr₂), and tin tetrachloride (SnCl₄) can effect SEM deprotection, often under milder conditions than fluoride-based methods.[1][3][4]
-
Brønsted acids: Strong acids such as trifluoroacetic acid (TFA), pyridinium (B92312) p-toluenesulfonate (PPTS), and hydrochloric acid (HCl) can also cleave the SEM group, although this is generally a less favored approach.[2][5]
Q3: Is the SEM group stable to conditions used to remove other silyl (B83357) protecting groups?
A3: Yes, the SEM group is generally stable under conditions that cleave more labile silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) groups.[1] For instance, conventional desilylating conditions using TBAF at 0 °C will typically remove a TBS group while leaving the SEM group intact.[1] This orthogonality allows for selective deprotection in molecules containing multiple silyl protecting groups.[1]
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield during SEM deprotection.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh conditions | For fluoride-mediated deprotections (e.g., TBAF), increasing the temperature or reaction time may be necessary.[2] Additives like HMPA or its non-toxic equivalents can also enhance reactivity.[1] |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. For MgBr₂-mediated deprotection, donor solvents like DME and TMEDA can be problematic, while a mixture of Et₂O and MeNO₂ has proven effective.[1] |
| Steric hindrance | Substrates with significant steric congestion around the SEM-protected hydroxyl group may require more forcing conditions or alternative reagents. |
| Presence of a nearby hydroxyl group | A free hydroxyl group in a 1,3-relationship to the SEM ether can slow down deprotection with MgBr₂.[1] In such cases, switching the Lewis acid to ZnBr₂ may be more effective.[1] |
Issue 2: Decomposition of starting material or product.
| Possible Cause | Troubleshooting Step |
| Vigorous deprotection conditions | Standard conditions like TBAF at high temperatures can be destructive for sensitive substrates.[1] |
| Alternative: Employ milder, selective methods. The MgBr₂/Et₂O/MeNO₂ protocol is known to be very mild and tolerates a wide range of sensitive functional groups.[1][6][7] | |
| Acid-labile functional groups | The use of strong Brønsted acids (e.g., TFA) can cleave other acid-sensitive protecting groups or functional groups in the molecule.[5] |
| Alternative: Use fluoride-mediated or Lewis acid-catalyzed methods which are generally orthogonal to many acid-labile groups.[2] | |
| Fluoride-sensitive functional groups | Other silyl protecting groups (e.g., TBS, TIPS) may be cleaved by fluoride reagents. |
| Alternative: The MgBr₂ protocol can selectively deprotect SEM ethers in the presence of TBS and TIPS ethers.[1][4] |
Data Presentation: Comparison of SEM Deprotection Methods
| Reagent/Conditions | Typical Solvents | Temperature | Advantages | Disadvantages | Compatible Groups (Examples) | Incompatible Groups (Examples) |
| TBAF | THF, DMF | 25-80 °C | Readily available, effective for many substrates. | Can require high temperatures, may not be suitable for sensitive molecules, can be basic. | MOM | Other silyl ethers (TBS, TIPS) |
| HF/MeCN | Acetonitrile | Room Temp. | Effective fluoride source. | Highly toxic and corrosive. | - | Acid-labile groups |
| MgBr₂/Et₂O/MeNO₂ | Diethyl ether, Nitromethane (B149229) | Room Temp. | Very mild and selective, tolerates sensitive functional groups.[1][6] | May be slower than harsher methods. | TBS, TIPS, acetonides, esters, benzyl (B1604629) ethers.[1][8] | - |
| ZnBr₂ | CH₂Cl₂/MeOH | Room Temp. | Effective alternative to MgBr₂ for certain substrates.[1] | Can be less selective than MgBr₂.[1] | - | TIPS |
| SnCl₄ | CH₂Cl₂ | 0 °C to Room Temp. | Effective for N-SEM deprotection in nucleosides.[4] | Can form stable tin complexes with the substrate, potentially lowering yields.[4] | Acetate esters | Free hydroxyl groups |
| TFA | CH₂Cl₂ | Room Temp. | Simple procedure. | Harshly acidic, not suitable for acid-sensitive molecules.[5] | - | Acetals, ketals, other acid-labile groups |
Experimental Protocols
Protocol 1: General Procedure for SEM Deprotection using MgBr₂[1]
-
To a solution of the SEM-protected alcohol in anhydrous diethyl ether (Et₂O), add 6 equivalents of magnesium bromide etherate (MgBr₂·OEt₂).
-
Add 12 equivalents of nitromethane (MeNO₂).
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for SEM Deprotection using TBAF[2][9]
-
Dissolve the SEM-protected compound in anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add 2.5 equivalents of tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF).
-
Heat the reaction mixture to 45-80 °C and stir for 12-24 hours, monitoring the reaction progress.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for N-SEM Deprotection using SnCl₄[4]
-
Dissolve the N-SEM protected substrate in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1M solution of tin tetrachloride (SnCl₄) in CH₂Cl₂ dropwise over 25 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the solution and neutralize with 4% aqueous sodium hydroxide (B78521) (NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude material as needed.
Visualizations
Caption: Mechanisms of SEM deprotection.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Optimizing SEM-Cl reaction conditions for sensitive substrates
Technical Support Center: Optimizing SEM-Cl Reactions
Welcome to the technical support center for 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using SEM-Cl, particularly with sensitive substrates. Find answers to common issues in our troubleshooting guide and FAQs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the SEM protection of alcohols, amines, and other sensitive functional groups.
Q1: I am getting a low or no yield of my desired SEM-protected product. What are the common causes and solutions?
A1: A low or zero yield in a SEM protection reaction can stem from several factors related to reagents, reaction setup, or the substrate itself.
-
Reagent Quality:
-
SEM-Cl: This reagent is sensitive to moisture and can hydrolyze over time.[1] Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere.
-
Base: Strong bases like sodium hydride (NaH) can lose activity if not stored correctly. Use fresh, high-quality NaH (e.g., 60% dispersion in mineral oil) from a reliable supplier.[2][3] Weak amine bases like N,N-Diisopropylethylamine (DIPEA) should be distilled before use if purity is a concern.
-
Solvent: Anhydrous solvents are critical, especially when using strong bases like NaH.[3] Ensure solvents like DMF or THF are properly dried.
-
-
Reaction Conditions:
-
Insufficient Deprotonation: When using NaH, the alcohol must be fully deprotonated to the alkoxide before adding SEM-Cl.[2] Allow sufficient time for this step (typically 1-2 hours at 0 °C to room temperature) before adding the electrophile.[2][3]
-
Temperature: While many reactions proceed well at 0 °C or room temperature, sterically hindered substrates may require elevated temperatures. However, increasing the temperature can also promote side reactions with sensitive substrates. Optimization may be required.[4][5]
-
-
Substrate Issues:
-
Steric Hindrance: Tertiary or highly substituted secondary alcohols can be slow to react.[1] Using a stronger base (NaH instead of DIPEA) and allowing for longer reaction times or slightly elevated temperatures may be necessary.
-
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A2: The formation of side products often indicates that the reaction conditions are too harsh for your specific substrate or that competing reaction pathways are occurring.
-
Base Selection: If your substrate is sensitive to strong bases (e.g., prone to elimination or epimerization), using a milder, non-nucleophilic amine base like DIPEA is preferable to NaH.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary. Exothermic reactions should be cooled with an ice bath during reagent addition.[4]
-
Competing Reactions: In molecules with multiple nucleophilic sites (e.g., diols, amino alcohols), consider orthogonal protection strategies. If selective protection is desired, exploiting steric hindrance or the differential acidity of the functional groups can sometimes be achieved by carefully controlling stoichiometry and temperature.
Q3: My starting material is decomposing under the reaction conditions. What is happening?
A3: Decomposition suggests a fundamental incompatibility between your substrate and the chosen reagents.
-
Base Incompatibility: As mentioned, strong bases can cause decomposition of sensitive substrates. Consider if your molecule contains functional groups like esters (saponification) or β-hydroxy ketones (retro-aldol) that are unstable to NaH.
-
Acid Sensitivity: SEM-Cl can slowly hydrolyze to release HCl. If your substrate is highly acid-sensitive, this could be a source of degradation. Ensure the SEM-Cl is of high quality and consider adding the base to the substrate before the SEM-Cl.
-
Formaldehyde (B43269) Release during Deprotection: In some cases, issues arise not during protection but during deprotection, where formaldehyde is released, which can react with the product.[6] This highlights the importance of choosing a protecting group suitable for the entire synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What are the "standard" conditions for a SEM protection reaction?
A1: There are two common sets of conditions depending on the required basicity.[2]
-
Strong Base (for less reactive alcohols): The alcohol is treated with a strong base like sodium hydride (NaH, ~1.5 eq.) in an anhydrous solvent such as DMF or THF at 0 °C for 1-2 hours to form the alkoxide. SEM-Cl (~1.3 eq.) is then added, and the reaction is stirred for several hours.[2][3]
-
Weak Base (for sensitive substrates): The alcohol is treated with SEM-Cl (~1.5 eq.) and a hindered amine base like DIPEA (~2.0 eq.) in a solvent like dichloromethane (B109758) (CH₂Cl₂).[2]
Q2: How do I choose between a strong base (NaH) and a weak base (DIPEA)?
A2: The choice depends on the reactivity of your alcohol and the stability of your substrate.
-
Use NaH for primary, secondary, and sterically hindered alcohols that require a more reactive nucleophile (the alkoxide) to proceed efficiently.[2][7]
-
Use DIPEA when your substrate contains base-sensitive functional groups or when you are protecting a more acidic proton (like an imidazole (B134444) N-H), where a milder base is sufficient.[2]
Q3: My substrate has both an alcohol and a secondary amine. Which will be protected?
A3: SEM-Cl can protect both alcohols and amines.[1][2] Generally, amines are more nucleophilic than alcohols, so the amine may react preferentially. However, the outcome can be influenced by steric factors and the specific reaction conditions used. If chemoselectivity is an issue, protecting one group with an orthogonal protecting group first is the most reliable strategy.
Q4: What are the typical methods for removing the SEM group, and how does this influence my decision to use it?
A4: The SEM group is considered robust but can be removed under specific conditions, which is a key advantage for orthogonal strategies.[1][2]
-
Fluoride (B91410) Sources: The most common method is using a fluoride salt like tetrabutylammonium (B224687) fluoride (TBAF).[2][8] This is often the preferred method due to its mildness and orthogonality with many other protecting groups.
-
Acidic Conditions: Strong acidic conditions, such as trifluoroacetic acid (TFA) or HCl, will also cleave the SEM group.[1][9] It is notably more stable to mild acidic conditions that would cleave other ethers like THP or TBDMS.[1]
-
Lewis Acids: Reagents like magnesium bromide (MgBr₂) have been developed for mild and selective deprotection, sometimes in the presence of other silyl (B83357) ethers.[8][10]
You should choose SEM protection if your subsequent reaction steps are incompatible with strong acid or fluoride ions, and if these deprotection conditions are compatible with your final product.
Data Summary: Reaction Condition Parameters
The following table provides typical starting conditions for the SEM protection of benzyl (B1604629) alcohol, a common substrate. Optimization is often necessary for different substrates.
| Parameter | Condition 1: Strong Base | Condition 2: Weak Base | Reference(s) |
| Substrate | Benzyl Alcohol (1.0 eq.) | Benzyl Alcohol (1.0 eq.) | [3] |
| Reagent | SEM-Cl (1.3 eq.) | SEM-Cl (1.5 eq.) | [3] |
| Base | Sodium Hydride (NaH, 1.5 eq.) | DIPEA (2.0 - 3.0 eq.) | [2][3] |
| Solvent | Anhydrous DMF or THF | Dichloromethane (CH₂Cl₂) | [2][3] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [3] |
| Time | 10 - 12 hours | 16 hours | [3] |
| Typical Yield | >90% | ~95% | [3] |
Experimental Protocol: SEM Protection of a Primary Alcohol using NaH
This protocol is a general guideline for protecting a primary alcohol using sodium hydride and SEM-Cl.
Materials:
-
Substrate (alcohol, 1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in oil (1.5 eq.)
-
This compound (SEM-Cl, 1.3 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the NaH dispersion (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Alkoxide Formation: In a separate flask, dissolve the alcohol (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the sodium alkoxide.[2][3]
-
SEM-Cl Addition: Slowly add SEM-Cl (1.3 eq.) to the reaction mixture at 0 °C. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Reaction Monitoring: Stir for 10-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure SEM-protected alcohol.
Visual Workflow and Diagrams
The following diagram illustrates a logical workflow for troubleshooting common issues in SEM-Cl protection reactions.
Caption: Troubleshooting workflow for optimizing SEM-Cl reactions.
References
- 1. Introduction to this compound (SEM-Cl) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. SEM Protection (SEM-Cl + Strong Base) [commonorganicchemistry.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Troubleshooting Incomplete Deprotection of SEM Ethers with TBAF
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Frequently Asked Questions (FAQs)
Q1: My SEM deprotection with TBAF is stalled, and I observe significant amounts of starting material even after prolonged reaction times. What are the potential causes?
A1: Incomplete deprotection of SEM ethers is a common challenge. Several factors can contribute to a sluggish or incomplete reaction:
-
Reagent Quality: TBAF is hygroscopic, and the presence of water can reduce its efficacy. Always use a fresh bottle of anhydrous TBAF or a recently opened bottle stored under inert gas. The fluoride ion's activity is highly dependent on its solvation state.
-
Insufficient Reagent: While 1.1-1.5 equivalents of TBAF are often recommended, stubborn SEM ethers may require a larger excess of the reagent.
-
Low Reaction Temperature: SEM ethers are generally more robust than other silyl (B83357) ethers like TMS or TBS.[1] Deprotection often requires elevated temperatures to proceed at a reasonable rate.[1][2]
-
Steric Hindrance: A sterically congested environment around the SEM ether can impede the approach of the bulky tetrabutylammonium ion-paired fluoride.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like THF or DMF are generally preferred.
Q2: I am observing side products and decomposition of my starting material upon heating with TBAF. How can I mitigate this?
A2: The observation of side products is often attributed to the basicity of TBAF.[3] The fluoride ion can act as a base, leading to undesired reactions, especially with sensitive substrates. Here are some strategies to minimize decomposition:
-
Buffered TBAF: To counter the basicity, you can buffer the reaction mixture. Adding a mild acid, such as acetic acid, can neutralize the basicity of TBAF without interfering with the deprotection.[3]
-
Lower Reaction Temperature: If your substrate is thermally labile, consider running the reaction at a lower temperature for a longer duration.
-
Alternative Fluoride Sources: Other fluoride sources that are less basic than TBAF can be employed. These include HF-Pyridine or potassium fluoride (KF) with a phase-transfer catalyst.
-
Alternative Deprotection Methods: If basicity is a persistent issue, consider switching to an orthogonal deprotection strategy. Acidic conditions (e.g., TFA, PPTS) or Lewis acid-mediated methods (e.g., MgBr₂) can be effective for SEM ether cleavage.[1][4]
Q3: How can I be sure my TBAF reagent is active?
A3: To ensure the activity of your TBAF solution, it is best to use a fresh bottle from a reputable supplier. If you suspect your TBAF has degraded, you can perform a small-scale test reaction on a simple, known substrate before committing your valuable material.
Q4: After the reaction, I'm having trouble removing tetrabutylammonium salts during workup. What is the best way to purify my product?
A4: Tetrabutylammonium salts can sometimes be challenging to remove completely. Here are a few purification strategies:
-
Aqueous Workup: A standard aqueous workup with water or brine can remove a significant portion of the TBAF-derived salts. However, for polar products, this may not be effective.
-
Silica (B1680970) Gel Chromatography: In many cases, the salts can be separated from the desired product by flash column chromatography.
-
Ion-Exchange Resin: For particularly stubborn cases or with highly polar products, passing the crude material through a plug of an ion-exchange resin (e.g., Dowex® 50WX8) can effectively capture the tetrabutylammonium cations.[5]
Data Presentation
The following table summarizes various reported conditions for the deprotection of SEM ethers, providing a comparative overview of different reagents and their efficacy.
| Substrate Type | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Alcohol | TBAF (1M in THF) | THF | 80 | 12 | 12 | [6] |
| Secondary Alcohol | TBAF, TMEDA | DMF | 45 | 20 | >95 (LCMS) | [1] |
| Aldol | MgBr₂·Et₂O, TBAF | THF/DMPU | rt | 2 | 0 | [4] |
| Aldol | MgBr₂·Et₂O | Et₂O | rt | 6 | 37 | [4] |
| Aldol | MgBr₂·Et₂O, MeNO₂ | Et₂O | rt | 6 | 82 | [4] |
| Silylated Cyanohydrin | TBAF, DMPU | - | - | - | Decomposition | [4] |
Experimental Protocols
Protocol 1: Standard TBAF Deprotection of a SEM Ether
This protocol describes a general procedure for the deprotection of a SEM-protected alcohol using TBAF in THF.
Materials:
-
SEM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M TBAF solution in THF (1.5 - 3.0 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buffered TBAF Deprotection for Base-Sensitive Substrates
This protocol is adapted for substrates that are sensitive to the basicity of TBAF.
Materials:
-
Same as Protocol 1, with the addition of glacial acetic acid.
Procedure:
-
In a separate flask, add glacial acetic acid (1.1 equiv. relative to TBAF) to the 1.0 M TBAF solution in THF (1.5 - 3.0 equiv.) at 0 °C. Stir for 10 minutes.
-
Dissolve the SEM-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution at room temperature or an elevated temperature as required.
-
Monitor the reaction by TLC. Reaction times may be longer compared to the unbuffered protocol.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete SEM deprotection.
Caption: Mechanism of TBAF-mediated SEM ether deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. SEM Deprotection - TBAF [commonorganicchemistry.com]
Technical Support Center: Stability of the SEM Group During Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the SEM group under typical cross-coupling reaction conditions?
A1: The SEM (2-(trimethylsilyl)ethoxymethyl) group is generally considered a robust protecting group that is stable under a variety of conditions commonly employed in cross-coupling reactions, including the presence of bases, organometallic reagents, and mild acids.[1] Its stability is a significant advantage over other protecting groups, such as the tert-butyloxycarbonyl (BOC) group, which can be unstable under some Suzuki-Miyaura coupling conditions.[2] Studies have shown that SEM-protected heterocycles can undergo Suzuki-Miyaura coupling with no decomposition products, leading to excellent yields.
Q2: Can the SEM group be cleaved during a cross-coupling reaction?
A2: While generally stable, cleavage of the SEM group is not impossible and depends on the specific reaction conditions. The SEM group is sensitive to fluoride (B91410) ions and strong acids.[1] If the reaction conditions involve a fluoride source (e.g., from certain boronic acid reagents or additives) or generate acidic byproducts, partial or complete deprotection may occur. However, in many optimized cross-coupling protocols, the SEM group remains intact. For example, in a study on the Suzuki-Miyaura coupling of SEM-protected pyrroles, the SEM group was found to be stable under the optimal reaction conditions.[2]
Q3: Are there specific cross-coupling reactions where the SEM group is more or less stable?
A3: The stability of the SEM group can vary depending on the specific cross-coupling reaction and the reagents used.
-
Suzuki-Miyaura Coupling: The SEM group is generally very stable under Suzuki-Miyaura conditions.
-
Stille Coupling: The SEM group is typically stable due to the mild and neutral conditions of the Stille coupling.
-
Heck Reaction: The stability of the SEM group in Heck reactions is generally good, but can be influenced by the base and temperature.
-
Sonogashira Coupling: Caution should be exercised in Sonogashira couplings, as the basic conditions and potential presence of copper salts could affect the SEM group, although it is often found to be compatible.
-
Buchwald-Hartwig Amination: The strong bases often used in Buchwald-Hartwig aminations can potentially lead to cleavage of the SEM group, but successful couplings with SEM-protected substrates have been reported.
Q4: How does the stability of the SEM group compare to the BOC group in cross-coupling reactions?
A4: The SEM group is generally more robust than the BOC group in palladium-catalyzed cross-coupling reactions. The BOC group is known to be labile under both acidic and some basic conditions used in these reactions, often leading to premature deprotection and side products. In contrast, the SEM group's stability under a broader range of basic and nucleophilic conditions makes it a more reliable choice for many cross-coupling strategies.
Troubleshooting Guide
Problem 1: I am observing unexpected deprotection of my SEM group during a Suzuki-Miyaura coupling.
-
Possible Cause 1: Fluoride source in the reaction. Some boronic acid reagents, particularly trifluoroborate salts (ArBF3K), can be a source of fluoride ions, which can cleave the SEM group.
-
Solution: If possible, switch to a boronic acid or a pinacol (B44631) boronate ester (BPin) instead of a trifluoroborate salt. If using a trifluoroborate salt is necessary, consider using a milder base or shorter reaction times.
-
-
Possible Cause 2: Acidic conditions. The reaction mixture may be becoming acidic due to the nature of the reagents or byproducts.
-
Solution: Ensure a sufficient amount of base is present to maintain basic conditions throughout the reaction. Consider using a stronger, non-nucleophilic base if compatible with your substrates.
-
-
Possible Cause 3: High reaction temperature. Elevated temperatures can sometimes promote the cleavage of protecting groups.
-
Solution: Attempt the reaction at a lower temperature. Screening different palladium catalysts and ligands may allow for efficient coupling at milder temperatures.
-
Problem 2: My cross-coupling reaction is sluggish or fails with an SEM-protected substrate.
-
Possible Cause 1: Steric hindrance. The SEM group is relatively bulky and may sterically hinder the coordination of the substrate to the palladium catalyst.
-
Solution: Try using a less sterically demanding palladium ligand. Buchwald's biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often effective in overcoming steric hindrance.
-
-
Possible Cause 2: Catalyst inhibition. While less common for the SEM group, the oxygen atoms could potentially coordinate to the palladium center and inhibit catalysis, especially with certain substrates.
-
Solution: Experiment with different palladium sources and ligands. Sometimes, a change in the ligand's electronic properties can overcome inhibitory effects.
-
Problem 3: I am having difficulty removing the SEM group after a successful cross-coupling reaction.
-
Possible Cause 1: Incomplete reaction with standard deprotection reagents. The SEM group can be robust, and standard conditions may not be sufficient for its removal, especially on complex molecules.
-
Solution: For fluoride-mediated deprotection, try using TBAF in a polar aprotic solvent like THF or DMF at elevated temperatures. If this fails, stronger conditions such as neat TBAF or HF-pyridine complex may be necessary, though care must be taken to avoid decomposition of the desired product.
-
-
Possible Cause 2: Side reactions during deprotection. The release of formaldehyde (B43269) during SEM deprotection can lead to side reactions with the product.
-
Solution: Include a formaldehyde scavenger, such as a primary amine or a thiol, in the deprotection reaction mixture. Alternatively, perform the deprotection at a lower temperature to minimize the rate of side reactions.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Data Presentation: Examples of Successful Cross-Coupling with SEM-Protected Substrates
The following table summarizes the yields of various cross-coupling reactions where the SEM protecting group was successfully employed. This data is compiled from different literature sources and is intended to be illustrative rather than a direct comparison of reaction efficiencies.
| Cross-Coupling Reaction | Substrate (SEM-protected) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | SEM-protected 4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85 | Molecules 2019, 24(8), 1594 |
| Suzuki-Miyaura | SEM-protected 2-iodo-4-chloropyrrolopyridine | 4-Methoxyphenylboronic acid | XPhos Pd G2/XPhos | K₃PO₄ | Dioxane/H₂O | 83 | Molecules 2020, 25(18), 4257 |
| Stille | SEM-protected 5-iodo-1H-pyrrolo[2,3-b]pyridine | (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene (B28343) | 88 | J. Org. Chem. 2005, 70, 10, 3874-3880 |
| Heck | SEM-protected 7-azaindole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 75 | Org. Lett. 2003, 5, 22, 4041–4044 |
| Sonogashira | SEM-protected 4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 92 | J. Org. Chem. 2008, 73, 19, 7428–7433 |
| Buchwald-Hartwig | SEM-protected 4-chloro-2-iodopyrrolopyridine | Morpholine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene | 74 | Molecules 2020, 25(18), 4257 |
Experimental Protocols
Below are representative experimental protocols for various cross-coupling reactions using SEM-protected substrates. These are general procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of an SEM-Protected Aryl Bromide
Procedure:
-
To an oven-dried reaction vessel, add the SEM-protected aryl bromide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water, toluene, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and the ligand (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling of an SEM-Protected Aryl Iodide
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the SEM-protected aryl iodide (1.0 equiv) and the organostannane (1.1-1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃, 2-5 mol%) and any additives (e.g., CuI or LiCl).
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.
-
Separate the organic layer, dry, concentrate, and purify the product.
Heck Reaction of an SEM-Protected Aryl Bromide
Procedure:
-
To a reaction vessel, add the SEM-protected aryl bromide (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃).
-
Add a degassed solvent (e.g., acetonitrile, DMF) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and purify.
Sonogashira Coupling of an SEM-Protected Aryl Halide
Procedure:
-
To a solution of the SEM-protected aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a base (typically an amine such as Et₃N or DIPEA, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution.
-
Dry the organic layer, concentrate, and purify the product.
Buchwald-Hartwig Amination of an SEM-Protected Aryl Halide
Procedure:
-
In a glovebox or under an inert atmosphere, combine the SEM-protected aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), the palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst, 1-3 mol%), the ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
After the reaction is complete, cool the mixture, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
References
How to avoid decomposition during N-SEM deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of N-(2-(trimethylsilyl)ethoxy)methyl (N-SEM) protected compounds. Our goal is to help you minimize decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition during N-SEM deprotection?
A1: Decomposition during N-SEM deprotection often arises from the harshness of the reagents or the generation of reactive intermediates. Key causes include:
-
Strongly acidic conditions: Reagents like trifluoroacetic acid (TFA) can be too harsh for sensitive substrates, leading to the degradation of other functional groups.
-
Reactive intermediates: The deprotection process releases formaldehyde (B43269).[1] This can lead to unwanted side reactions, such as electrophilic aromatic substitution, resulting in complex product mixtures.[1]
-
Lewis acid incompatibility: Strong Lewis acids like tin tetrachloride (SnCl₄) can chelate to other functional groups in the substrate, such as hydroxyl groups, leading to the formation of stable tin complexes and reducing the yield of the desired product.[2]
-
Harsh fluoride (B91410) sources: While fluoride ions are effective for SEM deprotection, reagents like tetrabutylammonium (B224687) fluoride (TBAF) under forcing conditions can lead to decomposition, especially with sensitive substrates like O-silylated cyanohydrins.[3]
Q2: How do I choose the most suitable deprotection method for my specific compound?
A2: The choice of deprotection method depends on the stability of your substrate and the other protecting groups present.
-
For robust substrates: Standard methods using trifluoroacetic acid (TFA) or tin tetrachloride (SnCl₄) can be effective.
-
For sensitive substrates with acid-labile groups: Milder Lewis acids like magnesium bromide (MgBr₂) are a good choice as they can selectively cleave the N-SEM group while leaving other sensitive groups like TBS and TIPS ethers intact.[2][3]
-
For substrates sensitive to strong acids and Lewis acids: Fluoride-based methods using reagents like tetrabutylammonium fluoride (TBAF) can be employed, though reaction conditions may need to be optimized to avoid decomposition.[2][4]
Q3: What are the visual or analytical indicators of decomposition during my N-SEM deprotection reaction?
A3: Monitoring your reaction by thin-layer chromatography (TLC) is crucial. Signs of decomposition include:
-
Appearance of multiple new spots on TLC: This suggests the formation of side products.
-
Streaking on the TLC plate: This can indicate the presence of polar, insoluble byproducts, such as the tin complexes observed in nucleoside deprotection.[2]
-
A significant decrease in the intensity of the starting material spot without a corresponding increase in the desired product spot: This points towards the conversion of the starting material into undesired, and possibly unresolvable, products.
Q4: Is it possible to selectively deprotect an N-SEM group in the presence of other common protecting groups?
A4: Yes, selective deprotection is possible. The N-SEM group's stability is orthogonal to many other protecting groups, allowing for selective removal. For example, MgBr₂ has been shown to deprotect SEM ethers in the presence of tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers.[2][3]
Troubleshooting Guide
Problem 1: Low yield of the deprotected product.
| Possible Cause | Solution |
| Decomposition of the starting material or product. | Switch to a milder deprotection reagent. For example, if you are using SnCl₄ and observing low yields, consider using MgBr₂.[2][3] |
| Formation of a stable complex with the Lewis acid. | If you suspect the formation of a metal complex (e.g., with tin), consider protecting other coordinating functional groups, such as hydroxyls, prior to deprotection.[2] |
| Incomplete reaction. | Increase the reaction time or temperature cautiously while monitoring for decomposition. Alternatively, a more potent reagent system may be required. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Solution |
| Reaction with liberated formaldehyde. | This is a known issue, particularly with electron-rich aromatic systems.[1] Consider adding a formaldehyde scavenger to the reaction mixture. Alternatively, a different deprotection method that does not generate formaldehyde or operates under conditions where formaldehyde is not reactive towards your substrate should be explored. |
| Non-selective deprotection of other functional groups. | Choose a more selective reagent. For instance, MgBr₂ is known for its selectivity for SEM groups over silyl (B83357) ethers.[3] |
Quantitative Data Summary
The following table summarizes yields for N-SEM deprotection under various conditions, providing a basis for method selection.
| Substrate Type | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Thymidine Dinucleoside | SnCl₄ | CH₂Cl₂ | 0°C to RT | 2 h | 40-50 | [2] |
| Acetate-protected Thymidine Dinucleoside | SnCl₄ | CH₂Cl₂ | 0°C to RT | 2 h | 95-98 | [2] |
| SEM-protected Aldol | MgBr₂ | Et₂O/MeNO₂ | RT | 5 h | 87 | [3] |
| O-silylated Cyanohydrin | MgBr₂ | Et₂O/MeNO₂ | RT | 16 h | 40 | [3] |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridine | TFA then NaHCO₃ | CH₂Cl₂ then THF/H₂O | RT | 9.5 h then 18 h | 45 | [1] |
Detailed Experimental Protocols
Protocol 1: N-SEM Deprotection of a Protected Thymidine Dinucleoside using Tin Tetrachloride [2]
-
Preparation: Dissolve the acetate-protected N-SEM dinucleoside (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Add a 1 M solution of tin tetrachloride (SnCl₄) in CH₂Cl₂ (1.5 equivalents) dropwise over 25 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the solution and neutralize the reaction with 4% aqueous sodium hydroxide (B78521) (NaOH).
-
Extraction: Extract the aqueous layer with CH₂Cl₂.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography.
Protocol 2: N-SEM Deprotection using Trifluoroacetic Acid (TFA) [1]
-
Acidic Cleavage: Dissolve the N-SEM protected compound (1 equivalent) in dry dichloromethane (CH₂Cl₂). Add trifluoroacetic acid (TFA) dropwise and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Quenching and Neutralization: Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in tetrahydrofuran (B95107) (THF) and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Stir the mixture until the deprotection is complete.
-
Extraction and Purification: Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizations
Caption: A generalized workflow for a typical N-SEM deprotection experiment.
Caption: Formation of a side product via reaction with liberated formaldehyde.
Caption: A decision tree to guide the selection of an appropriate N-SEM deprotection method.
References
Technical Support Center: SEM Deprotection of Nucleosides
Welcome to the technical support center for the SEM deprotection of nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields during the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is the SEM group and why is it used to protect nucleosides?
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a protecting group frequently used for alcohols and amines, including the exocyclic amines of nucleobases in nucleoside chemistry.[1][2] It is valued for its stability under a range of conditions, including basic hydrolysis, oxidation, and reactions with many organometallic reagents.[1][2] This robustness allows for selective manipulation of other functional groups on the nucleoside while the SEM group remains intact.
Q2: What are the most common reagents used for SEM deprotection of nucleosides?
The most common methods for N-SEM deprotection in nucleosides involve Lewis acids or fluoride (B91410) ions.[1][2] Tin tetrachloride (SnCl₄) at low temperatures is a frequently reported and effective Lewis acid for this transformation.[1] Other reagents that have been used include magnesium bromide (MgBr₂), particularly for SEM-protected alcohols, and fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).[1][3] Acidic conditions, such as with trifluoroacetic acid (TFA), can also be employed, though they may be sluggish for N-SEM deprotection on heterocycles.[2]
Q3: Why am I observing low yields during the SEM deprotection of my nucleoside?
Low yields in N-SEM deprotection of nucleosides are a common issue, often stemming from the substrate itself.[1] One significant factor is the presence of free hydroxyl groups on the sugar moiety.[1] These hydroxyl groups can coordinate with Lewis acid reagents, leading to complex reaction mixtures and reduced yields.[1] Additionally, the N-SEM bond on certain nucleobases can be particularly stable and resistant to cleavage, leading to incomplete reactions.[2]
Q4: Can the SEM group be removed selectively in the presence of other protecting groups?
Yes, selective deprotection is possible. For instance, magnesium bromide has been shown to deprotect SEM ethers in the presence of sensitive groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS).[1][3] Conversely, standard desilylating conditions like TBAF can often remove a TBS group while leaving the SEM group intact.[3] The choice of reagent and reaction conditions is critical for achieving the desired selectivity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the SEM deprotection of nucleosides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Deprotection | 1. Reagent Inactivity: The Lewis acid (e.g., SnCl₄) may have degraded due to moisture. 2. Insufficient Reagent: The stoichiometry of the deprotecting agent may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh bottle or a newly opened ampule of the reagent. Ensure all glassware is rigorously dried. 2. Increase the equivalents of the deprotecting agent. 3. After initial addition at a low temperature (e.g., 0°C), allow the reaction to slowly warm to room temperature and monitor by TLC.[1] |
| Low Yields and Complex Mixture of Byproducts | 1. Free Sugar Hydroxyls: The 3'- and 5'-OH groups on the nucleoside can interfere with the reaction, especially when using Lewis acids.[1] 2. Degradation of Nucleoside: The conditions may be too harsh, leading to decomposition of the starting material or product. | 1. Protect the hydroxyl groups: Acetylation of the free hydroxyls (e.g., using acetic anhydride (B1165640) and pyridine) prior to SEM deprotection has been shown to significantly improve yields to over 90%.[1] 2. Strict temperature control: Maintain the recommended temperature throughout the reaction. Neutralize the reaction mixture promptly upon completion.[1] |
| Incomplete Reaction | 1. Reaction Time: The reaction may not have reached completion. 2. Steric Hindrance: The SEM group may be sterically hindered, slowing down the reaction. | 1. Increase the reaction time and continue to monitor progress using TLC.[1] 2. Consider switching to a different deprotection method, such as a fluoride-based reagent, which operates via a different mechanism.[2] |
| Difficulty Removing Fluoride-Based Reagents (e.g., TBAF) | 1. Water Content: The presence of water in the TBAF reagent can significantly slow down the deprotection of pyrimidine (B1678525) nucleosides.[4] | 1. Use anhydrous TBAF. If necessary, dry the reagent using molecular sieves.[4] |
Quantitative Data Summary
The following table summarizes the yields of SEM deprotection under different conditions, highlighting the impact of hydroxyl protection.
| Substrate | Deprotection Conditions | Yield | Reference |
| Thymidine (B127349) Dinucleoside (unprotected hydroxyls) | SnCl₄, CH₂Cl₂ | Low | [1] |
| Thymidine Dinucleoside (3',5'-diacetylated) | SnCl₄, CH₂Cl₂ | 95-98% | [1] |
| 3',5'-diacetylated Thymidine | SnCl₄, CH₂Cl₂ | 93% | [1] |
| N-SEM Protected Imidazole | TFA | 20% | [2] |
Experimental Protocols
Protocol 1: SEM Deprotection of Acetate-Protected Thymidine Dinucleoside using Tin Tetrachloride [1][5]
This protocol is adapted from Chandra et al. (2010).
-
Preparation: To a cold (0°C) solution of the 3',5'-diacetylated SEM-protected thymidine dinucleoside (e.g., 100 mg, 0.11 mmol) in anhydrous methylene (B1212753) chloride (10 mL), add a 1M solution of tin tetrachloride (SnCl₄) in methylene chloride (1.5 mL) dropwise over a period of 25 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the solution back to 0°C and neutralize the reaction by the careful addition of 4% aqueous sodium hydroxide (B78521) (5.0 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography.
Visualizations
Deprotection Mechanisms
The removal of the SEM group can proceed through different pathways depending on the reagents used.
References
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Kinetically Controlled Deprotection of SEM Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the kinetically controlled deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is kinetically controlled deprotection of SEM ethers?
A1: Kinetically controlled deprotection refers to the selective removal of a SEM group under conditions where the rate of its cleavage is significantly faster than the cleavage of other protecting groups present in the molecule. This allows for the deprotection of a specific alcohol without affecting other sensitive functionalities. This is often achieved by using milder reagents or lower temperatures, where the activation energy for SEM ether cleavage is preferentially overcome.
Q2: When should I choose a kinetically controlled deprotection strategy for a SEM ether?
A2: A kinetically controlled strategy is ideal when your molecule contains other acid- or fluoride-labile protecting groups that you wish to keep intact. For instance, if your substrate contains silyl (B83357) ethers like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), or acetonides, traditional fluoride-based or strong acidic conditions for SEM removal might cleave these other groups.[1] A kinetically controlled method, such as using magnesium bromide, can offer "turnaround" selectivity, cleaving the SEM group while leaving a TBS group untouched.[1]
Q3: What are the most common reagents for kinetically controlled SEM ether deprotection?
A3: Magnesium bromide (MgBr₂) in a mixed solvent system of diethyl ether (Et₂O) and nitromethane (B149229) (MeNO₂) is a highly effective reagent for mild and selective SEM deprotection.[1][2][3] This method has been shown to be compatible with a range of other protecting groups.[1] Other Lewis acids like zinc bromide (ZnBr₂) can also be used, though their selectivity profile may differ.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Q: My SEM deprotection with MgBr₂ is very slow or stalls completely. What could be the problem?
A: Several factors can contribute to a sluggish reaction:
-
Solvent Choice: The use of donor solvents like DME (1,2-dimethoxyethane) or TMEDA (tetramethylethylenediamine) can be problematic as they can precipitate the magnesium salts, rendering the reagent ineffective.[1] The recommended solvent system is a mixture of diethyl ether and nitromethane.[1]
-
Substrate Structure: The presence of a nearby free hydroxyl group, particularly in a 1,3-relationship to the SEM ether, can significantly slow down the deprotection.[1]
-
Reagent Quality: Ensure that the MgBr₂ and solvents are anhydrous. The presence of water can hydrolyze the Lewis acid and inhibit the reaction.
-
Insufficient Reagent: A sufficient excess of MgBr₂ is often required. The optimal stoichiometry should be determined empirically for each specific substrate.
Troubleshooting Steps:
-
Verify Solvent System: Ensure you are using anhydrous Et₂O and MeNO₂.
-
Increase Reagent Equivalents: Gradually increase the equivalents of MgBr₂.
-
Consider an Alternative Lewis Acid: In cases where a nearby hydroxyl group is interfering, switching to ZnBr₂ might be effective.[1]
-
Elevate Temperature: A modest increase in temperature can sometimes accelerate a slow reaction, but this should be done cautiously to avoid compromising selectivity.
Issue 2: Unwanted Side Reactions and Lack of Selectivity
Q: I am observing the cleavage of other protecting groups (e.g., TBS, TIPS) during the SEM deprotection. How can I improve selectivity?
A: While the MgBr₂ method is generally selective, issues can arise.
-
Choice of Lewis Acid: TIPS ethers are stable to MgBr₂ but can be cleaved by ZnBr₂.[1] If your substrate contains a TIPS group, MgBr₂ is the preferred reagent for maintaining its integrity.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the erosion of selectivity. It is crucial to monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Troubleshooting Steps:
-
Confirm the Lewis Acid: For substrates with TIPS ethers, ensure you are using MgBr₂ and not ZnBr₂.[1]
-
Optimize Reaction Time: Perform a time-course experiment to determine the minimum time required for complete SEM deprotection.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can enhance selectivity, albeit at the cost of a longer reaction time.
Q: I am using a fluoride-based method (e.g., TBAF) and observing unexpected side products. What could be happening?
A: Fluoride-mediated deprotections can sometimes lead to side reactions.
-
"Interrupted Deprotection": Instead of the expected β-elimination, a proto-desilylation can occur, resulting in an ethyl ether derivative.[4]
-
Cleavage of Other Silyl Ethers: TBAF is a potent reagent for cleaving most silyl ethers. If your molecule contains other silyl protecting groups (e.g., TES, TBS), they are likely to be cleaved as well.[4]
Troubleshooting Steps:
-
Consider an Alternative Method: If side products are significant, switching to a Lewis acid-based method like MgBr₂ may be a better option.
-
Modify Reaction Conditions: Using a milder fluoride (B91410) source or running the reaction at a lower temperature might suppress side reactions.
Q: My acid-catalyzed SEM deprotection (e.g., with TFA) is giving low yields. Why?
A: Acidic deprotection of SEM ethers can be sluggish and may require harsh conditions.[4]
-
Incomplete Reaction: The reaction may not go to completion, even with a large excess of acid.[4]
-
Degradation of Sensitive Substrates: The harsh acidic conditions can lead to the degradation of the starting material or product, especially in complex molecules.
Troubleshooting Steps:
-
Switch to a Milder Method: For sensitive substrates, Lewis acid- or fluoride-based methods are generally preferred over strong Brønsted acids.
-
Optimize Acid and Reaction Time: If you must use an acidic method, carefully screen different acids (e.g., PPTS) and monitor the reaction closely to minimize degradation.
Data Presentation
The following tables summarize the results for the kinetically controlled deprotection of various SEM ethers using MgBr₂ in Et₂O/MeNO₂ at room temperature, as reported by Vakalopoulos and Hoffmann (2000).[1]
Table 1: Deprotection of Various SEM Ethers with MgBr₂
| Entry | Substrate (SEM Ether of) | Time (h) | Yield (%) |
| 1 | 1-Octanol | 2 | 95 |
| 2 | Benzyl Alcohol | 1 | 98 |
| 3 | Cyclohexanol | 3 | 92 |
| 4 | Geraniol | 2 | 96 |
Table 2: Selectivity of SEM Ether Deprotection in the Presence of Other Protecting Groups
| Entry | Substrate | Protecting Groups Present | Deprotection Result | Yield (%) |
| 1 | Substrate 1 | SEM, TBS | Selective SEM removal | 90 |
| 2 | Substrate 2 | SEM, TIPS | Selective SEM removal | 85 |
| 3 | Substrate 3 | SEM, Acetonide | Selective SEM removal | 81 |
Experimental Protocols
Representative Experimental Procedure for Kinetically Controlled Deprotection of a SEM Ether using MgBr₂ [1]
-
Preparation: To a stirred mixture of the SEM-protected alcohol (1.0 eq) in anhydrous diethyl ether (Et₂O), add nitromethane (MeNO₂).
-
Addition of Reagent: Add a solution of magnesium bromide (MgBr₂, typically 5-10 eq) in Et₂O dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting decision tree for SEM ether deprotection.
Caption: Experimental workflow for MgBr₂-mediated SEM deprotection.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]
- 4. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification of Products after SEM Protection Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from (2-trimethylsilyl)ethoxymethyl (SEM) protection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a SEM protection reaction?
A1: The most common impurities include unreacted starting alcohol, excess SEM-Cl and its hydrolysis byproducts (such as (trimethylsilyl)ethanol), and the base used in the reaction (e.g., diisopropylethylamine - DIPEA) or its byproducts.
Q2: How can I monitor the progress of my SEM protection reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1] A co-spot of the starting material and the reaction mixture should be used to clearly distinguish the starting material from the product. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Q3: What is a standard workup procedure for a SEM protection reaction using NaH?
A3: A typical workup involves quenching the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2] The mixture is then extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure.[2]
Q4: How do I remove DIPEA (Hünig's base) during the workup?
A4: DIPEA can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl or 10% citric acid. This protonates the amine, forming a salt that is soluble in the aqueous layer and can thus be separated. For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate can be an effective alternative.
Q5: My SEM-protected product appears to be unstable on silica (B1680970) gel. What should I do?
A5: If your product is sensitive to the acidic nature of silica gel, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, like triethylamine (B128534) (1-3%). Alternatively, other stationary phases such as alumina (B75360) or florisil (B1214189) can be considered for chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of SEM-protected products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is contaminated with starting alcohol. | Incomplete reaction. | - Ensure sufficient equivalents of SEM-Cl and base were used. - Increase reaction time or temperature. - Purify the crude product using flash column chromatography to separate the more polar starting alcohol from the less polar SEM-protected product. |
| Product is contaminated with a non-polar impurity. | Excess SEM-Cl was used and has hydrolyzed. | - During the aqueous workup, ensure thorough washing to remove water-soluble byproducts. - Use flash column chromatography; the (trimethylsilyl)ethanol byproduct is typically less polar than the SEM-protected alcohol and will elute first. |
| Product streaks on the TLC plate and during column chromatography. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | - For acidic compounds, add a small amount of acetic acid or formic acid to the eluent. - For basic compounds, add a small amount of triethylamine or pyridine (B92270) to the eluent to improve the peak shape. |
| Difficulty separating the product from other impurities by column chromatography. | The polarities of the product and impurities are very similar. | - Optimize the solvent system for flash chromatography by testing various solvent mixtures with different polarities (e.g., varying ratios of ethyl acetate/hexanes, or trying other solvents like dichloromethane (B109758)/methanol). - Consider using a gradient elution during flash chromatography. |
| Low yield of purified product. | - Incomplete reaction. - Loss of product during aqueous workup (if the product has some water solubility). - Decomposition of the product on silica gel. | - Monitor the reaction by TLC to ensure it has gone to completion. - Minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Test the stability of your compound on a small amount of silica gel before performing large-scale column chromatography. If it is unstable, consider the alternatives mentioned in the FAQs. |
Data Presentation
The yield of SEM protection reactions can vary depending on the substrate and reaction conditions. Below is a table of representative yields from published procedures.
| Starting Material | Base | Solvent | Yield | Reference |
| Primary Alcohol | NaH | THF | 67% | [3] |
| Primary Alcohol | NaH | DMF | 89% | [3] |
| Secondary Alcohol | NaH | DMF | 78% | [2] |
Below is a qualitative guide to the typical TLC profile of a SEM protection reaction mixture. The exact Rf values will depend on the specific substrate and the TLC solvent system used.
| Compound | Typical Polarity | Expected Relative Rf | Visualization |
| Starting Alcohol | High | Low | UV active if chromophore is present; stains with KMnO₄ or other visualizing agents. |
| SEM-protected Product | Medium | Medium | UV active if chromophore is present; may stain with specific agents. |
| (Trimethylsilyl)ethanol | Low | High | Not UV active; may be visualized with p-anisaldehyde stain. |
| DIPEA | Medium-High | Variable, can streak | Stains with ninhydrin (B49086) (if primary/secondary amine) or can be visualized with iodine. |
Experimental Protocols
Detailed Protocol for Workup and Flash Chromatography Purification
This protocol assumes a reaction volume of approximately 50 mL in an organic solvent like ethyl acetate or dichloromethane (DCM) following a SEM protection reaction.
-
Quenching the Reaction:
-
If NaH was used as the base, cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution until gas evolution ceases.
-
If a soluble base like DIPEA was used, proceed directly to the extraction step.
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of water and shake gently. Allow the layers to separate and remove the aqueous layer.
-
If DIPEA was used, wash the organic layer twice with 1 M HCl. Check the pH of the aqueous layer to ensure it is acidic.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Stir for 10-15 minutes.
-
Filter the mixture to remove the drying agent and collect the filtrate in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column of an appropriate size for the amount of crude product.
-
Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis of the crude product. The ideal Rf for the product is typically between 0.2 and 0.4.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified SEM-protected product.[2][3]
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of SEM-protected products.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) for the protection of alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the SEM protection of alcohols and provides step-by-step solutions for the removal of byproducts and impurities.
Problem 1: Incomplete reaction or low yield of the desired SEM-protected alcohol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Base | Use freshly opened or properly stored base (e.g., NaH, DIPEA). If using NaH, wash the mineral oil dispersion with anhydrous hexanes before use. |
| Wet Solvents or Reagents | Ensure all solvents (e.g., THF, DMF, CH₂Cl₂) and the alcohol substrate are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). |
| Insufficient Amount of Base or SEM-Cl | Use a slight excess (1.1-1.5 equivalents) of both the base and SEM-Cl relative to the alcohol. |
| Low Reaction Temperature | While reactions are often started at 0 °C, allowing the reaction to warm to room temperature may be necessary for less reactive alcohols. |
| Steric Hindrance | For sterically hindered alcohols, consider using a stronger base (e.g., NaH) and a higher reaction temperature or a more reactive silylating agent if possible. |
Problem 2: Presence of multiple spots on TLC after the reaction.
This often indicates the presence of the desired product, unreacted starting material, and various byproducts. Below is a systematic approach to identify and remove these impurities.
Identification of Byproducts by TLC Analysis
A typical TLC plate of a SEM protection reaction might show the following spots. The exact Rf values will depend on the specific alcohol and the solvent system used.
Common Byproducts and Their Removal
| Byproduct | Formation Mechanism | Removal Protocol |
| Unreacted Alcohol | Incomplete reaction. | Easily separated by flash chromatography due to its higher polarity compared to the SEM ether product. |
| 2-(Trimethylsilyl)ethoxymethanol (SEM-OH) | Hydrolysis of SEM-Cl by trace amounts of water in the reaction mixture.[1] | This polar byproduct can be removed by an aqueous workup and subsequent flash chromatography. |
| Unreacted SEM-Cl | Use of excess reagent. | Quenched during aqueous workup to form SEM-OH, which is then removed as described above. |
| Salts (e.g., NaCl, DIPEA·HCl) | Byproducts of the reaction between the base and the chloride from SEM-Cl. | Removed by washing the organic layer with water and brine during the workup. |
| Mineral Oil | If using a NaH dispersion. | Removed during aqueous workup and flash chromatography. |
Experimental Protocols
Protocol 1: General Procedure for SEM Protection using Sodium Hydride (NaH)
This protocol is suitable for a wide range of primary and secondary alcohols.
dot graph a { bgcolor="transparent" node [shape=box, style=rounded, fontname="Arial", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
} dot Caption: Workflow for SEM protection using NaH.
Detailed Steps:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF (0.1-0.5 M) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).[2]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) solvent system). The reaction is typically complete within 2-16 hours.[2]
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution or water. Caution: Quenching of excess NaH is exothermic and generates hydrogen gas.[3]
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).[2] The SEM-protected product is less polar than the starting alcohol.
Protocol 2: General Procedure for SEM Protection using N,N-Diisopropylethylamine (DIPEA)
This protocol is suitable for acid-sensitive substrates where a milder, non-nucleophilic base is preferred.
dot graph b { bgcolor="transparent" node [shape=box, style=rounded, fontname="Arial", fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#202124"];
} dot Caption: Workflow for SEM protection using DIPEA.
Detailed Steps:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.1-0.5 M) under an inert atmosphere at 0 °C, add N,N-Diisopropylethylamine (1.5 equiv).
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess DIPEA, and the bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
Q1: My SEM-Cl is yellow. Can I still use it? A1: Commercial SEM-Cl can have a pale yellow color and is often stabilized with a small amount of a hindered amine base like N,N-Diisopropylethylamine (DIPEA).[2] This is generally acceptable for use. However, a dark yellow or brown color may indicate decomposition, and purification by distillation may be necessary for sensitive applications.
Q2: How do I quench the reaction if I use NaH as the base? A2: It is crucial to quench the reaction mixture carefully to destroy any unreacted NaH. This is typically done by slowly adding a proton source at 0 °C. Common quenching agents include saturated aqueous ammonium chloride, water, or a protic solvent like methanol (B129727) or ethanol.[3] The quenching process is highly exothermic and liberates hydrogen gas, so it must be done slowly and with adequate cooling and ventilation.
Q3: What is the best way to monitor the reaction progress? A3: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting alcohol. The desired SEM-protected product will have a higher Rf value (be less polar) than the starting alcohol. Staining with a permanganate (B83412) or p-anisaldehyde stain can help visualize the spots if they are not UV-active.
Q4: I see a streak on my TLC plate from the baseline. What could it be? A4: Streaking from the baseline on a silica gel TLC plate can be caused by highly polar compounds, such as the salts formed during the reaction (e.g., DIPEA·HCl). These are typically removed during the aqueous workup. If the starting alcohol is very polar, it might also streak, but this should be resolved upon conversion to the less polar product.
Q5: How can I be sure I have removed all the DIPEA after the workup? A5: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that will be extracted into the aqueous layer. Multiple acid washes can be performed if necessary. The absence of the characteristic amine smell is a good indicator of its removal.
Q6: My SEM-protection reaction is very slow. What can I do? A6: If the reaction is sluggish, ensure all your reagents and solvents are anhydrous. You can try increasing the temperature of the reaction (e.g., from room temperature to 40 °C). For sterically hindered alcohols, using a stronger base like NaH instead of DIPEA can accelerate the reaction by more effectively generating the nucleophilic alkoxide.
Q7: Can I use other bases for this reaction? A7: Yes, other bases can be used. For strong, non-nucleophilic bases, alternatives to NaH include potassium hydride (KH) or lithium diisopropylamide (LDA). For milder conditions, other hindered amine bases like triethylamine (B128534) (TEA) can be used, although DIPEA is often preferred due to its greater steric bulk, which minimizes potential nucleophilic attack by the amine.[1]
References
Validation & Comparative
A Comparative Guide to SEM-Cl vs. MOM-Cl for Alcohol Protection
In the field of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For hydroxyl groups, two common choices for forming acetal (B89532) protecting groups are methoxymethyl chloride (MOM-Cl) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The selection between these reagents is critical as it impacts the stability of the intermediate compounds to various reaction conditions and dictates the methods available for deprotection. This guide provides an objective, data-driven comparison of MOM and SEM protecting groups to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction of Protecting Groups
The protection of alcohols as MOM or SEM ethers typically proceeds via nucleophilic substitution, where the alcohol, often activated by a base to form an alkoxide, attacks the electrophilic chloromethyl ether. The choice of base and reaction conditions can be tailored to the substrate's sensitivity.
Mechanism of Protection
The general mechanism involves the activation of the alcohol by a base, followed by nucleophilic attack on the chloro-ether. With weaker bases like N,N-diisopropylethylamine (DIPEA), deprotonation may occur after the initial nucleophilic attack.[1][2] With strong bases like sodium hydride (NaH), the alkoxide is formed first.[1][2]
Quantitative Data: Protection Conditions
The following table summarizes typical experimental conditions for the protection of alcohols using MOM-Cl and SEM-Cl. Yields are generally high for both methods, though conditions can vary based on the substrate.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~92-95% | [1][3] |
| MOM | CH₂(OMe)₂ | P₂O₅ | CHCl₃ | 25 | - | High | [4] |
| SEM | SEM-Cl | NaH | DMF | 0 | 2 - 10 | >90% | [2][3] |
| SEM | SEM-Cl | DIPEA | CH₂Cl₂ | 0 to RT | 4 - 18 | High | [2] |
Experimental Protocols: Protection
Protocol 1: MOM Protection of a Primary Alcohol [1][5] To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.5 M) under an inert atmosphere at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5-4.0 equiv).[1][5] Slowly add methoxymethyl chloride (MOM-Cl, 1.2-3.0 equiv).[1][5] Caution: MOM-Cl is a known carcinogen and must be handled with appropriate safety precautions in a fume hood.[5][6] The reaction is allowed to warm to room temperature and stirred for 4-18 hours while monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate or ammonium (B1175870) chloride solution.[1][5] The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: SEM Protection of an Alcohol [2][3] To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 equiv) in anhydrous DMF under an inert atmosphere at 0 °C, a solution of the alcohol (1.0 equiv) in DMF is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure the complete formation of the alkoxide.[2][3] this compound (SEM-Cl, 1.3 equiv) is then added dropwise. The reaction is stirred for an additional 10 hours at 0 °C or allowed to warm to room temperature.[2][3] The reaction is carefully quenched by the addition of a saturated aqueous NH₄Cl solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield the SEM-protected alcohol, which is typically purified by chromatography.
Comparative Stability
A key differentiator between MOM and SEM ethers is their stability profile under various reaction conditions. While both are stable to a wide range of reagents, SEM ethers are generally considered more robust.[2] However, some sources note that SEM can be more labile than MOM under certain acidic conditions.[2]
Data Presentation: Stability to Various Reagents
| Reagent Class | Specific Conditions | MOM Stability | SEM Stability | Reference |
| pH Range | General | Stable approx. pH 4-12 | Stable to bases, mild acids | [2][4] |
| Strong Bases | NaH, LDA, t-BuOK | Stable | Stable | [2][4] |
| Nucleophiles | Grignard (RMgX), Organolithiums (RLi) | Generally Stable | Stable | [2][5] |
| Reductants | LiAlH₄, NaBH₄, H₂/Pd, Na/NH₃ | Stable | Stable | [2][4] |
| Oxidants | PCC, Swern, KMnO₄, OsO₄ | Stable | Stable | [2][4] |
| Protic Acids | HCl, TFA, pTSA | Labile (Standard Cleavage) | Labile | [2][4] |
| Lewis Acids | MgBr₂, ZnBr₂, TiCl₄, SnCl₄ | Labile | Labile | [7][8][9] |
| Fluoride Sources | TBAF, HF, CsF | Stable | Labile (Standard Cleavage) | [2] |
Deprotection Strategies
The most significant advantage of the SEM group over the MOM group is the availability of orthogonal deprotection pathways. While both are cleaved by acid, the SEM group's silicon moiety allows for its selective removal with fluoride sources, leaving acid-labile groups intact.
Mechanism of Deprotection
MOM ethers are cleaved via acid-catalyzed hydrolysis, forming a resonance-stabilized oxocarbenium ion.[1][10] SEM ethers can be cleaved similarly with acid, but are more commonly removed via fluoride-mediated β-elimination.[2]
Quantitative Data: Deprotection Conditions
The diverse methods for SEM cleavage highlight its versatility in complex syntheses where orthogonality is required.
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference |
| MOM | HCl (conc.) | MeOH | Reflux | < 1 h | High | [5][11] |
| MOM | pTSA | Solvent-free | RT | 30 min | 85-98% | [12] |
| MOM | ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 to RT | < 10 min | 86-91% | [8] |
| MOM | CBr₄ / PPh₃ | ClCH₂CH₂Cl | 40 | 1-3 h | 90-99% | [13] |
| SEM | TBAF / TMEDA | DMF | 45 | 20 h | High | [2] |
| SEM | MgBr₂ | Et₂O / MeNO₂ | RT | 5 h | High | [3][14] |
| SEM | SnCl₄ | CH₂Cl₂ | 0 to RT | 2 h | 93-98% | [9] |
| SEM | TFA (Trifluoroacetic acid) | - | - | - | High | [2] |
Experimental Protocols: Deprotection
Protocol 3: Acidic Deprotection of a MOM Ether [5] Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent such as methanol. Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops). The reaction can be stirred at room temperature or gently heated (e.g., 40-50 °C) while monitoring by TLC. Reaction times can vary from minutes to several hours. After completion, the reaction is cooled and neutralized with a base (e.g., saturated NaHCO₃ solution). The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is performed as needed.
Protocol 4: Fluoride-Mediated Deprotection of a SEM Ether [2] To a solution of the SEM-protected alcohol (1.0 equiv) in DMF, add tetramethylethylenediamine (TMEDA, 3.0 equiv) and a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 3.0 equiv). The reaction mixture is heated (e.g., 45 °C) for several hours (e.g., 20 h) until the starting material is consumed, as monitored by LCMS or TLC. After cooling to room temperature, a saturated solution of NH₄Cl is added. The mixture is extracted with an organic solvent, and the combined organic phases are washed with water, dried, and concentrated. The crude product is purified by chromatography to yield the deprotected alcohol.
Protocol 5: Lewis Acid-Mediated Deprotection of a SEM Ether [3][14] To a solution of the SEM-protected alcohol (1.0 equiv) in a solvent mixture such as CH₂Cl₂ and nitromethane (B149229) (MeNO₂), add magnesium bromide (MgBr₂). The reaction is stirred at room temperature for approximately 5 hours or until completion.[3][14] The reaction is then quenched with a suitable aqueous solution, and the product is isolated through a standard extractive workup procedure to yield the deprotected alcohol after purification.
Summary and Conclusion
The choice between MOM-Cl and SEM-Cl depends heavily on the overall synthetic plan, particularly the need for orthogonal deprotection strategies.
| Feature | MOM (Methoxymethyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Structure | -CH₂OCH₃ | -CH₂OCH₂CH₂Si(CH₃)₃ |
| Reagent Hazard | MOM-Cl is a potent carcinogen.[6] | SEM-Cl is a lachrymator.[3] |
| Key Stability | Very stable to bases and nucleophiles.[10] | Very stable to bases, nucleophiles, and many other reagents.[2] |
| Primary Lability | Acidic conditions (protic or Lewis).[6] | Fluoride sources; Acidic conditions (protic or Lewis).[2] |
| Orthogonality | Limited. Cleavage requires acid, which may remove other acid-labile groups. | High . Can be cleaved by fluoride, leaving acid-labile groups (e.g., TBS, acetonides) intact.[9][14] |
The SEM group offers superior flexibility and is the preferred choice in complex syntheses where multiple protecting groups are employed. Its defining feature is the ability to be cleaved under neutral/mildly basic conditions using fluoride sources, providing a crucial orthogonal deprotection pathway that is unavailable to the MOM group.[2] This allows for the selective deprotection of a SEM-protected alcohol in the presence of acid-sensitive functionalities, a critical advantage for the synthesis of intricate molecular targets.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Head-to-Head Comparison: SEM vs. Boc Protecting Groups for Amines
In the multifaceted world of organic synthesis, particularly within pharmaceutical research and drug development, the strategic protection of amine functionalities is paramount. The choice of a protecting group can dictate the success of a synthetic route, influencing yields, purity, and the accessibility of complex molecular architectures. Among the plethora of options, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous, while the 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a unique set of properties for more specialized applications. This guide provides an objective, data-driven comparison of these two critical protecting groups for researchers, scientists, and drug development professionals.
At a Glance: Core Chemical Properties
The fundamental difference between the SEM and Boc protecting groups lies in their chemical stability and corresponding deprotection strategies. The Boc group is famously acid-labile, cleaving readily in the presence of strong acids like trifluoroacetic acid (TFA).[1][2] In contrast, the SEM group is stable to a wider range of conditions, including many acidic and basic environments, but is selectively cleaved by fluoride (B91410) ions or strong acids under more forcing conditions.[3][4] This differential reactivity forms the basis of their orthogonal applications in complex syntheses.[5][6]
Performance Data: Stability and Reaction Conditions
The selection of a protecting group is often governed by its stability profile and the efficiency of its introduction and removal. The following tables summarize the typical conditions and performance data for SEM and Boc groups based on reported experimental findings.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | Boc (tert-butyloxycarbonyl) |
| Protecting Reagent | SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) | (Boc)₂O (Di-tert-butyl dicarbonate) |
| Protection Conditions | Anhydrous solvent (e.g., DMF, THF), Base (e.g., NaH, DIPEA), 0 °C to RT | Various solvents (THF, DCM, water), optional Base (e.g., NaOH, TEA, DMAP), RT[2][7] |
| Typical Protection Yield | 75-95% | 90-99%[7] |
| Primary Deprotection | Fluoride source (e.g., TBAF in THF)[3][8] | Strong acid (e.g., TFA in DCM, HCl in dioxane)[1][9] |
| Alternative Deprotection | Strong Lewis/Brønsted acids (e.g., SnCl₄, TFA, HCl) at RT to elevated temps[3][4] | Lewis acids (e.g., ZnBr₂), Thermal (high temp)[2] |
| Typical Deprotection Yield | 93-98% (with SnCl₄), Variable with TFA/TBAF[4] | >95% |
Table 2: Chemical Stability and Orthogonality
| Condition | SEM Stability | Boc Stability | Orthogonality Notes |
| Strong Acids (TFA, HCl) | Labile (often requires heat or long reaction times)[3] | Highly Labile[1] | Boc is selectively removed in the presence of SEM with careful control of conditions. |
| Bases (e.g., NaOH, K₂CO₃) | Stable[3][4] | Stable[10][11] | Both are compatible with base-labile groups like Fmoc. |
| Nucleophiles | Stable | Stable[11] | Compatible with most standard nucleophilic reactions. |
| Catalytic Hydrogenolysis | Stable | Stable[12] | Orthogonal to Cbz (benzyloxycarbonyl) group removal. |
| Fluoride Ions (e.g., TBAF) | Highly Labile[3] | Stable | SEM is selectively removed in the presence of Boc, silyl (B83357) ethers (TBDMS, TIPS), and other groups. |
| Pd-catalyzed Cross-Coupling | Stable and effective[13] | Can lead to decomposition in specific cases[13] | SEM can be superior for certain substrates undergoing Suzuki or similar couplings. |
Key Experimental Workflows
The following diagrams illustrate the fundamental steps involved in the protection and deprotection of amines using SEM and Boc groups.
Decision Logic: Choosing the Right Protecting Group
The selection between SEM and Boc is dictated by the downstream reaction conditions planned in the synthetic route.
Experimental Protocols
Protocol 1: Boc Protection of an Aromatic Amine (Aniline)
This protocol is adapted from a general procedure using a recyclable heterogenous acid catalyst.
-
Reaction Setup: To a round-bottom flask, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0 mmol) and Amberlyst-15 catalyst (15% w/w of the amine).
-
Reagent Addition: Add aniline (B41778) (1.0 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast for aniline (<1 minute). Monitor completion by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the mixture with dichloromethane (B109758) (CH₂Cl₂, 10 mL).
-
Purification: Filter to remove the catalyst. Dry the filtrate with anhydrous sodium sulfate, concentrate under vacuum, and purify the residue by column chromatography to obtain the pure N-Boc-aniline. A typical isolated yield for this reaction is ~99%.
Protocol 2: SEM Protection of an Amine
This protocol is a general procedure for the protection of alcohols but is applicable to amines by substituting the alcohol with the corresponding amine and adjusting the stoichiometry of the base as needed.[3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous N,N-dimethylformamide (DMF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents). Cool the solution to 0 °C.
-
Reagent Addition: In a separate flask, dissolve the amine (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise via cannula to the NaH/DMF mixture.
-
Alkoxide/Amide Formation: Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete deprotonation.
-
SEM-Cl Addition: Add this compound (SEM-Cl, 1.3 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 10 hours), monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated NH₄Cl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography. Typical yields range from 75-80%.[3]
Protocol 3: Acid-Catalyzed Deprotection of a Boc-Amine
This is a standard and widely used procedure for Boc removal.[1][9]
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA). A common ratio is 25-50% TFA in DCM (v/v).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Isolation: The product is often obtained as the trifluoroacetate (B77799) salt. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, then wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 4: Fluoride-Mediated Deprotection of a SEM-Amine
This protocol utilizes the high affinity of fluoride for silicon to trigger the deprotection.[3][8]
-
Reaction Setup: Dissolve the N-SEM protected amine (1.0 equivalent) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or DMF.
-
Reagent Addition: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, e.g., 1.0 M in THF, 3.0 equivalents). In some cases, an additive like tetramethylethylenediamine (TMEDA) may be used.[3]
-
Reaction: Stir the reaction mixture, potentially with heating (e.g., 45-80 °C), for several hours (e.g., 12-20 hours).[3][14] Monitor completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. If DMF was used, dilute with a large volume of water.
-
Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Conclusion
Both SEM and Boc are highly effective protecting groups for amines, each with a distinct domain of utility. The Boc group remains the workhorse for general synthesis due to its ease of use, high protection yields, and straightforward acidic deprotection.[2][10] However, for syntheses that require stability towards strong acids or involve specific catalytic cycles where the Boc group is unstable, the SEM group presents a powerful alternative.[13] Its unique fluoride-based deprotection provides an orthogonal strategy that is invaluable in the construction of complex molecules.[3][5] The ultimate choice depends on a careful analysis of the entire synthetic route, ensuring that the selected protecting group is robust when needed and can be removed selectively and efficiently to reveal the desired amine functionality.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. benchchem.com [benchchem.com]
- 8. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
A Researcher's Guide to SEM and TBDMS Protecting Groups: A Stability Showdown
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For researchers, scientists, and professionals in drug development, a deep understanding of the stability and lability of these molecular shields is paramount. This guide provides an objective, data-supported comparison of two widely used protecting groups for hydroxyl functionalities: the (2-(Trimethylsilyl)ethoxymethyl) ether (SEM) and the tert-Butyldimethylsilyl (TBDMS) ether.
General Stability Overview
At a high level, the SEM group is recognized for its significantly greater stability compared to the TBDMS group, particularly under acidic conditions. This robustness makes SEM a preferred choice when downstream synthetic steps involve harsh acidic reagents. Conversely, the TBDMS group, while still offering substantial stability, can be cleaved under milder acidic conditions, providing a valuable orthogonality in complex synthetic routes. Both groups exhibit good stability towards basic conditions and are susceptible to cleavage by fluoride (B91410) ions, albeit with differing reactivities.
Quantitative Stability Comparison
While direct head-to-head quantitative kinetic studies comparing SEM and TBDMS under identical conditions are not extensively documented in readily available literature, a wealth of data exists for the relative stability of TBDMS and other common silyl (B83357) ethers. This data provides a valuable framework for understanding the stability profile of TBDMS.
Table 1: Relative Stability of Common Silyl Ethers to Acidic and Basic Hydrolysis [1][2]
| Protecting Group | Abbreviation | Relative Stability in Acid (Compared to TMS) | Relative Stability in Base (Compared to TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Qualitatively, the SEM group is known to be significantly more stable than TBDMS under acidic conditions. For instance, TBDMS ethers can be cleaved in the presence of SEM ethers using a variety of mild acidic conditions. The deprotection of SEM ethers often requires more forcing conditions, such as stronger Lewis acids or elevated temperatures.
Under fluoride-mediated cleavage conditions, both groups are labile. However, the deprotection of SEM ethers with fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) often requires higher temperatures and longer reaction times compared to the cleavage of TBDMS ethers, which typically proceeds readily at room temperature.[3]
Cleavage Mechanisms and Pathways
The distinct structures of SEM and TBDMS ethers dictate their different deprotection pathways under various conditions.
Caption: General cleavage pathways for SEM and TBDMS ethers.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the deprotection of SEM and TBDMS ethers.
Protocol 1: Deprotection of a SEM Ether using Magnesium Bromide
This method offers a mild and selective cleavage of SEM ethers.
Materials:
-
SEM-protected alcohol
-
Magnesium bromide (MgBr₂)
-
Anhydrous diethyl ether (Et₂O)
-
Nitromethane (B149229) (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the SEM-protected alcohol (1.0 equiv) in anhydrous diethyl ether, add magnesium bromide (3.0 equiv).
-
Add nitromethane (10 equiv) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This is a standard and highly effective method for TBDMS ether cleavage.[4]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol utilizes mild acidic conditions for the removal of the TBDMS group.[5]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF/AcOH/H₂O.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Stability Comparison
To quantitatively compare the stability of SEM and TBDMS protecting groups, a systematic experimental workflow is required.
Caption: A logical workflow for the comparative stability analysis.
Conclusion
The choice between SEM and TBDMS as a protecting group is a strategic decision that hinges on the specific demands of a synthetic route. The SEM group offers superior stability, particularly in acidic environments, making it the protector of choice for complex syntheses with harsh intermediates. TBDMS, while less robust, provides a valuable balance of stability and milder deprotection conditions, enabling greater flexibility and orthogonality. By understanding the nuanced stability profiles and cleavage mechanisms of these two essential protecting groups, researchers can navigate the intricate pathways of organic synthesis with greater precision and efficiency.
References
SEM vs. THP: A Comparative Guide to Hydroxyl Protecting Groups
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection of protecting groups is paramount. The 2-(trimethylsilyl)ethoxymethyl (SEM) and tetrahydropyranyl (THP) groups are both widely employed for the protection of hydroxyl functionalities. However, their distinct stability profiles and deprotection conditions offer unique strategic advantages. This guide provides an objective comparison of SEM and THP protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Core Comparison: Stability and Deprotection
The primary advantage of the SEM group over the THP group lies in its enhanced stability under a broader range of conditions and its diverse, orthogonal deprotection methods. While THP is a classic, cost-effective choice, its lability to acid can be a limitation in complex syntheses.
Key Advantages of the SEM Protecting Group:
-
Enhanced Stability: The SEM group is notably more robust than the THP group. It is stable to a wide array of reagents and conditions, including bromination, basic hydrolysis, and oxidation, under which THP ethers may be labile.[1] The SEM group is also stable under the mildly acidic conditions that are typically used to cleave THP ethers, such as acetic acid in a mixture of THF and water.[2]
-
Orthogonal Deprotection: SEM ethers offer versatile deprotection strategies that are orthogonal to many other protecting groups. They can be cleaved under non-acidic conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), or with specific Lewis acids such as magnesium bromide (MgBr₂) or tin(IV) chloride (SnCl₄).[2][3] This orthogonality is crucial in the synthesis of complex molecules where multiple protecting groups are present. For instance, a SEM group can be selectively removed in the presence of acid-labile groups like THP or silyl (B83357) ethers.
-
No Introduction of a New Stereocenter: Unlike the THP group, the introduction of a SEM group does not create a new stereocenter.[2] The reaction of an alcohol with dihydropyran (DHP) to form a THP ether generates a new chiral center at the anomeric position, leading to a mixture of diastereomers which can complicate purification and characterization.[2][4]
Drawbacks of the THP Protecting Group:
-
Acid Lability: THP ethers are readily cleaved under mild acidic conditions.[2][4] While this can be an advantage for easy removal, it also limits their use in synthetic routes that require acidic steps.
-
Formation of Diastereomers: As mentioned, the introduction of a THP group onto a chiral alcohol results in a mixture of diastereomers, which can be a significant disadvantage in terms of separation and analysis.[2][4]
Quantitative Data Summary
The following tables summarize typical conditions for the protection and deprotection of alcohols with SEM and THP groups, along with reported yields.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | SEM (2-(trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) |
| Protection Reagent | SEM-Cl | 3,4-Dihydro-2H-pyran (DHP) |
| Typical Conditions | NaH, DMF, 0 °C to rt | PPTS (cat.), CH₂Cl₂, 0 °C to rt |
| Deprotection (Acidic) | Strong acids (e.g., TFA) | Mild acids (e.g., HOAc/THF/H₂O, PPTS) |
| Deprotection (Non-Acidic) | Fluoride (e.g., TBAF), Lewis Acids (e.g., MgBr₂, SnCl₄) | Not generally applicable |
| Stereochemistry | No new stereocenter | Creates a new stereocenter (diastereomers) |
| Relative Stability | More robust, stable to mild acid | Less robust, labile to mild acid |
Table 2: Experimental Data for Deprotection of SEM and THP Ethers
| Protecting Group | Substrate | Deprotection Conditions | Yield (%) | Reference |
| N-SEM | Thymidine Dinucleoside | SnCl₄, CH₂Cl₂, 0 °C to rt, 1.5 h | 95-98 | [3] |
| O-SEM | Various Alcohols | MgBr₂, Et₂O/MeNO₂, rt | 72-95 | [2] |
| O-THP | Various Alcohols | TFA (20 mol%), MeOH, rt, 15-30 min | 85-95 | |
| O-THP | Alkene | p-TsOH·H₂O, 2-propanol, rt, 17 h | Quantitative |
Experimental Protocols
Protection of an Alcohol with SEM-Cl
This protocol describes the formation of a SEM ether using sodium hydride as a base.
Materials:
-
Alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF and sodium hydride (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the sodium hydride suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Deprotection of a SEM Ether using TBAF
This protocol details the fluoride-mediated cleavage of a SEM ether.
Materials:
-
SEM-protected alcohol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tetramethylethylenediamine (TMEDA)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the SEM-protected alcohol (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add TMEDA (3.0 equivalents) and TBAF (3.0 equivalents) to the solution.
-
Heat the reaction mixture to 45 °C and stir for 20-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and add saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Protection of an Alcohol with DHP
This protocol describes the acid-catalyzed formation of a THP ether.
Materials:
-
Alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous CH₂Cl₂.
-
Add DHP (1.5 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify by column chromatography if necessary.
Deprotection of a THP Ether using p-TsOH
This protocol outlines the acidic hydrolysis of a THP ether.
Materials:
-
THP-protected alcohol
-
2-Propanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equivalent) in 2-propanol.
-
Cool the solution to 0 °C and add p-TsOH·H₂O (2.4 equivalents).
-
Stir the reaction mixture at room temperature for 17 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and logical relationships discussed.
Caption: Workflow for the protection of an alcohol with SEM-Cl.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Characterization of SEM-Protected Compounds
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision in multi-step organic synthesis. The (2-(trimethylsilyl)ethoxy)methyl (SEM) ether has emerged as a versatile protecting group due to its stability under a range of conditions and its unique deprotection pathways. A thorough spectroscopic characterization is paramount to confirm the successful installation of the SEM group and to monitor its integrity throughout a synthetic sequence. This guide provides an objective comparison of the spectroscopic signatures of SEM-protected compounds with other common alcohol protecting groups, supported by experimental data, to aid in the selection and characterization process.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of alcohols protected with SEM, methoxymethyl (MOM), tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) (Bn) groups. This quantitative data allows for a direct comparison of their characteristic signals in NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Protecting Group | Characteristic Proton Signals | Chemical Shift (δ, ppm) |
| SEM | -O-CH₂ -O- | 4.6 - 4.8 (s, 2H) |
| -O-CH₂-CH₂ -Si- | 3.5 - 3.7 (t, 2H) | |
| -CH₂-CH₂-Si(CH₃)₃ | ~0.0 (s, 9H) | |
| -O-CH₂-CH₂ -Si- | 0.8 - 1.0 (t, 2H) | |
| MOM | -O-CH₂ -O- | 4.5 - 4.7 (s, 2H) |
| -O-CH₂-O-CH₃ | 3.3 - 3.5 (s, 3H) | |
| TBDMS | -O-Si(CH₃)₂-C(CH₃)₃ | 0.8 - 1.0 (s, 9H) |
| -O-Si(CH₃ )₂-C(CH₃)₃ | ~0.1 (s, 6H) | |
| Bn | -O-CH₂ -Ph | 4.4 - 4.7 (s, 2H)[1] |
| -O-CH₂-Ph | 7.2 - 7.4 (m, 5H) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Protecting Group | Characteristic Carbon Signals | Chemical Shift (δ, ppm) |
| SEM | -O-CH₂ -O- | 94 - 96 |
| -O-CH₂ -CH₂-Si- | 65 - 67 | |
| -O-CH₂-CH₂ -Si- | 18 - 20 | |
| -CH₂-CH₂-Si(CH₃ )₃ | -1 to -2 | |
| MOM | -O-CH₂ -O- | 94 - 96 |
| -O-CH₂-O-CH₃ | 55 - 57 | |
| TBDMS | -O-Si(CH₃)₂-C (CH₃)₃ | 25 - 27 |
| -O-Si(CH₃)₂-C(CH₃)₃ | 18 - 20 | |
| -O-Si(CH₃ )₂-C(CH₃)₃ | -3 to -5 | |
| Bn | -O-CH₂ -Ph | 72 - 75[1] |
| -O-CH₂-Ph (ipso) | 137 - 139 | |
| -O-CH₂-Ph (aromatic) | 127 - 129 |
Table 3: IR Spectroscopic Data
| Protecting Group | Characteristic Absorption Bands | Wavenumber (cm⁻¹) |
| SEM | C-O-C stretch | 1100 - 1040 (strong) |
| Si-C stretch | 1250, 860 - 840 | |
| MOM | C-O-C stretch | 1150 - 1050 (strong)[2] |
| TBDMS | Si-O-C stretch | 1100 - 1050 (strong) |
| Si-C stretch | 1255, 840 - 780 | |
| Bn | C-O-C stretch | 1120 - 1050 (strong)[3][4] |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C=C stretch (aromatic) | 1600, 1495 |
Table 4: Mass Spectrometry Fragmentation Data
| Protecting Group | Common Fragmentation Pathways | Characteristic m/z Values |
| SEM | α-cleavage, loss of CH₂O, loss of TMSCH₂CH₂OH | [M-31]⁺, [M-103]⁺, 73 ([Si(CH₃)₃]⁺) |
| MOM | α-cleavage, loss of CH₃O• | [M-31]⁺, 45 ([CH₂=O⁺CH₃]) |
| TBDMS | α-cleavage, loss of tert-butyl radical | [M-57]⁺[5] |
| Bn | α-cleavage, McLafferty rearrangement | 91 ([C₇H₇]⁺, tropylium (B1234903) ion), 108 ([M-H]⁺)[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the protected compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals.
-
Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[8]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., CH₂Cl₂ or acetone), cast the solution onto a salt plate, and allow the solvent to evaporate.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the sample in a volatile solvent and inject it into the gas chromatograph for separation before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, dissolve the sample in a suitable mobile phase and inject it into the liquid chromatograph for separation prior to mass analysis.
-
-
Ionization Method:
-
Electron Ionization (EI): Commonly used for GC-MS, it provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique typically used for LC-MS, it often produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Instrument Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Mass Range: A suitable mass range is selected to detect the molecular ion and expected fragments.
-
Collision Energy (for MS/MS): If tandem mass spectrometry is performed, the collision energy is optimized to induce fragmentation.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of a protected compound.
Comparison of Protecting Group Signaling Pathways in NMR
Caption: ¹H NMR chemical shift correlations for common alcohol protecting groups.
References
- 1. wiserpub.com [wiserpub.com]
- 2. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Analysis of 2-(trimethylsilyl)ethoxymethyl (SEM) Ethers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-(trimethylsilyl)ethoxymethyl (SEM) ether has emerged as a robust and versatile protecting group for alcohols, prized for its stability across a range of reaction conditions and its unique deprotection methods. A thorough understanding of its nuclear magnetic resonance (NMR) signature is crucial for reaction monitoring and structural confirmation. This guide provides a detailed comparison of the NMR analysis of SEM ethers with other common alcohol protecting groups, supported by experimental data and protocols.
NMR Spectral Data Comparison
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the 2-(trimethylsilyl)ethoxymethyl (SEM) group and other commonly used alcohol protecting groups. These values are invaluable for the identification and differentiation of these groups in complex molecules.
Table 1: ¹H NMR Chemical Shift Data for Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| 2-(trimethylsilyl)ethoxymethyl | SEM | -OCH₂O- | ~4.7 | s |
| -CH₂Si- | ~0.9 | t | ||
| -Si(CH₃)₃ | ~0.0 | s | ||
| Methoxymethyl | MOM | -OCH₂O- | ~4.6 | s |
| -OCH₃ | ~3.3 | s | ||
| Tetrahydropyranyl | THP | -OCHO- | ~4.6 | m |
| -OCH₂- (ring) | ~3.5, ~3.9 | m | ||
| -(CH₂)₃- (ring) | ~1.5-1.8 | m | ||
| Benzyl | Bn | -OCH₂Ar | ~4.5 | s |
| Ar-H | ~7.3 | m |
Table 2: ¹³C NMR Chemical Shift Data for Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Carbons | Chemical Shift (δ, ppm) |
| 2-(trimethylsilyl)ethoxymethyl | SEM | -OCH₂O- | ~95 |
| -OCH₂CH₂Si- | ~65 | ||
| -CH₂Si- | ~18 | ||
| -Si(CH₃)₃ | ~-1.5 | ||
| Methoxymethyl | MOM | -OCH₂O- | ~96 |
| -OCH₃ | ~55 | ||
| Tetrahydropyranyl | THP | -OCHO- | ~98 |
| -OCH₂- (ring) | ~62 | ||
| -CH₂- (ring, C3, C5) | ~30, ~25 | ||
| -CH₂- (ring, C4) | ~19 | ||
| Benzyl | Bn | -OCH₂Ar | ~70 |
| Ar-C (ipso) | ~138 | ||
| Ar-C | ~127-128 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies. The following sections provide representative protocols for the protection of an alcohol with a SEM group, its subsequent deprotection, and the general procedure for acquiring NMR spectra.
Protocol 1: Protection of a Primary Alcohol with 2-(trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
This procedure describes a general method for the protection of a primary alcohol using SEM-Cl with a strong base.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (SEM-Cl, 1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF to the cooled suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes to an hour to ensure the complete formation of the alkoxide.
-
Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the SEM-protected alcohol.
Protocol 2: Deprotection of a 2-(trimethylsilyl)ethoxymethyl Ether using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF)
This protocol outlines a common method for the cleavage of a SEM ether using a fluoride source.
Materials:
-
SEM-protected alcohol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the solution of tetrabutylammonium fluoride (1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction progress by TLC.
-
Upon completion (typically 1-12 hours), cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: General Procedure for NMR Sample Preparation and Data Acquisition[1][2][3][4][5]
This protocol provides a standard operating procedure for the preparation of a sample for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.[1][2][3][4][5]
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipette or syringe
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amount of the purified compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3][4] Ensure the solvent does not have signals that would overlap with important sample signals.[3]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[3]
-
Using a pipette or syringe, transfer the solution into a clean NMR tube.[3] The solution height in the tube should be approximately 4-5 cm.[3][4]
-
Cap the NMR tube securely.[1]
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner and adjust the depth using a depth gauge.[1][5]
-
Insert the sample into the NMR spectrometer.[5]
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3] This can be done manually or automatically.[2]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[3]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) for the desired experiment (¹H, ¹³C, DEPT, etc.).[2]
-
Acquire the NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the protection and analysis of a SEM-protected alcohol and the logical relationship in comparing different protecting groups.
References
A Comparative Guide to the Relative Lability of SEM and Other Common Alcohol Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount for achieving high yields and chemo-selectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile acetal-type protecting group for alcohols, offering distinct advantages in terms of its unique deprotection pathways. This guide provides an objective comparison of the relative lability of the SEM group against other frequently employed alcohol protecting groups, including methoxymethyl (MOM), benzyloxymethyl (BOM), p-methoxybenzyl (PMB), tert-butyldiphenylsilyl (TBDPS), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBS). The comparison is supported by available experimental data to facilitate informed decisions in complex synthetic planning.
Quantitative Comparison of Protecting Group Lability
The following tables summarize the conditions for the deprotection of SEM and other common protecting groups. Direct quantitative comparisons under identical conditions are often unavailable in the literature; therefore, this data is compiled from representative examples to illustrate the relative lability.
Table 1: Lability under Acidic Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SEM | MgBr₂ | Et₂O/MeNO₂ | Room Temp. | 5 h | 87 | [1] |
| SEM | TFA (excess) | CH₂Cl₂ | Room Temp. | Sluggish | 20 | [2] |
| MOM | Conc. HCl (cat.) | MeOH | Reflux | Minutes - hours | High | [1] |
| TBS | AcOH/H₂O (2:1) | THF | 25 | - | - | [3] |
| TIPS | AcOH/H₂O (2:1) | THF | 45 | 24 h | - | |
| TBDPS | Strong Acid | - | - | Very Stable | - | [4] |
| PMB | 10% TFA | CH₂Cl₂ | - | - | High | [5] |
| BOM | Strong Acid | - | - | Stable | - |
Table 2: Lability under Fluoride-Mediated Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SEM | TBAF | DMF | 45 | 20 h | High | [2] |
| TBS | TBAF | THF | 25 | 2-3 h | High | [3] |
| TIPS | TBAF | THF | 25 | - | High | [4] |
| TBDPS | TBAF | THF | 25 | - | High | [4] |
| MOM | TBAF | - | - | Stable | - | [2] |
| BOM | TBAF | - | - | Stable | - | |
| PMB | TBAF | - | - | Stable | - |
Table 3: Lability under Oxidative Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| PMB | DDQ | CH₂Cl₂/H₂O | Room Temp. | - | 84-96 | [6] |
| BOM | DDQ | CH₂Cl₂/H₂O | Room Temp. | Much slower than PMB | Low | [6] |
| SEM | DDQ | - | - | Stable | - | [2] |
| MOM | DDQ | - | - | Stable | - | |
| Silyl (B83357) Ethers | DDQ | - | - | Stable | - |
Table 4: Orthogonal Deprotection of SEM in the Presence of Silyl Ethers [1]
| Substrate | Protecting Groups Present | Reagent | Solvent | Temperature (°C) | Time (h) | Product (Yield %) |
| SEM-OR, TBS-OR' | SEM, TBS | 6 equiv. MgBr₂ | Et₂O/MeNO₂ | Room Temp. | 5 | HO-R (87%), TBS-OR' (intact) |
| SEM-OR, TIPS-OR' | SEM, TIPS | 14 equiv. MgBr₂ | Et₂O/MeNO₂ | Room Temp. | 5 | HO-R (96%), TIPS-OR' (intact) |
| SEM-OR, TBS-OR' | SEM, TBS | TBAF | THF | 0 | - | SEM-OR (intact), HO-R' |
Deprotection Mechanisms and Selectivity
The SEM protecting group offers two primary modes of cleavage: fluoride-mediated and acid-catalyzed. This dual reactivity provides opportunities for orthogonal deprotection strategies.
Fluoride-Mediated Deprotection: The presence of the silicon atom allows for cleavage with fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[2] This mechanism proceeds via a pentavalent siliconate intermediate, which triggers a β-elimination to release the free alcohol, trimethylsilyl (B98337) fluoride, ethylene, and formaldehyde.[2] This method is generally orthogonal to acid-labile groups like MOM and BOM. However, fluoride ions will also cleave silyl ether protecting groups.
Acid-Catalyzed Deprotection: SEM ethers can be cleaved under acidic conditions, similar to other acetals like MOM and THP.[2] The lability of SEM in the presence of acid can vary, with some reports suggesting it is more labile than MOM and MEM, while others describe it as a robust group that can be difficult to remove.[2] Lewis acids, such as magnesium bromide, have been shown to be particularly effective for the mild and selective deprotection of SEM ethers, even in the presence of silyl ethers like TBS and TIPS.[1]
Oxidative Deprotection: The PMB group is unique in its susceptibility to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[6][7] This is due to the electron-donating p-methoxy group which stabilizes the intermediate radical cation.[6] Standard benzyl (B1604629) ethers (BOM) react much more slowly under these conditions, allowing for selective deprotection of PMB in the presence of BOM.[6] SEM, MOM, and silyl ethers are stable to these oxidative conditions.
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection of a SEM Ether [2]
-
Objective: To cleave a SEM protecting group using a fluoride source.
-
Procedure: To a solution of the SEM-protected alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF) are added tetramethylethylenediamine (TMEDA) (3.0 eq.) and a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) (3.0 eq.). The reaction mixture is heated to 45 °C for 20 hours. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the free alcohol.
Protocol 2: Lewis Acid-Mediated Deprotection of a SEM Ether [1]
-
Objective: To selectively cleave a SEM protecting group in the presence of silyl ethers.
-
Procedure: To a solution of the SEM-protected alcohol in a mixture of diethyl ether (Et₂O) and nitromethane (B149229) (MeNO₂) is added magnesium bromide etherate (MgBr₂·OEt₂). The reaction is stirred at room temperature for approximately 5 hours. The reaction is then quenched, and the product is isolated through standard workup procedures to yield the deprotected alcohol.
Protocol 3: Oxidative Deprotection of a PMB Ether [6]
-
Objective: To selectively cleave a PMB protecting group.
-
Procedure: To a solution of the PMB-protected alcohol in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography to isolate the desired alcohol.
Visualization of Lability and Deprotection Pathways
Caption: Relative lability of protecting groups under different conditions.
Caption: Deprotection pathways for the SEM group.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Orthogonal Protection of Alcohols: The Role of the SEM Group in Multistep Synthesis
In the complex landscape of multistep organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and selectivities. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and, crucially, allow for selective deprotection in the presence of other protecting groups. This concept, known as orthogonal protection, enables the sequential manipulation of different functional groups within a molecule.[1][2] This guide provides a comprehensive comparison of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group with other common alcohol protecting groups, supported by experimental data, to assist researchers in designing robust synthetic strategies.
The SEM group has emerged as a versatile tool for the protection of alcohols due to its unique stability profile and multiple deprotection pathways.[3] It is generally stable to a wide array of reagents, yet can be selectively cleaved under specific conditions that leave other protecting groups intact.
Quantitative Comparison of Alcohol Protecting Groups
The choice of a protecting group is dictated by its stability towards the reaction conditions planned in the synthetic route. The following tables provide a comparative overview of the stability and deprotection methods for the SEM group alongside other commonly used protecting groups for alcohols.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Reagent/Condition | Stability |
| SEM | Strong Bases (e.g., NaH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | |
| Mild to Moderate Acids | Labile | |
| Strong Acids (e.g., TFA) | Labile[4] | |
| Fluoride (B91410) Sources (e.g., TBAF) | Labile[3] | |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | |
| Reducing Agents (e.g., LiAlH4, H2/Pd) | Stable | |
| MOM | Strong Bases | Stable |
| Nucleophiles | Stable | |
| Strong Acids | Labile[5] | |
| Fluoride Sources | Stable | |
| Bn | Strong Bases | Stable |
| Nucleophiles | Stable | |
| Acids | Stable | |
| Hydrogenolysis (H2, Pd/C) | Labile[6] | |
| TBDMS | Strong Bases | Stable |
| Nucleophiles | Stable | |
| Acids | Labile[7] | |
| Fluoride Sources | Labile[8] | |
| TIPS | Strong Bases | Stable |
| Nucleophiles | Stable | |
| Acids | More stable than TBDMS | |
| Fluoride Sources | Labile (slower than TBDMS) |
Table 2: Deprotection Methods for Common Alcohol Protecting Groups
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| SEM | TBAF | THF | 80 | ~12[9] |
| MgBr₂·OEt₂ | Et₂O/MeNO₂ | Room Temp | High[10] | |
| TFA | CH₂Cl₂ | 0 - Room Temp | Varies | |
| MOM | ZnBr₂/n-PrSH | CH₂Cl₂ | Room Temp | High[11] |
| TMSOTf/2,2'-bipyridyl | CH₃CN | Room Temp | High[12] | |
| Bn | H₂, 10% Pd/C | MeOH or EtOH | Room Temp | >95[13] |
| TBDMS | TBAF (1M in THF) | THF | 0 - Room Temp | 32-99[14] |
| 50% aq. HBF₄ | CH₃CN | 0 | >90 | |
| CuSO₄·5H₂O | MeOH | Room Temp | High[15] | |
| TIPS | TBAF (1M in THF) | THF | Room Temp | High[8] |
| HF·Pyridine | THF/Pyridine | Room Temp | High |
Orthogonal Deprotection Strategies Involving the SEM Group
A key advantage of the SEM group is its ability to be removed under conditions that do not affect other common protecting groups, and vice-versa. This orthogonality is critical in the synthesis of complex molecules requiring sequential deprotection steps.
One notable example is the selective deprotection of a tert-butyldimethylsilyl (TBDMS) ether in the presence of a SEM ether. Conventional desilylating conditions, such as using tetrabutylammonium (B224687) fluoride (TBAF) at 0°C, can selectively remove the TBDMS group while leaving the more robust SEM group intact.[16] Conversely, the SEM group can be cleaved with high selectivity in the presence of silyl (B83357) ethers like TBDMS and triisopropylsilyl (TIPS) using magnesium bromide etherate in a mixture of diethyl ether and nitromethane.[10][16]
References
- 1. fiveable.me [fiveable.me]
- 2. tutorchase.com [tutorchase.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to the Application of 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) in Total Synthesis
In the complex landscape of natural product total synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal (B13267) of protecting groups for hydroxyl, amine, and carboxylic acid functionalities, 2-(trimethylsilyl)ethoxymethyl (SEM) has emerged as a versatile and robust option. This guide provides a comprehensive literature review of SEM-Cl applications in total synthesis, offering a comparative analysis with common alternatives, supported by experimental data and detailed protocols.
Introduction to the SEM Protecting Group
Introduced by Lipshutz and Pegram, the SEM group offers a unique stability profile, being resistant to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. Its removal, however, can be orchestrated under specific and often mild conditions, providing a valuable tool for orthogonal protection strategies in the synthesis of complex molecules.
Protection and Deprotection Strategies
The introduction of the SEM group is typically achieved by reacting the substrate with SEM-Cl in the presence of a base. Deprotection can be accomplished through two main pathways: fluoride-mediated cleavage or acid-catalyzed hydrolysis.
Protection of Alcohols:
The protection of an alcohol with SEM-Cl is a straightforward process, generally proceeding in high yield. The choice of base and solvent can be tailored to the specific substrate.
-
dot
Caption: General workflow for the protection of an alcohol using SEM-Cl.
Deprotection of SEM Ethers:
The removal of the SEM group can be achieved under various conditions, offering flexibility in synthetic planning.
-
Fluoride-Mediated Deprotection: This is a common and mild method that leverages the high affinity of fluoride (B91410) for silicon. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF) are frequently employed.
-
Acid-Catalyzed Deprotection: The SEM group can also be cleaved under acidic conditions, using reagents like trifluoroacetic acid (TFA), tin(IV) chloride (SnCl4), or magnesium bromide (MgBr₂). The choice of acid can allow for selective deprotection in the presence of other acid-labile groups.
-
dot
Caption: The two primary pathways for the deprotection of SEM ethers.
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is a critical decision in the design of a total synthesis. The following sections compare the performance of the SEM group with other commonly used protecting groups for alcohols.
SEM vs. Methoxymethyl (MOM)
The MOM group is another popular acetal-type protecting group. While both are stable to basic conditions, their lability towards acids differs, which can be exploited for selective deprotection.
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | MOM (Methoxymethyl) |
| Structure | -CH₂OCH₂CH₂Si(CH₃)₃ | -CH₂OCH₃ |
| Primary Deprotection | Fluoride-mediated or acid-catalyzed | Acid-catalyzed hydrolysis |
| Orthogonal Deprotection | Yes (Fluoride cleavage is orthogonal to many acid-labile groups) | No (Relies on acid cleavage) |
| Stability | Stable to bases and a range of nucleophiles and redox reagents. | Stable to bases and many nucleophiles and redox reagents. |
| Reagent Hazard | SEM-Cl is a lachrymator. | MOM-Cl is a known carcinogen. |
Quantitative Performance Data
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SEM | SEM-Cl | NaH | DMF | 0 | 2 | >90 |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95 |
Data compiled from representative examples.
SEM vs. tert-Butyldimethylsilyl (TBS)
The TBS group is a widely used silyl (B83357) ether protecting group. The key difference between SEM and TBS lies in their deprotection methods, which allows for their orthogonal use in complex syntheses.
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | TBS (tert-Butyldimethylsilyl) |
| Structure | -CH₂OCH₂CH₂Si(CH₃)₃ | -Si(CH₃)₂(C(CH₃)₃) |
| Primary Deprotection | Fluoride-mediated or acid-catalyzed | Fluoride-mediated or acid-catalyzed |
| Orthogonal Deprotection | Can be removed with acid in the presence of TBS. | Can be removed with fluoride in the presence of SEM. |
| Stability to Acid | Generally more stable than TBS. | Labile to acidic conditions. |
| Stability to Base | Very stable. | Very stable. |
Quantitative Performance Data
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SEM Protection | SEM-Cl | DIPEA | CH₂Cl₂ | 25 | 12 | 95 |
| TBS Protection | TBS-Cl | Imidazole | DMF | 25 | 12 | 98 |
| SEM Deprotection (Acid) | MgBr₂ | - | CH₂Cl₂/MeNO₂ | 25 | 5 | 92 |
| TBS Deprotection (Fluoride) | TBAF | - | THF | 25 | 1 | 95 |
Data compiled from representative examples.
-
dot
Caption: Orthogonal deprotection strategy for SEM and TBS ethers.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with SEM-Cl
Reaction: R-CH₂OH + SEM-Cl → R-CH₂O-SEM
Procedure: To a suspension of sodium hydride (1.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of the primary alcohol (1.0 eq.) in DMF dropwise. The mixture is stirred at this temperature for 2 hours to ensure complete formation of the alkoxide. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq.) is then added, and the reaction is stirred for an additional 10 hours. The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the SEM-protected alcohol.
Protocol 2: Deprotection of a SEM Ether using TBAF
Reaction: R-O-SEM → R-OH
Procedure: To a solution of the SEM-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq.). The reaction mixture is heated to 45 °C for 20 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the deprotected alcohol.
Protocol 3: Deprotection of a SEM Ether using MgBr₂
Reaction: R-O-SEM → R-OH
Procedure: To a solution of the SEM-protected alcohol in a mixture of dichloromethane (B109758) (CH₂Cl₂) and nitromethane (B149229) (MeNO₂) is added magnesium bromide etherate (MgBr₂·OEt₂). The reaction is stirred at room temperature for approximately 5 hours. The reaction is then quenched, and the product is isolated through standard workup procedures to yield the deprotected alcohol.
Applications in Total Synthesis: The Case of (-)-Podophyllotoxin
The total synthesis of complex natural products often requires a sophisticated protecting group strategy. In the synthesis of the potent antitumor agent (-)-podophyllotoxin, the SEM group has been employed to protect a key hydroxyl group. Its stability to various reaction conditions and its selective removal were crucial for the successful completion of the synthesis. In one approach, a late-stage deprotection of a SEM ether was required to furnish the final product. This step highlights the utility of the SEM group in protecting sensitive functionalities throughout a multi-step synthesis, allowing for its removal under conditions that do not affect other parts of the molecule.
Conclusion
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a valuable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with the ability to be removed under specific and mild conditions, makes it an excellent choice for the protection of alcohols, amines, and carboxylic acids in the total synthesis of complex molecules. The ability to use SEM orthogonally with other common protecting groups, such as TBS, provides a high degree of flexibility in synthetic design. The experimental data and protocols provided in this guide offer a practical resource for researchers, scientists, and drug development professionals in the strategic application of the SEM protecting group.
A Comparative Guide to Fluoride-Mediated vs. Acid-Catalyzed SEM Deprotection
For Researchers, Scientists, and Drug Development Professionals
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for alcohols, prized for its stability under a range of conditions. Its removal, however, requires specific reagents that can be broadly categorized into fluoride-mediated and acid-catalyzed methods. This guide provides an objective comparison of these two deprotection strategies, supported by experimental data, to aid in the selection of the optimal method for your synthetic needs.
At a Glance: Key Differences
| Feature | Fluoride-Mediated Deprotection | Acid-Catalyzed Deprotection |
| Mechanism | Nucleophilic attack by fluoride (B91410) on the silicon atom, initiating a β-elimination cascade.[1] | Protonation of an ether oxygen followed by C-O bond cleavage.[1] |
| Common Reagents | Tetrabutylammonium (B224687) fluoride (TBAF), Hydrogen fluoride (HF), Cesium fluoride (CsF)[1][2] | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Lewis acids (e.g., MgBr₂)[1][3][4] |
| Selectivity | Generally high; orthogonal to many acid- and base-labile protecting groups.[1][5] | Can be less selective; may cleave other acid-sensitive groups like acetals or silyl (B83357) ethers.[1] |
| Reaction Conditions | Typically mild to moderate temperatures. Can require longer reaction times.[1] | Can range from mild to harsh conditions, often at elevated temperatures.[3][6] |
| Substrate Scope | Broad, but can be hindered by sterically demanding environments around the silicon atom. | Broad, but sensitive functional groups may not be tolerated. |
Mechanism of Deprotection
The distinct mechanisms of fluoride-mediated and acid-catalyzed SEM deprotection underpin their differences in selectivity and reactivity.
Fluoride-Mediated Deprotection Pathway
Fluoride ions exhibit a high affinity for silicon, initiating the deprotection cascade. The fluoride anion attacks the silicon atom to form a pentacoordinate siliconate intermediate. This unstable intermediate then triggers a β-elimination, releasing the deprotected alcohol, ethylene, and formaldehyde, along with trimethylsilyl (B98337) fluoride.[1] This mechanism provides high selectivity, as fluoride is a specific trigger for the cleavage of the Si-C bond.
Caption: Fluoride-mediated SEM deprotection mechanism.
Acid-Catalyzed Deprotection Pathway
Acid-catalyzed deprotection can proceed through multiple pathways. The most direct route involves the protonation of the ether oxygen atom attached to the protected alcohol. This is followed by the cleavage of the C-O bond to release the free alcohol and a stabilized carbocation, which then undergoes further reactions.[1] Alternatively, protonation can occur on the other ether oxygen, leading to a hemiacetal intermediate.[1]
Caption: Acid-catalyzed SEM deprotection mechanism.
Performance Data: A Comparative Analysis
The choice between fluoride and acid catalysis often depends on the specific substrate and the presence of other functional groups. The following tables summarize experimental data for the deprotection of SEM ethers under various conditions.
Table 1: Lewis Acid-Mediated SEM Deprotection with MgBr₂
This method, developed by Vakalopoulos and Hoffmann, offers a mild and selective alternative to traditional fluoride-based reagents.[2]
| Entry | Substrate | Time (h) | Temp (°C) | Yield (%) |
| 1 | Secondary Alcohol | 1.5 | 25 | 92 |
| 2 | Primary Alcohol | 0.5 | 25 | 95 |
| 3 | Phenol | 2 | 25 | 88 |
| 4 | Substrate with Benzyloxy Group | 2 | 25 | 91 |
| 5 | Substrate with Methoxy Acetal | 3 | 25 | 85 |
Conditions: MgBr₂, Et₂O/MeNO₂.[2]
Table 2: Comparison with TBAF under Conventional Conditions
The same study highlights the challenges with traditional TBAF deprotection for certain substrates.
| Entry | Substrate | Conditions | Result |
| 1 | Sensitive Silylated Cyanohydrin | TBAF, DMPU | Decomposition |
| 2 | Same as Entry 1 | MgBr₂, Et₂O/MeNO₂ | 89% Yield |
| 3 | Substrate with TBS group | TBAF, 0 °C | TBS group removed, SEM intact |
| 4 | Same as Entry 3 | MgBr₂, Et₂O/MeNO₂ | SEM group removed, TBS intact (kinetic control) |
Data sourced from Vakalopoulos, A.; Hoffmann, H. M. R. Org. Lett. 2000, 2 (10), 1447–1450.[2]
Experimental Protocols
Below are representative experimental protocols for both fluoride-mediated and acid-catalyzed SEM deprotection.
Protocol 1: Fluoride-Mediated SEM Deprotection using TBAF
This procedure is a general method for the cleavage of SEM ethers using tetrabutylammonium fluoride.
Materials:
-
SEM-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base (optional, can accelerate the reaction)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equiv) in anhydrous DMF or THF.
-
Add DIPEA (3.0 equiv, optional) followed by the dropwise addition of TBAF solution (3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed SEM Deprotection using HCl
This protocol describes a common procedure for SEM deprotection under acidic conditions.
Materials:
-
SEM-protected substrate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
25% Isopropanol (B130326) in Chloroform or other suitable extraction solvent
Procedure:
-
Dissolve the SEM-protected substrate in ethanol or dioxane.
-
Add concentrated HCl.
-
Heat the reaction mixture to approximately 80 °C and stir for 2 hours to overnight, monitoring by TLC.[6]
-
After completion, concentrate the mixture to dryness under reduced pressure.
-
To the resulting residue, add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the mixture with a suitable organic solvent system (e.g., 25% isopropanol in chloroform).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purify by an appropriate method, such as column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a deprotection reaction followed by analysis and purification.
Caption: General experimental workflow for SEM deprotection.
Conclusion
Both fluoride-mediated and acid-catalyzed methods are effective for the deprotection of SEM ethers.
-
Fluoride-mediated deprotection , particularly with reagents like TBAF, is often favored for its mildness and high degree of orthogonality, making it suitable for complex molecules with various functional groups.[1][5]
-
Acid-catalyzed deprotection , using reagents such as HCl or TFA, provides a viable alternative. However, its application may be limited by the presence of other acid-sensitive functionalities in the molecule.[1] Lewis acid conditions, such as with MgBr₂, can offer enhanced selectivity and milder conditions compared to traditional Brønsted acids.[2]
The optimal choice of deprotection strategy will ultimately be dictated by the specific substrate, the overall synthetic route, and the compatibility with other protecting groups present in the molecule. Careful consideration of the reaction mechanism and conditions is crucial for achieving high yields and preserving the integrity of the target molecule.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | MDPI [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. SEM Deprotection - HCl [commonorganicchemistry.com]
Safety Operating Guide
Essential Safety and Handling Guide for 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Properties and Hazards
This compound (CAS Number: 76513-69-4) is a flammable and corrosive liquid that requires careful handling in a controlled laboratory environment.[1][2][3] It is crucial to be aware of its hazardous properties to mitigate risks.
| Property | Value | Source |
| Appearance | Liquid | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Density | 0.942 g/mL at 25 °C | |
| Boiling Point | 170-172 °C | |
| Signal Word | Danger | [2] |
| Primary Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage. | [1][2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling SEM-Cl to prevent exposure.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (tested according to EN 374). | To prevent skin contact which can cause severe burns.[3] |
| Eye and Face Protection | Safety goggles with side protection and a face shield. | To protect against splashes which can cause serious eye damage, including risk of blindness.[1][3] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. | To prevent skin contact with the corrosive chemical.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is recommended. | To protect against inhalation of harmful vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
Work exclusively within a chemical fume hood with proper ventilation.[2][4]
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof electrical equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
2. Handling:
-
Wear all prescribed PPE before handling the chemical.
-
Use non-sparking tools.[4]
3. Storage:
-
Recommended storage temperature is between 2-8 °C.[3] Some sources may recommend -20°C.
-
Store away from incompatible materials, such as strong oxidizing agents.[2][4]
-
Keep containers tightly sealed.[4]
Emergency Procedures
| Emergency | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
| Fire | Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[3][4] Wear self-contained breathing apparatus and full protective gear.[2] |
| Accidental Release | Evacuate personnel to a safe area. Remove all sources of ignition.[2] Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[3][5] |
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
-
Do not empty into drains.[2]
-
Contaminated packaging should be treated as the product itself.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
